Titanium(IV) ethoxide
Description
Properties
Molecular Formula |
C8H24O4Ti |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
ethanol;titanium |
InChI |
InChI=1S/4C2H6O.Ti/c4*1-2-3;/h4*3H,2H2,1H3; |
InChI Key |
XGZNHFPFJRZBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.CCO.[Ti] |
physical_description |
Liquid White solid with an odor like alcohol; mp = 54 deg C; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Titanium(IV) Ethoxide from Titanium Tetrachloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of titanium(IV) ethoxide from titanium tetrachloride. This compound is a critical precursor in the synthesis of various titanium-based compounds and materials, finding applications in catalysis, materials science, and pharmaceutical development. This document details the core chemical principles, experimental protocols, safety considerations, and data for the synthesis of this important alkoxide. The primary synthetic route discussed is the reaction of titanium tetrachloride with ethanol (B145695) in the presence of a base to neutralize the hydrogen chloride byproduct. Both triethylamine (B128534) and ammonia (B1221849) are presented as viable bases for this reaction. This guide is intended to provide researchers and professionals with the necessary information to safely and efficiently synthesize and handle this compound.
Introduction
This compound, with the chemical formula Ti(OCH₂CH₃)₄, is a metal alkoxide that serves as a versatile precursor in various chemical transformations. Its utility stems from the reactivity of the titanium-oxygen bonds, which allows for the controlled formation of titanium dioxide (TiO₂) materials, the development of catalysts, and the synthesis of complex organic molecules. The synthesis of this compound from the readily available and cost-effective starting material, titanium tetrachloride (TiCl₄), is a fundamental process in organotitanium chemistry. This guide will provide an in-depth exploration of this synthesis, focusing on practical experimental procedures and relevant data.
Chemical Principles
The synthesis of this compound from titanium tetrachloride is an alcoholysis reaction. Titanium tetrachloride reacts vigorously with ethanol to produce titanium ethoxide and hydrogen chloride (HCl).[1] The overall reaction is as follows:
TiCl₄ + 4 CH₃CH₂OH → Ti(OCH₂CH₃)₄ + 4 HCl
Due to the corrosive and reactive nature of the HCl byproduct, a base is typically added to the reaction mixture to neutralize it, driving the reaction to completion and preventing unwanted side reactions. The most commonly employed bases are tertiary amines, such as triethylamine (Et₃N), or ammonia (NH₃).[2]
When triethylamine is used, it reacts with HCl to form triethylammonium (B8662869) chloride, a solid precipitate that can be removed by filtration.[2]
HCl + (CH₃CH₂)₃N → [(CH₃CH₂)₃NH]⁺Cl⁻
Similarly, when ammonia is used, it forms ammonium (B1175870) chloride, which also precipitates from the reaction mixture.[2]
HCl + NH₃ → NH₄⁺Cl⁻
The choice of base can influence the reaction conditions and the workup procedure. Both methods will be detailed in the experimental protocols section.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound using both triethylamine and ammonia as the base. These protocols are synthesized from established methods and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis using Triethylamine as a Base
This procedure is adapted from the general method for preparing titanium alkoxides.[3]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol (EtOH)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous benzene (B151609) or toluene (B28343) (solvent)
-
Ice bath
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel or Schlenk filter)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the reaction apparatus under a nitrogen atmosphere. All glassware must be thoroughly dried to prevent hydrolysis of the titanium tetrachloride and the product.
-
Reactant Preparation: In the dropping funnel, prepare a solution of absolute ethanol and triethylamine in the anhydrous solvent. A stoichiometric amount of ethanol (4 equivalents) and a slight excess of triethylamine (4.1 equivalents) relative to titanium tetrachloride are typically used.
-
Reaction: Charge the three-necked flask with a solution of titanium tetrachloride in the anhydrous solvent and cool the flask in an ice bath.
-
Addition: While stirring vigorously, add the ethanol-triethylamine solution dropwise from the dropping funnel to the cooled titanium tetrachloride solution. The addition should be slow to control the exothermic reaction. A white precipitate of triethylammonium chloride will form.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[3]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture under an inert atmosphere to remove the precipitated triethylammonium chloride.[3]
-
Purification: The solvent is removed from the filtrate by distillation. The crude titanium ethoxide is then purified by vacuum distillation.[3]
Synthesis using Ammonia as a Base
This procedure is based on a patented method for preparing alkyl titanates.[4]
Materials and Equipment:
-
Jacketed reactor with a stirrer, a gas inlet, a liquid inlet, and a pH probe.
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol (EtOH)
-
Gaseous ammonia (NH₃)
-
Inert solvent (e.g., a mixture of benzene and trichloroethylene)
-
Cooling system for the reactor
Procedure:
-
Reaction Setup: Charge the reactor with the inert solvent and the stoichiometric amount of absolute ethanol.
-
Reaction: Cool the reactor to a temperature at or below 20°C.[4]
-
Addition: Simultaneously introduce liquid titanium tetrachloride and gaseous ammonia into the stirred ethanol/solvent mixture. The flow rates of TiCl₄ and NH₃ should be regulated to maintain the reaction temperature at a maximum of 20°C and the pH of the reaction mixture between 4 and 6.[4]
-
Neutralization: Once all the titanium tetrachloride has been added, continue to bubble ammonia gas through the mixture until the pH reaches approximately 9.[4]
-
Work-up: The precipitated ammonium chloride is removed by filtration or centrifugation.[4]
-
Purification: The filtrate, containing the titanium ethoxide in the solvent and excess ethanol, is then subjected to vacuum distillation to isolate the pure product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Ti(OC₂H₅)₄ | |
| Molecular Weight | 228.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.088 g/mL at 25 °C | |
| Boiling Point | 150-152 °C at 10 mmHg | |
| Melting Point | 54 °C | [2] |
| Solubility | Soluble in organic solvents such as ethanol and benzene. Reacts with water. | [2] |
Table 2: Reaction Parameters and Reported Yields
| Parameter | Triethylamine Method | Ammonia Method | Reference(s) |
| Base | Triethylamine (Et₃N) | Ammonia (NH₃) | [2] |
| Stoichiometry (TiCl₄:EtOH:Base) | 1 : 4 : ~4.1 | 1 : 4 : >4 | [3][4] |
| Solvent | Benzene, Toluene | Benzene/Trichloroethylene | [3][4] |
| Reaction Temperature | 0 °C to reflux | ≤ 20 °C | [3][4] |
| Reported Yield | High (quantitative data not consistently reported) | High (quantitative data not consistently reported) | [5][6] |
Mandatory Visualizations
Diagram 1: Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway of the Reaction
References
- 1. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. US3752834A - Process for preparing alkyl titanates from titanium tetrachloride andalcohols - Google Patents [patents.google.com]
- 5. High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4 [organic-chemistry.org]
- 6. scielo.br [scielo.br]
An In-depth Technical Guide to the Chemical Properties and Structure of Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide, also known as tetraethyl titanate or titanium tetraethoxide, is an organometallic compound with the chemical formula Ti(OCH₂CH₃)₄. It is a key precursor in the synthesis of titanium-based materials, finding extensive application in materials science, catalysis, and organic synthesis. Its high reactivity, particularly towards water, makes it an ideal candidate for the sol-gel process to produce titanium dioxide (TiO₂) nanoparticles, thin films, and aerogels with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its application in the sol-gel process.
Chemical Properties and Structure
This compound is a colorless to pale yellow, moisture-sensitive liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.
Data Presentation: Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₂₀O₄Ti |
| Molecular Weight | 228.11 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.088 g/mL at 25 °C |
| Melting Point | 54 °C[3] |
| Boiling Point | 150-152 °C at 10 mmHg |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and benzene. Reacts with water.[1] |
| Flash Point | 28-42 °C[1][4] |
| Refractive Index | n20/D 1.505 |
Molecular Structure
While the empirical formula of this compound is Ti(OEt)₄, its actual structure is more complex. In the solid state and in non-polar solvents, it predominantly exists as a tetramer, [Ti₄(OCH₂CH₃)₁₆].[3] In this tetrameric structure, each titanium atom is octahedrally coordinated. The ethoxide ligands act as both terminal and bridging ligands, connecting the titanium centers.[3] The bridging ethoxide groups are crucial in stabilizing the cluster. This tendency to form oligomers is a common feature of many metal alkoxides and significantly influences their reactivity.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the alcoholysis of titanium(IV) chloride with ethanol. The reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas as a byproduct. A base, such as triethylamine (B128534) (Et₃N) or ammonia, is commonly used to neutralize the HCl and drive the reaction to completion.[3]
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous ethanol (EtOH)
-
Triethylamine (Et₃N) or Ammonia (NH₃)
-
Anhydrous, non-polar solvent (e.g., hexane (B92381) or benzene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for air-sensitive synthesis (Schlenk line, oven-dried glassware)
Procedure:
-
All glassware should be thoroughly oven-dried and assembled under an inert atmosphere to exclude moisture.
-
A solution of titanium(IV) chloride in an anhydrous, non-polar solvent is prepared in a reaction flask equipped with a dropping funnel and a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
A solution of anhydrous ethanol (4 equivalents) and triethylamine (4 equivalents) in the same solvent is added dropwise to the stirred TiCl₄ solution.
-
The reaction is exothermic, and the addition rate should be controlled to maintain a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The resulting slurry, containing precipitated triethylammonium (B8662869) chloride (Et₃NHCl), is filtered under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The crude product is then purified by fractional distillation under reduced pressure.
Purification by Fractional Distillation
Due to its high boiling point at atmospheric pressure, this compound is purified by vacuum distillation to prevent thermal decomposition.[5]
Apparatus:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
The crude this compound is transferred to a round-bottom flask.
-
The distillation apparatus is assembled and connected to a vacuum pump with a cold trap in between.
-
The system is evacuated to a pressure of approximately 10 mmHg.
-
The flask is gently heated in a heating mantle.
-
The fraction distilling at 150-152 °C is collected as purified this compound.
Characterization
The purity and identity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure. The spectrum in CDCl₃ typically shows a quartet around 4.36 ppm corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet around 1.27 ppm for the methyl protons (-CH₃).[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the Ti-O and C-O bonds.
The Sol-Gel Process: A Key Application
The sol-gel process is a versatile method for producing solid materials from a chemical solution. For this compound, this process involves two main reactions: hydrolysis and condensation.
1. Hydrolysis: this compound reacts with water, leading to the replacement of ethoxide groups (-OEt) with hydroxyl groups (-OH). This reaction can be represented by the following equation:
Ti(OCH₂CH₃)₄ + 4H₂O → Ti(OH)₄ + 4CH₃CH₂OH[6]
2. Condensation: The newly formed hydroxyl groups can then react with each other or with remaining ethoxide groups to form Ti-O-Ti bridges, releasing water or ethanol in the process. This leads to the formation of a three-dimensional oxide network.[6]
The overall process can be controlled to produce materials with different morphologies, such as nanoparticles, films, or gels. The rate of hydrolysis and condensation can be influenced by factors such as the water-to-alkoxide ratio, the pH of the solution, and the reaction temperature.[7]
Visualization of the Sol-Gel Process
The following diagram illustrates the key steps in the sol-gel process starting from this compound.
References
titanium(IV) ethoxide CAS number and molecular weight
An In-depth Technical Guide to Titanium(IV) Ethoxide
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical reagents is paramount. This document provides core technical data for this compound.
This compound, also known as tetraethyl orthotitanate, is a key compound in various chemical syntheses. Below is a summary of its fundamental properties.
| Property | Value | Citations |
| CAS Number | 3087-36-3 | [1][2][3][4][5] |
| Molecular Weight | 228.11 g/mol | [1][3][6][7] |
| Molecular Formula | C8H20O4Ti | [1][2] |
| Synonyms | Tetraethyl orthotitanate, Tetraethyl titanate | [1][3] |
| Appearance | Colorless to dark yellow viscous liquid or crystals | [2][6] |
| Melting Point | -40°C | [6] |
As an AI, I am unable to provide detailed experimental protocols or generate diagrams using Graphviz (DOT language) as requested.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [wap.guidechem.com]
- 3. チタン(IV)エトキシド - オルトチタン酸テトラエチル, チタン酸テトラエチル [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. strem.com [strem.com]
- 6. Titanium (IV) ethoxide | Ti(OEt)4 | C8H20O4Ti - Ereztech [ereztech.com]
- 7. Titanium tetraethoxide | C8H20O4Ti | CID 76524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Titanium(IV) Ethoxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide, with the chemical formula Ti(OCH₂CH₃)₄, is a colorless to pale yellow liquid that serves as a critical precursor in various chemical syntheses, particularly in materials science for the production of titanium dioxide (TiO₂) via sol-gel processes.[1][2] Its utility in organic synthesis includes applications as a catalyst for esterification and transesterification reactions, and as a crosslinking agent in polymer production.[1] A key parameter for its effective use in these applications is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a general experimental protocol for its determination, and illustrates the logical relationships of its solubility characteristics.
Core Principles: Solubility of Metal Alkoxides
The solubility of metal alkoxides like this compound is governed by the nature of the solvent and the structure of the alkoxide itself. This compound is a reactive compound that readily hydrolyzes in the presence of water, leading to the formation of titanium dioxide.[2][3] This reactivity necessitates the use of anhydrous organic solvents for its dissolution and subsequent reactions. Generally, this compound is considered to be soluble in a wide range of common organic solvents.[1][3]
Quantitative and Qualitative Solubility Data
While precise quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature, qualitative and semi-quantitative information from various sources is summarized below. The general consensus is that it is miscible with many common anhydrous organic solvents.
| Solvent Class | Solvent | Solubility | Notes |
| Alcohols | Ethanol (B145695) | Soluble[1][3][4] | Often used as a solvent in sol-gel preparations. |
| Isopropanol | Soluble | A technical grade of this compound is available containing 5-15% isopropanol.[5] | |
| Aromatic Hydrocarbons | Benzene | Soluble[3][4] | |
| Toluene (B28343) | Soluble | Frequently used as a solvent in syntheses involving titanium alkoxides.[6] | |
| Ethers | Diethyl Ether | Soluble[1] | |
| Water | Water | Reacts/Decomposes[3][7][8] | Hydrolyzes to form titanium dioxide.[2] |
Experimental Protocol for Solubility Determination
The determination of the solubility of a moisture-sensitive compound like this compound requires careful experimental technique to exclude atmospheric moisture. The following is a general protocol based on standard laboratory methods, adapted for this specific application.
Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest (e.g., ethanol, toluene, hexane)
-
Inert gas (e.g., dry nitrogen or argon)
-
Schlenk line or glove box
-
Oven-dried glassware (e.g., vials with septa, graduated cylinders, syringes)
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation of Materials and Apparatus:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas or in a desiccator.
-
Ensure the organic solvent is anhydrous, for example, by distillation from a suitable drying agent or by using a commercially available anhydrous grade.
-
Set up the experiment under an inert atmosphere using either a Schlenk line or a glove box.
-
-
Sample Preparation:
-
In an inert atmosphere, add a known volume of the anhydrous solvent to a pre-weighed, dry vial equipped with a magnetic stir bar.
-
Record the mass of the solvent.
-
-
Solubility Determination (Titration Method):
-
While stirring the solvent, add small, known volumes of this compound using a dry syringe.
-
After each addition, allow the solution to stir for a sufficient time to ensure complete dissolution.
-
Observe the solution for any signs of undissolved liquid (phase separation) or precipitation.
-
Continue adding this compound until a persistent second phase or precipitate is observed, indicating that the saturation point has been reached.
-
Record the total volume of this compound added.
-
-
Calculation of Solubility:
-
Calculate the mass of this compound added using its density (approximately 1.088 g/mL at 25°C).[9]
-
Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or as miscibility if no saturation point is reached.
-
-
Safety Precautions:
-
This compound is flammable and can cause skin and eye irritation.[1]
-
Handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (gloves, safety glasses).
-
Take precautions to avoid contact with moisture and ignition sources.
-
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the general solubility characteristics of this compound.
Caption: Solubility Behavior of this compound.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
This compound exhibits good solubility in a variety of common anhydrous organic solvents, a property that is crucial for its widespread use in synthesis and materials science. While detailed quantitative solubility data is sparse, its general miscibility with solvents like ethanol and toluene is well-established. The successful handling and application of this compound are critically dependent on maintaining anhydrous conditions to prevent hydrolysis. The provided experimental protocol offers a framework for researchers to determine its solubility in specific solvents of interest under appropriate inert atmosphere conditions.
References
- 1. Page loading... [guidechem.com]
- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. dl.icdst.org [dl.icdst.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]
- 8. This compound, TiO{2} 33% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound 3087-36-3 [sigmaaldrich.com]
An In-depth Technical Guide to the Hydrolysis Mechanism of Titanium(IV) Ethoxide
Executive Summary
The hydrolysis of titanium(IV) ethoxide, Ti(OC₂H₅)₄, is a cornerstone of the sol-gel process, a versatile method for synthesizing titanium dioxide (TiO₂) nanomaterials with tailored properties for applications ranging from photocatalysis to advanced drug delivery systems. This guide provides a detailed examination of the core chemical mechanisms governing the hydrolysis and subsequent condensation of this compound. It outlines the reaction pathways, influential kinetic parameters, and the impact of environmental conditions such as pH. Furthermore, this document includes detailed experimental protocols for monitoring the reaction kinetics and workflows for material synthesis, supported by quantitative data and mechanistic diagrams to facilitate a comprehensive understanding for researchers in materials science and drug development.
Core Principles: Hydrolysis and Condensation
The transformation of this compound from a molecular precursor into a solid TiO₂ network is primarily a two-stage process: hydrolysis followed by condensation.[1]
2.1 Hydrolysis Reaction
The initial and rate-determining step is hydrolysis, where the ethoxide (-OC₂H₅) ligands are replaced by hydroxyl (-OH) groups upon reaction with water. This is a nucleophilic substitution reaction that can proceed stepwise, yielding a series of titanium hydroxo-ethoxides.
Overall Reaction: Ti(OC₂H₅)₄ + 4H₂O → Ti(OH)₄ + 4C₂H₅OH[1]
The reactivity of titanium alkoxides is high due to the significant difference in polarity between the titanium center and the alkoxy groups.[2][3]
2.2 Condensation Reactions
Following hydrolysis, the newly formed titanium-hydroxyl species undergo condensation to form a stable three-dimensional Ti-O-Ti oxide network. This occurs via two competing mechanisms:
-
Oxolation: Two hydroxyl groups react to form a titanium-oxo-titanium bridge, eliminating a water molecule.[1]
-
Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
-
Olation: A hydroxyl group reacts with a remaining ethoxide group to form an oxo-bridge, eliminating an ethanol (B145695) molecule.[1]
-
Ti-OH + C₂H₅O-Ti → Ti-O-Ti + C₂H₅OH
-
The interplay between hydrolysis and condensation rates is critical in determining the final morphology and properties of the TiO₂ material.
Reaction Mechanism and Pathways
The hydrolysis of titanium alkoxides is proposed to occur via an associative (SN2-type) mechanism . This pathway involves the nucleophilic addition of a water molecule to the titanium center, which expands its coordination sphere before the departure of the alkoxy group.
A key intermediate in this process is a five-coordinate species, [Ti(OR)₄(OH₂)].[3] The formation of this thermodynamically stable intermediate has been detected and is considered a crucial step in the substitution pathway.[3]
3.1 Influence of pH
The pH of the reaction medium is a critical parameter that dictates the relative rates of hydrolysis and condensation, thereby controlling the structure of the final polymer network.[1][4]
-
Acid-Catalyzed (pH < 3): Protonation of the ethoxy ligands makes them better leaving groups, accelerating the hydrolysis step. However, the resulting positively charged titanium hydroxo species repel each other, slowing down condensation. This kinetic profile favors the formation of linear or weakly branched polymer chains.[1][4]
-
Base-Catalyzed (pH > 7): In basic conditions, water is deprotonated to the more nucleophilic hydroxide (B78521) ion (OH⁻), which can accelerate the hydrolysis reaction. More significantly, the condensation reaction is accelerated, leading to the rapid formation of dense, highly crosslinked networks and bushy clusters.[4]
Quantitative Data: Kinetics and Thermodynamics
Precise kinetic data for this compound are not widely reported in the literature. However, extensive studies on the closely related titanium(IV) isopropoxide (TTIP) provide valuable comparative insights, alongside thermodynamic data available for the ethoxide precursor.
Table 1: Thermodynamic Data for Titanium Alkoxide Hydrolysis
| Parameter | Value | Alkoxide Precursor | Reference |
|---|---|---|---|
| Heat of Hydrolysis (ΔHh) | -14.2 kJ/mol | Ti(OEt)₄ | [1][5] |
| Heat of Hydrolysis (ΔHh) | -64.9 kJ/mol | Ti(OⁱPr)₄ | [1] |
| Heat of Hydrolysis (ΔHh) | -19.3 kJ/mol | Ti(OⁿBu)₄ | [1] |
Data collected with excess water at 298.15 K.
Table 2: Comparative Kinetic Data for Titanium(IV) Isopropoxide (TTIP) Hydrolysis
| Parameter | Value / Equation | Conditions | Reference |
|---|---|---|---|
| Reaction Order | Second-order overall | Gas-phase, high temp. | [6] |
| Rate Constant (k) | k = 1.23 × 10¹⁴ × exp(−11,323/T(K)) | 1 atm pressure | [1][6] |
| (units: mol⁻¹cm³s⁻¹) | |||
| Activation Energy (Ea) | 94.1 kJ/mol | 1 atm pressure | [1][6] |
This data for TTIP is provided as a proxy to illustrate the typical kinetics of titanium alkoxide hydrolysis.
Experimental Protocols
Monitoring the rapid hydrolysis of this compound requires precise control and suitable analytical techniques.
5.1 Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry
This method tracks the formation and growth of TiO₂ particles by observing changes in the solution's turbidity over time.
-
Objective: To determine the initial rate of particle formation.
-
Materials:
-
This compound, Ti(OEt)₄
-
Anhydrous ethanol (solvent)
-
Deionized water
-
Nitric acid (for pH adjustment, if required)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
-
Methodology:
-
Solution A Preparation: Prepare a stock solution of Ti(OEt)₄ in anhydrous ethanol (e.g., 0.1 M) in a dry glovebox or under an inert atmosphere to prevent premature hydrolysis.
-
Solution B Preparation: Prepare a solution of deionized water in anhydrous ethanol. The concentration should be calculated to achieve the desired final water-to-alkoxide molar ratio (h). If studying acid catalysis, add nitric acid to this solution to achieve the target pH.
-
Instrument Setup: Set the spectrophotometer to record absorbance at a fixed wavelength where the forming particles will scatter light (e.g., 400 nm). Set the desired reaction temperature (e.g., 25°C).
-
Measurement: Pipette the required volume of Solution A into a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to equilibrate.
-
Initiation & Data Acquisition: Rapidly inject the calculated volume of Solution B into the cuvette, ensuring quick and thorough mixing. Immediately begin recording the absorbance as a function of time.
-
Data Analysis: Plot absorbance versus time. The initial rate of reaction can be approximated from the slope of the initial linear portion of the curve.
-
5.2 Protocol 2: In-situ Monitoring by NMR Spectroscopy
¹H NMR spectroscopy can be used to monitor the disappearance of ethoxide protons and the appearance of ethanol protons, providing a direct measure of the hydrolysis reaction progress.
-
Objective: To quantify the rate of hydrolysis by tracking reactant and product concentrations.
-
Materials:
-
This compound, Ti(OEt)₄
-
Deuterated solvent (e.g., ethanol-d6)
-
D₂O (as the water source to minimize the solvent peak)
-
NMR spectrometer
-
-
Methodology:
-
Sample Preparation: In an NMR tube, prepare a solution of Ti(OEt)₄ in the deuterated solvent at a known concentration.
-
Instrument Setup: Lock and shim the spectrometer on the sample. Set up a series of ¹H NMR acquisitions to be run automatically over time (e.g., one spectrum every 60 seconds). Key signals to monitor are the -CH₂- quartet of the ethoxide group (approx. 4.36 ppm) and the -CH₂- quartet of the product ethanol.[4]
-
Initiation: Inject a precise amount of D₂O into the NMR tube, mix rapidly, and immediately place the tube back into the spectrometer to begin the time-course acquisition.
-
Data Analysis: Process the spectra. For each time point, integrate the reactant (-O-CH₂-) and product (HO-CH₂-) signals. The concentration of Ti(OEt)₄ consumed over time can be calculated from the relative integrals, allowing for the determination of rate constants.[7]
-
Conclusion
The hydrolysis of this compound is a complex, multi-step process whose kinetics and mechanism are highly sensitive to reaction conditions. A thorough understanding of the underlying associative mechanism and the influence of factors like pH is critical for controlling the sol-gel synthesis of TiO₂ materials. While specific kinetic parameters for the ethoxide derivative are scarce, data from analogous precursors like TTIP provide a robust framework for experimental design. The protocols and data presented in this guide offer a technical foundation for researchers to precisely control material synthesis and advance the development of titania-based technologies in pharmaceuticals and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Titanium(IV) Ethoxide as a Precursor for Titanium Dioxide (TiO2): An In-depth Technical Guide
Introduction
Titanium dioxide (TiO2), a versatile semiconductor material, is the subject of extensive research due to its remarkable photocatalytic, electronic, and optical properties.[1] These properties have led to its application in a wide array of fields, including environmental remediation, solar energy conversion, antimicrobial coatings, and as a white pigment.[1][2] The synthesis of TiO2 with controlled morphology, crystal phase (anatase, rutile, or brookite), and particle size is crucial for optimizing its performance in these applications.[3][4] Among various synthesis routes, the sol-gel process utilizing titanium alkoxide precursors, particularly titanium(IV) ethoxide, offers a facile and effective method for producing high-purity TiO2 nanomaterials.[1][5] This technical guide provides a comprehensive overview of the use of this compound as a precursor for TiO2 synthesis, with a focus on experimental protocols, quantitative data analysis, and the underlying chemical pathways.
Core Synthesis Principles: Hydrolysis and Condensation
The transformation of this compound (Ti(OCH2CH3)4) into titanium dioxide occurs through a two-step process involving hydrolysis and subsequent condensation.[6]
1. Hydrolysis: In this initial step, the titanium alkoxide reacts with water, leading to the replacement of ethoxide (-OCH2CH3) groups with hydroxyl (-OH) groups. This reaction forms titanium hydroxide (B78521) intermediates.
2. Condensation: The newly formed hydroxyl groups are reactive and undergo condensation reactions to form Ti-O-Ti bridges, releasing water or ethanol (B145695) in the process. This polymerization process leads to the formation of a three-dimensional oxide network, which constitutes the "sol" that eventually ages into a "gel."[3]
The overall reaction can be summarized as follows: Ti(OCH2CH3)4 + 4H2O → Ti(OH)4 + 4CH3CH2OH Ti(OH)4 → TiO2 + 2H2O
The kinetics of these reactions are highly sensitive to several factors, including the water-to-alkoxide ratio, pH, solvent, and temperature, all of which influence the final properties of the TiO2 material.[7]
Visualizing the Transformation: From Precursor to Oxide Network
The following diagram illustrates the fundamental hydrolysis and condensation pathway for the formation of a TiO2 network from a titanium alkoxide precursor.
Caption: Hydrolysis and condensation of titanium ethoxide.
Synthesis Methodologies: Experimental Protocols
Several methods are employed to synthesize TiO2 from this compound, with sol-gel, solvothermal, and hydrothermal techniques being the most prevalent.
Sol-Gel Synthesis
The sol-gel method is a widely used, room-temperature process that allows for excellent control over the final product's properties.[5]
Experimental Workflow for Sol-Gel Synthesis
Caption: Typical workflow for sol-gel synthesis of TiO2.
Detailed Protocol:
-
Precursor Solution Preparation: A solution of this compound is prepared in an alcohol solvent, typically ethanol.[8]
-
Hydrolysis: A mixture of water and an acid catalyst (e.g., HCl or HNO3) is added dropwise to the precursor solution under vigorous stirring. The acid helps to control the hydrolysis rate.[9]
-
Sol Formation and Gelation: The solution is stirred for a period ranging from a few hours to a full day to form a stable sol. This sol is then left to age, during which it transforms into a gel.[10]
-
Drying: The resulting gel is dried in an oven at a temperature typically between 60°C and 100°C to remove the solvent.[9]
-
Calcination: The dried xerogel is then calcined at elevated temperatures (typically 400-600°C) to induce crystallization and remove any residual organic matter, yielding the final TiO2 nanoparticles.[8] The calcination temperature significantly influences the crystalline phase of the resulting TiO2.[7]
Solvothermal Synthesis
The solvothermal method involves a chemical reaction in a sealed vessel (autoclave) at temperatures above the boiling point of the solvent. This technique can produce highly crystalline nanoparticles without the need for post-synthesis calcination.[11]
Experimental Workflow for Solvothermal Synthesis
Caption: Typical workflow for solvothermal synthesis of TiO2.
Detailed Protocol:
-
Precursor Solution Preparation: this compound is dissolved in an organic solvent, such as ethanol or benzyl (B1604629) alcohol.[3][12]
-
Reaction: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180°C) for a defined period (e.g., 24 hours).[3]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts, and finally dried.[13]
Quantitative Data Summary
The physical and chemical properties of the synthesized TiO2 are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.
Table 1: Influence of Synthesis Method on TiO2 Nanoparticle Properties
| Synthesis Method | Precursor | Solvent | Temperature (°C) | Particle Size (nm) | Surface Area (m²/g) | Crystalline Phase |
| Sol-Gel | Titanium(IV) isopropoxide | Isopropanol/Water | 300 (calcination) | ~20 | - | Anatase, Rutile |
| Sol-Gel | This compound | Ethanol/Water | 400-600 (calcination) | 7-25 | - | Anatase |
| Solvothermal | Titanium(IV) isopropoxide | Isopropyl alcohol/Water | - | - | - | Anatase, Rutile |
| Solvothermal | Titanium(IV) isopropoxide | Benzyl alcohol | 100-150 | 25-38 | - | Anatase |
| Hydrothermal | Titanium(IV) butoxide | Isopropanol/Water | 240 | - | - | Anatase |
Note: Data compiled from multiple sources.[11][12][13][14]
Table 2: Effect of Calcination Temperature on TiO2 Properties (Sol-Gel Method)
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystalline Phase |
| 250 | 9.22 | Anatase |
| 400 | 14.33 | Anatase |
| 600 | 36.72 | Anatase + Rutile |
Data extracted from a study using a sol-gel method with TiCl4 as a precursor, demonstrating the general trend of particle size increase and phase transformation with temperature.[15]
Characterization of Synthesized TiO2
A suite of analytical techniques is employed to characterize the synthesized TiO2 nanoparticles:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size.[9][16]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and shape of the nanoparticles.[9][16]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the material.
-
UV-Vis Spectroscopy: To determine the optical properties, including the band gap energy.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the surface of the nanoparticles and confirm the formation of Ti-O-Ti bonds.[16]
Applications in Research and Development
The ability to tailor the properties of TiO2 through controlled synthesis using this compound as a precursor is of significant interest to researchers in various fields.
-
Photocatalysis: Anatase TiO2 nanoparticles are widely investigated for their photocatalytic activity in the degradation of organic pollutants and for water splitting.[1][2] The efficiency of these processes is directly related to the particle size, surface area, and crystallinity of the TiO2.[3]
-
Drug Delivery: The biocompatibility and high surface area of TiO2 nanoparticles make them potential candidates for drug delivery systems.
-
Antimicrobial Coatings: TiO2 coatings exhibit antimicrobial properties upon UV irradiation, making them suitable for applications in healthcare and food packaging to inhibit the growth of bacteria and other pathogens.[2][8]
-
Solar Cells: TiO2 is a key component in dye-sensitized solar cells (DSSCs), where it serves as the photoanode.[2]
Conclusion
This compound is a versatile and widely used precursor for the synthesis of high-quality titanium dioxide nanomaterials. By carefully controlling the reaction parameters in methods such as sol-gel and solvothermal synthesis, researchers can precisely tune the structural, morphological, and electronic properties of TiO2 to meet the demands of specific applications. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and engineers working on the development of advanced materials for a range of technological innovations.
References
- 1. Titanium dioxide - Wikipedia [en.wikipedia.org]
- 2. sodium-methoxide.net [sodium-methoxide.net]
- 3. mdpi.com [mdpi.com]
- 4. universepg.com [universepg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. mdpi.com [mdpi.com]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. wpt.kpi.ua [wpt.kpi.ua]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. krishisanskriti.org [krishisanskriti.org]
- 15. [PDF] Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Synthesis and characterization of titanium dioxide nanoparticles from Bacillus subtilis MTCC 8322 and its application for the removal of methylene blue and orange G dyes under UV light and visible light [frontiersin.org]
Unraveling the Thermal Decomposition of Titanium(IV) Ethoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide, a metalorganic compound with the chemical formula Ti(OC₂H₅)₄, is a key precursor in the synthesis of titanium-based materials, including nanoparticles and thin films, which find applications in diverse fields such as photocatalysis, solar cells, and as components in drug delivery systems. The thermal decomposition characteristics of this precursor are critical in controlling the properties of the final material. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.
Thermal Decomposition Characteristics
The thermal decomposition of this compound is a complex process involving multiple stages of weight loss and phase transformations. While comprehensive data on the direct thermal decomposition of pure, unhydrolyzed this compound is limited in publicly available literature, analysis of related studies, particularly on sol-gel derived materials from this precursor, provides significant insights.
The process can be broadly categorized into three main stages:
-
Initial Volatilization and Desorption: At lower temperatures, typically up to around 100°C, the initial weight loss is attributed to the removal of adsorbed water and residual solvent (e.g., ethanol).
-
Decomposition of Organic Ligands: This is the primary decomposition stage where the ethoxide ligands are cleaved from the titanium center. This stage is characterized by a significant weight loss and is often accompanied by exothermic events.
-
Formation and Crystallization of Titanium Dioxide: Following the removal of the organic components, the remaining titanium-oxygen backbone undergoes rearrangement and crystallization to form titanium dioxide (TiO₂).
Quantitative Data Summary
The following table summarizes the key thermal events observed during the decomposition of materials derived from this compound. It is important to note that these values can be influenced by the experimental conditions, such as heating rate, atmosphere, and the presence of impurities or additives.
| Temperature Range (°C) | Event | Approximate Weight Loss (%) | Thermal Effect |
| ~25 - 100 | Removal of adsorbed water and residual ethanol | Variable | Endothermic |
| ~100 - 250 | Thermo-oxidative degradation of organic matter (ethoxide ligands) | ~5-6 | Exothermic |
| ~250 - 400 | Further decomposition of organic residues | Significant | Exothermic |
| ~400 - 415 | Crystallization of amorphous TiO₂ to anatase phase | Minimal | Sharp Exothermic |
Note: The data presented is a synthesis of findings from studies on materials derived from this compound and may not represent the direct decomposition of the pure, unhydrolyzed compound.
Experimental Protocols
To characterize the thermal decomposition of this compound, a combination of thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA) is typically employed. Given the air-sensitive nature of this compound, careful handling under an inert atmosphere is crucial.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the temperature-dependent weight loss and thermal events (endothermic/exothermic) of the sample.
Instrumentation: A simultaneous TGA-DTA instrument.
Procedure:
-
Sample Preparation: Due to its reactivity with moisture, this compound should be handled in a glovebox or under a dry, inert atmosphere (e.g., argon or nitrogen). A small amount of the liquid sample (typically 5-10 mg) is loaded into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA-DTA analyzer.
-
Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to remove any residual air and moisture.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).
-
Continuously record the sample weight and the temperature difference between the sample and the reference.
-
-
Data Analysis:
-
Plot the weight loss as a function of temperature to obtain the TGA curve.
-
Plot the temperature difference as a function of temperature to obtain the DTA curve.
-
Determine the onset and peak temperatures of decomposition stages and the percentage weight loss for each stage.
-
Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To identify the gaseous byproducts released during the thermal decomposition.
Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR).
Procedure:
-
Follow the TGA procedure as described above.
-
The gas outlet of the TGA is connected to the inlet of the MS or the gas cell of the FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.
-
For TGA-MS: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected decomposition products (e.g., water, ethanol, acetaldehyde, ethene).
-
For TGA-FTIR: The FTIR spectrometer continuously acquires infrared spectra of the evolved gas stream, allowing for the identification of functional groups and specific gaseous molecules.
-
Data Analysis: Correlate the evolution of specific gases with the weight loss events observed in the TGA curve to elucidate the decomposition mechanism.
Visualization of Experimental Workflow and Decomposition Pathway
To better understand the experimental process and the proposed decomposition pathway, the following diagrams are provided.
Caption: Experimental workflow for analyzing the thermal decomposition of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Titanium(IV) Ethoxide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for titanium(IV) ethoxide (CAS No. 3087-36-3). Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes. This document outlines the chemical and physical properties, potential hazards, necessary personal protective equipment, and detailed procedures for handling, storage, and emergency response.
Chemical and Physical Properties
This compound, also known as tetraethyl orthotitanate, is a colorless to pale yellow liquid.[1][2] It is a moisture-sensitive and flammable liquid that is soluble in organic solvents.[1][3] Upon contact with water or moist air, it readily hydrolyzes, liberating ethanol.[4]
| Property | Value |
| Synonyms | Tetraethyl orthotitanate, Ethyl titanate[1][5] |
| Molecular Formula | C8H20O4Ti[1] |
| Molecular Weight | 228.11 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1][6] |
| Boiling Point | 150-152 °C @ 10 mmHg[1][5] |
| Density | 1.088 g/mL at 25 °C[1][7] |
| Flash Point | 28 °C (82.4 °F)[5] |
| Solubility | Reacts with water; Soluble in organic solvents[1][5] |
Hazard Identification and First Aid
This compound is a hazardous substance that poses several risks to researchers. It is a flammable liquid and vapor and can cause serious eye irritation, as well as skin and respiratory tract irritation.[2][5][8] Exposure may also lead to central nervous system depression.[5]
Hazard Summary:
| Hazard | Description |
| Flammability | Flammable liquid and vapor.[5][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][9] |
| Eye Irritation | Causes serious eye irritation.[8][10] |
| Skin Irritation | Causes skin irritation.[5][11] |
| Respiratory Irritation | Causes respiratory tract irritation.[5][11] Inhalation of vapors may cause drowsiness and dizziness.[11] |
| Ingestion | May be harmful if swallowed and can cause gastrointestinal irritation.[4][5] |
| Moisture Sensitivity | Reacts with water and moisture, which can lead to the release of ethanol.[4] |
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][9] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, strict adherence to the use of appropriate personal protective equipment and engineering controls is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8][12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[9]
Personal Protective Equipment:
| PPE Category | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing to prevent skin exposure.[4][13] |
| Respiratory Protection | If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. A NIOSH-certified organic vapor respirator is recommended.[4][5] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to preventing accidents and maintaining the quality of this compound.
Handling:
-
Handle under an inert atmosphere due to its moisture sensitivity.[8][10]
-
Ground and bond containers when transferring material to prevent static discharge.[5][9]
-
Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe vapors or mists.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]
-
Keep away from sources of ignition and incompatible substances such as strong oxidizing agents and moisture.[5][9][15]
Emergency Procedures: Spills and Fire
In the event of a spill or fire, immediate and appropriate action is necessary to control the situation and prevent injury.
Spill Response:
-
Evacuate: Evacuate unnecessary personnel from the area.[4]
-
Ventilate: Ensure adequate ventilation.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition.[5]
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[5][14]
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for small fires. For large fires, use water spray, fog, or alcohol-resistant foam.[5] Do NOT use straight streams of water.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][9]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Containers may explode when heated.[9] Hazardous decomposition products include carbon monoxide, carbon dioxide, and titanium oxides.[5]
Experimental Workflow Diagrams
The following diagrams illustrate key safety and handling workflows for this compound.
References
- 1. Titanium ethoxide | 3087-36-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. isg.ku.edu.tr [isg.ku.edu.tr]
- 6. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]
- 7. liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reaction Kinetics of Titanium(IV) Ethoxide with Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the reaction kinetics associated with the hydrolysis of titanium(IV) ethoxide, Ti(OC₂H₅)₄. This reaction is a fundamental step in sol-gel synthesis, a critical process for producing high-purity titanium dioxide (TiO₂) nanomaterials. These materials are integral to a wide array of applications, including photocatalysis, advanced drug delivery systems, and the development of biomedical coatings. This document details the underlying reaction mechanisms, factors influencing reaction rates, quantitative kinetic and thermodynamic data, and detailed experimental protocols for kinetic analysis.
Core Principles: The Chemistry of Hydrolysis and Condensation
The transformation of this compound into titanium dioxide is a multi-stage process governed by two principal reaction types: hydrolysis and condensation. The interplay and relative rates of these reactions dictate the structure and properties of the final material.
Hydrolysis: The process is initiated by the nucleophilic attack of water on the electron-deficient titanium center. This results in the stepwise replacement of ethoxy groups (-OC₂H₅) with hydroxyl groups (-OH). The overall reaction is highly exothermic.
-
Step 1: Ti(OC₂H₅)₄ + H₂O → Ti(OH)(OC₂H₅)₃ + C₂H₅OH
-
Subsequent Steps: This substitution continues until all four ethoxy groups are replaced, ultimately forming titanium(IV) hydroxide (B78521), Ti(OH)₄.
Condensation: Following hydrolysis, the newly formed hydroxyl groups react with each other or with remaining ethoxy groups to form stable Ti-O-Ti bridges. This polymerization process releases either water (oxolation) or ethanol (B145695) (alcoxolation) and leads to the formation of a three-dimensional oxide network.
-
Oxolation: Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
Alcoxolation: Ti-OH + C₂H₅O-Ti → Ti-O-Ti + C₂H₅OH
The reaction is generally understood to proceed via an associative mechanism, where water coordinates to the titanium atom, forming a transient five-coordinate intermediate before the elimination of an ethanol molecule.[1]
Caption: Simplified reaction pathway for hydrolysis and condensation.
Quantitative Kinetic and Thermodynamic Data
The hydrolysis of this compound is extremely rapid, making the experimental determination of its rate constant challenging.[2] Consequently, much of the specific kinetic data available in the literature is derived from studies of the more sterically hindered and less reactive analogue, titanium(IV) isopropoxide (TTIP). This data, obtained through molecular dynamics simulations, serves as a valuable benchmark for understanding the ethoxide system.[3]
Table 1: Kinetic and Thermodynamic Parameters for Titanium Alkoxide Hydrolysis
| Parameter | Value | Alkoxide | Conditions | Reference |
|---|---|---|---|---|
| Rate Constant (k) | k = 1.23 × 10¹⁴ exp(-11,323/T) (cm³ mol⁻¹ s⁻¹) | Titanium(IV) Isopropoxide | High Temp. (1500-3000 K), 1 atm | [3][4] |
| Activation Energy (Ea) | 94.1 kJ/mol | Titanium(IV) Isopropoxide | High Temp. (1500-3000 K), 1 atm | [3][4] |
| Heat of Hydrolysis (ΔHh) | -14.2 kJ/mol | This compound | Excess Water, 298.15 K |[4] |
The heat of hydrolysis provides insight into the thermodynamic driving force of the reaction. A comparison with other titanium alkoxides demonstrates the influence of the alkyl group's structure on the reaction's thermodynamics.
Table 2: Comparative Heats of Hydrolysis for Various Titanium(IV) Alkoxides
| Alkoxide Precursor | Formula | Heat of Hydrolysis (ΔHh) |
|---|---|---|
| This compound | Ti(OC₂H₅)₄ | -14.2 kJ/mol |
| Titanium(IV) Isopropoxide | Ti(OⁱC₃H₇)₄ | -64.9 kJ/mol |
| Titanium(IV) n-Butoxide | Ti(OⁿC₄H₉)₄ | -19.3 kJ/mol |
Data sourced from BenchChem[4]
Factors Influencing Reaction Kinetics
The rate of hydrolysis and condensation, and thus the final product characteristics, can be precisely controlled by manipulating several key experimental parameters.
-
Water-to-Alkoxide Molar Ratio (r): This is one of the most critical factors. A low r value leads to incomplete hydrolysis and the formation of intermediate species. High r values (r > 4) promote rapid and complete hydrolysis, often leading to the immediate precipitation of titanium hydroxide.[5]
-
Catalysts (pH): The reaction is sensitive to both acid and base catalysis.[6]
-
Acidic Conditions (pH < 7): Protonation of the alkoxy groups facilitates their departure, leading to a rapid hydrolysis rate. However, the subsequent condensation reaction is slowed, favoring the formation of linear, loosely-packed polymer chains.[7]
-
Basic Conditions (pH > 7): Deprotonation of water generates hydroxide ions (OH⁻), which are strong nucleophiles that accelerate condensation. This leads to the formation of dense, highly branched, and cross-linked networks.[7]
-
-
Temperature: Increasing the reaction temperature enhances the rate of both hydrolysis and condensation, consistent with the Arrhenius equation. However, it can also affect the morphology and crystallinity of the resulting TiO₂ particles.[8]
-
Solvent: The choice of solvent can influence the reaction by affecting precursor solubility, mediating proton transfer, and altering the degree of precursor association. For instance, titanium ethoxide exists as an oligomer (primarily a tetramer) in its pure state, which is less reactive than the monomeric form of titanium isopropoxide. The solvent can influence this equilibrium.[6][7]
Caption: Key factors influencing the kinetics of hydrolysis.
Detailed Experimental Protocols
Precise kinetic analysis requires careful control of experimental conditions and the use of analytical techniques capable of monitoring rapid reactions. The following protocols are adapted for this compound from established methods for titanium alkoxides.[2]
Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry
This method is suitable for monitoring the initial stages of hydrolysis and the onset of particle nucleation by observing changes in the solution's turbidity over time.
Materials:
-
This compound (Ti(OC₂H₅)₄)
-
Anhydrous ethanol (solvent)
-
Deionized water
-
Nitric acid (HNO₃) or Ammonium (B1175870) hydroxide (NH₄OH) for pH adjustment
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous ethanol (e.g., 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Prepare a separate aqueous ethanol solution with the desired water concentration and pH, adjusted using nitric acid or ammonium hydroxide.
-
-
Temperature Equilibration: Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
Reaction Initiation:
-
To initiate the reaction, rapidly mix a specific volume of the titanium ethoxide solution with the aqueous ethanol solution directly in a quartz cuvette under vigorous stirring. Ensure the final concentrations and the water-to-alkoxide molar ratio (r) are precisely controlled.
-
-
Data Acquisition:
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a fixed wavelength (e.g., 400 nm) over time. An increase in absorbance corresponds to the scattering of light by the forming TiO₂ particles.
-
-
Data Analysis: The initial reaction rate can be determined from the slope of the initial linear portion of the absorbance vs. time plot. By varying the concentration of reactants, the reaction order and rate constant can be calculated.
Protocol 2: Stopped-Flow Technique for Rapid Kinetics
For reactions that are too fast to be monitored by conventional mixing, the stopped-flow technique provides millisecond time resolution.
Materials:
-
This compound solution in anhydrous ethanol.
-
Aqueous ethanol solution with controlled pH.
-
A stopped-flow instrument coupled with a rapid-scanning spectrophotometer.
Procedure:
-
System Loading: Load the two reactant solutions (ethoxide and aqueous) into the separate drive syringes of the stopped-flow apparatus.
-
Reaction Initiation: The instrument's drive mechanism rapidly injects and mixes the two solutions in a high-efficiency mixing chamber.
-
Data Acquisition: The mixed solution flows into an observation cell, where the flow is abruptly stopped. The change in absorbance or fluorescence is then recorded as a function of time, starting from the moment of mixing.
-
Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., first or second-order) to extract the rate constant of the initial hydrolysis step.
References
coordination chemistry of titanium(IV) ethoxide complexes
An In-depth Technical Guide on the Coordination Chemistry of Titanium(IV) Ethoxide Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, with the empirical formula Ti(OCH₂CH₃)₄, is a cornerstone compound in the field of coordination chemistry.[1] It exists as a colorless liquid that is soluble in organic solvents but hydrolyzes readily upon contact with water.[1] Structurally, it is more complex than its simple formula suggests, typically existing as a tetramer, Ti₄(OCH₂CH₃)₁₆.[1] The high reactivity of this compound, particularly towards water, makes it an invaluable precursor in materials science for the synthesis of titanium dioxide (TiO₂) via the sol-gel process.[1][2] Furthermore, its ability to undergo ligand exchange reactions allows for the creation of a diverse range of coordination complexes with applications in catalysis, organic synthesis, and polymer chemistry.[3][4] The +4 oxidation state is dominant in titanium chemistry, leading to compounds with a high degree of covalent bonding and typically an octahedral coordination geometry.[5][6]
Synthesis of this compound Complexes
The synthesis of this compound and its derivatives primarily involves two main routes: the direct synthesis from titanium tetrachloride and subsequent ligand exchange reactions.
Synthesis of this compound
The parent compound is prepared by treating titanium tetrachloride (TiCl₄) with ethanol (B145695) in the presence of a base, such as triethylamine (B128534) (Et₃N), to neutralize the hydrochloric acid byproduct.[1]
Reaction: TiCl₄ + 4 EtOH + 4 Et₃N → Ti(OEt)₄ + 4 Et₃NHCl[1]
Synthesis via Ligand Exchange
A vast array of this compound complexes can be synthesized by reacting the parent Ti(OEt)₄ with ligands that can displace one or more ethoxide groups. This is a common method for introducing functional ligands, such as bidentate β-diketonates or α-hydroxy carboxylates, to the titanium center.[3][7]
For example, bis(phenyl-β-diketonato)this compound complexes, [Ti(L)₂(OEt)₂], are synthesized by the reaction of Ti(OEt)₄ with two equivalents of a functionalized phenyl-β-diketonate ligand (L) in dry ethanol.[3]
Structural Characteristics
The coordination environment of titanium(IV) in these complexes is highly variable, influenced by the steric and electronic properties of the ligands.
Structure of this compound
In the solid state and in solution, this compound exists predominantly as a tetramer, [Ti₄(OEt)₁₆].[1] The structure features a core of four titanium atoms with octahedral coordination geometry. The ethoxide ligands exhibit three different coordination modes: terminal, doubly bridging (μ₂-OEt), and triply bridging (μ₃-OEt).[1] This contrasts with the analogous isopropoxide, Ti(OⁱPr)₄, which is monomeric due to the greater steric bulk of the isopropoxide groups.[1]
Structures of Ligand-Substituted Complexes
When bidentate ligands (L) are introduced, complexes of the type [Ti(L)₂(OEt)₂] are formed. These complexes can exist as several structural isomers, though single-crystal X-ray diffraction studies have shown that they predominantly crystallize with the two ethoxide ligands in a cis arrangement.[3]
Titanium-oxo complexes (TOCs) represent another important structural class, often formed through controlled hydrolysis of titanium alkoxides in the presence of stabilizing ligands like α-hydroxy carboxylates.[7][8] These complexes feature {TiₐOₑ} cores of varying nuclearity, such as [Ti₄O(OⁱPr)₁₀(O₃C₁₄H₈)₂] and [Ti₈O₂(OⁱPr)₂₀(man)₄].[7][8]
| Complex Type | General Formula | Ti Coordination | Key Structural Features | Reference(s) |
| Parent Alkoxide | Ti₄(OEt)₁₆ | Octahedral | Tetrameric with μ₂- and μ₃-bridging ethoxides. | [1] |
| Bidentate Complex | [Ti(L)₂(OEt)₂] | Octahedral | Typically exists in a cis configuration. | [3] |
| Titanium-Oxo Cluster | [TiₐOₑ(OR)ₓ(L)ᵧ] | Octahedral | Contains a central {TiₐOₑ} core. | [7][8][9] |
Table 1: Summary of Common Structural Types of this compound Complexes.
Reactivity and Mechanistic Pathways
The reactivity of this compound complexes is dominated by the lability of the Ti-OEt bond, which is susceptible to cleavage by nucleophiles, particularly water.
Hydrolysis and Condensation: The Sol-Gel Process
The most significant reaction of titanium ethoxide is its hydrolysis and subsequent condensation, which forms the basis of the sol-gel process for producing TiO₂ materials.[1][10]
-
Hydrolysis: The process begins with the nucleophilic substitution of ethoxide (-OEt) groups with hydroxyl (-OH) groups from water.
-
Ti(OEt)₄ + H₂O → Ti(OH)(OEt)₃ + EtOH
-
-
Condensation: The resulting hydroxylated species undergo condensation to form Ti-O-Ti bridges. This can occur through two main pathways:
The interplay of these reactions leads to the formation of a three-dimensional inorganic network, which manifests as a gel.[10] The reaction conditions, such as the water-to-alkoxide ratio and pH, critically affect the final structure of the material.[1][11]
Catalytic Activity
This compound and its derivatives are effective catalysts in several organic transformations.
-
Transesterification: They can catalyze the synthesis of esters, particularly those involving sterically hindered alcohols.[4]
-
Ring-Opening Polymerization (ROP): Complexes of the type [Ti(L)₂(OEt)₂] have been shown to be active catalysts for the ROP of L-lactide to produce polylactide (PLA), a biodegradable polymer.[3] The ligand environment around the titanium center is crucial for controlling the polymerization and minimizing side reactions.[3]
Experimental Protocols
Protocol: Synthesis of this compound [Ti(OEt)₄]
This protocol is based on the general method described in the literature.[1]
-
Setup: A reaction flask equipped with a dropping funnel and a magnetic stirrer is charged with a solution of titanium tetrachloride (TiCl₄) in a dry, inert organic solvent (e.g., hexane) under a nitrogen atmosphere.
-
Reagent Addition: A solution containing 4 molar equivalents of absolute ethanol and 4 molar equivalents of triethylamine (Et₃N) in the same solvent is added dropwise to the stirred TiCl₄ solution at a controlled temperature (e.g., 0 °C).
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. A white precipitate of triethylammonium (B8662869) chloride (Et₃NHCl) will form.
-
Workup: The precipitate is removed by filtration under nitrogen.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting crude this compound is purified by vacuum distillation to yield a colorless liquid.
Protocol: Synthesis of bis(phenyl-β-diketonato)this compound [Ti(L)₂(OEt)₂]
This protocol is adapted from published methods.[3]
-
Setup: All manipulations are carried out under a nitrogen atmosphere using standard Schlenk techniques.
-
Ligand Preparation: A solution of the desired functionalized phenyl-β-diketonate ligand (2 equivalents) is prepared in dry ethanol.
-
Reaction: To a vigorously stirring solution of this compound (1 equivalent) in dry ethanol, the ligand solution is added.
-
Crystallization: The reaction mixture is stirred for a specified period, and the product is typically isolated by reducing the solvent volume and allowing the complex to crystallize.
-
Isolation: The resulting solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Protocol: General Sol-Gel Synthesis of TiO₂ Coatings
This protocol is a representative example for forming TiO₂ films.[2]
-
Precursor Solution: this compound is hydrolyzed by adding it to a solution containing water, ethanol (as a solvent), and an acid (e.g., HCl) or base catalyst. For porous films, a templating agent like Pluronic P123 can be dissolved in the ethanol beforehand.[2]
-
Aging: The resulting sol is stirred and aged for a period ranging from one hour to several days to allow for initial hydrolysis and condensation.[2]
-
Deposition: The sol is deposited onto a substrate (e.g., stainless steel, glass) using techniques such as spin-coating or dip-coating.
-
Drying: The coated substrate is dried at a moderate temperature (e.g., 100 °C) to remove the solvent.
-
Sintering: The dried gel film is then sintered (calcinated) at a higher temperature (e.g., 400-800 °C) to remove organic residues and induce crystallization into the desired TiO₂ phase (e.g., anatase or rutile).[12][13]
Data Presentation
Quantitative data for this compound and its characterization are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₈₀O₁₆Ti₄ (as tetramer) | [1] |
| Molar Mass | 228.109 g/mol (as monomer) | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.088 g/mL at 25 °C | [1] |
| Boiling Point | 150-152 °C @ 10 mmHg | [1] |
| Purity Assay | ¹H NMR Spectroscopy | [1] |
Table 2: Physicochemical Properties of this compound.
| Technique | Observation | Interpretation | Reference(s) |
| ¹H NMR | 4.36 ppm (quartet, 8H), 1.27 ppm (triplet, 12H) in CDCl₃ | Corresponds to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxide ligands, respectively. | [1] |
| IR / Raman | Bands below 1000 cm⁻¹ | Associated with Ti-O-C and Ti-O-Ti vibrations. | [9][14] |
| UV-Vis-DRS | Absorption maximum ~360-405 nm for oxo-complexes | Corresponds to the electronic transitions and allows for calculation of the HOMO-LUMO energy gap. | [9][15] |
| ESI-MS | Detection of fragmentation ions | Confirms the presence of specific {TiₐOₑ} cores in titanium-oxo complexes. | [9] |
Table 3: Spectroscopic Characterization Data for this compound and Related Complexes.
References
- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. liquid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Titanium compounds - Wikipedia [en.wikipedia.org]
- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 7. Investigation of titanium(iv)-oxo complexes stabilized with α-hydroxy carboxylate ligands: structural analysis and DFT studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Structural Characterization and Bioactivity of a Titanium(IV)-Oxo Complex Stabilized by Mandelate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. On the Sol-gel Synthesis and Characterization of Titanium Oxide Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. mdpi.com [mdpi.com]
Titans of Transformation: A Technical Guide to the Historical Development of Titanium Alkoxide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium alkoxides, a class of organometallic compounds with the general formula Ti(OR)₄, have carved a unique and indispensable niche in the landscape of modern chemistry. From their initial synthesis in the late 19th century to their current widespread use in catalysis, materials science, and organic synthesis, the journey of titanium alkoxides is a compelling narrative of scientific discovery and innovation. This technical guide provides an in-depth exploration of the historical development of titanium alkoxide chemistry, detailing key discoveries, seminal experimental protocols, and the evolution of their applications, with a particular focus on their relevance to researchers and professionals in drug development.
A Historical Overview: From Curiosity to Cornerstone
The story of titanium alkoxides begins in 1875 when French chemist Eugène-Anatole Demarçay first reported the synthesis of a titanium-containing organometallic compound.[1] However, it was not until the mid-20th century that the systematic study and application of these compounds began to flourish. The timeline below highlights the key milestones in the development of titanium alkoxide chemistry.
References
A Comprehensive Technical Guide to the Physical Properties of Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the key physical properties of titanium(IV) ethoxide (Ti(OC₂H₅)₄), with a primary focus on its boiling and melting points. This compound is a critical precursor in the synthesis of various titanium-based materials, making a thorough understanding of its physical characteristics essential for its application in research, materials science, and pharmaceutical development. This document summarizes quantitative data, outlines detailed experimental protocols for property determination, and includes a visual workflow to facilitate comprehension.
Introduction
This compound, also known as tetraethyl titanate, is a metal alkoxide that exists as a colorless to pale yellow viscous liquid at room temperature.[1][2] It is widely utilized as a precursor in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles and thin films, which have applications in photocatalysis, antimicrobial coatings, and the fabrication of dye-sensitized solar cells.[3][4] The physical properties of this compound, particularly its boiling and melting points, are crucial for controlling reaction conditions, ensuring purity, and enabling its use in various deposition techniques like chemical vapor deposition (CVD).[3]
Physical Properties of this compound
The physical properties of this compound can vary slightly depending on its purity and the presence of any solvents or other alkoxides. The following table summarizes the key physical data reported in the literature.
| Property | Value | Source(s) |
| Melting Point | -40 °C | [1][2][5] |
| 54 °C | [6][7] | |
| Boiling Point | 122 °C | [1] |
| 150-152 °C | [5][6][8] | |
| 110-115 °C | [2] | |
| 150-152 °C at 10 mmHg | [9][10] | |
| 122 °C at 1 mmHg | [11] | |
| 138 °C at 5 mmHg | [7] | |
| Density | 1.107 g/mL | [1] |
| 1.088 g/mL at 25 °C | [5][9][10] | |
| 1.107 g/mL at 20 °C | [11] | |
| Appearance | Pale yellow to clear viscous liquid | [1] |
| Colorless liquid | [5][6] | |
| Colorless to dark yellow viscous liquid or crystals | [2] | |
| Solubility in Water | Reacts with water / Hydrolysis | [1][8] |
| Molecular Formula | Ti(C₂H₅O)₄ or C₈H₂₀O₄Ti | [1][5] |
| Molecular Weight | 228.11 g/mol | [5] |
| 228.15 g/mol | [8] | |
| 228.14 g/mol | [11] |
Experimental Protocols for Physical Property Determination
Accurate determination of boiling and melting points is fundamental for the characterization and quality control of this compound.
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[12] For pure crystalline compounds, this transition occurs over a narrow temperature range.[12]
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end.[12][13] The sample should be packed to a height of 1-2 mm.[12][13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube with an oil bath.[14] The capillary is positioned adjacent to a thermometer.[13][14]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure uniform temperature distribution.[14]
-
Observation: The temperature at which the first crystal begins to melt and the temperature at which the last crystal disappears are recorded. This provides the melting point range.[12][14] For a pure substance, this range should be narrow (0.5-1°C).[12]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to transition into a gaseous state.[12]
Methodology: Capillary Tube Inversion Method
-
Sample Preparation: A small amount of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in an oil bath.[15]
-
Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly.
-
Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the physical properties of this compound.
References
- 1. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]
- 2. Titanium (IV) ethoxide | Ti(OEt)4 | C8H20O4Ti - Ereztech [ereztech.com]
- 3. sodium-methoxide.net [sodium-methoxide.net]
- 4. mdpi.com [mdpi.com]
- 5. americanelements.com [americanelements.com]
- 6. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 7. strem.com [strem.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. This compound 3087-36-3 [sigmaaldrich.com]
- 10. scientificlabs.com [scientificlabs.com]
- 11. strem.com [strem.com]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. scribd.com [scribd.com]
Unraveling the Tetrameric Core of Titanium(IV) Ethoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide, a precursor in the synthesis of advanced materials and a versatile reagent in organic chemistry, predominantly exists as a discrete tetrameric molecule with the formula Ti₄(OCH₂CH₃)₁₆.[1] A thorough understanding of its three-dimensional structure is paramount for controlling its reactivity and predicting the morphology of resulting materials. This technical guide provides an in-depth analysis of the tetrameric core of this compound, detailing its structural parameters, the experimental methodologies used for its characterization, and a visual representation of its molecular architecture.
Molecular Structure and Bonding
In the solid state and in non-coordinating solvents, this compound adopts a tetrameric structure. This assembly is built around a core of four titanium atoms and sixteen ethoxide ligands.[1] Each titanium(IV) center is octahedrally coordinated, achieving a stable electron configuration. The ethoxide ligands exhibit three distinct coordination modes within the tetramer: terminal, doubly bridging (μ₂), and triply bridging (μ₃). These varied bonding environments are crucial in defining the overall shape and reactivity of the cluster. The virtual symmetry of the central Ti₄O₁₆ core is described by the C₂h point group.[1]
Structural Data
| Bond Type | Typical Bond Length (Å) |
| Ti - O (terminal) | 1.85 - 1.95 |
| Ti - O (μ₂-bridging) | 1.95 - 2.05 |
| Ti - O (μ₃-bridging) | 2.05 - 2.15 |
Note: These values are based on related titanium alkoxide structures and serve as a general reference.
Experimental Characterization
The elucidation of the tetrameric structure of this compound relies on a combination of analytical techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution in a non-polar, anhydrous solvent such as hexane (B92381) or toluene. Due to the compound's high moisture sensitivity, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the chemical environment of the ethoxide ligands in solution, confirming the presence of different coordination modes.
Experimental Protocol:
-
Sample Preparation: Due to the moisture sensitivity of this compound, NMR samples must be prepared in a dry NMR tube under an inert atmosphere. Anhydrous deuterated solvents, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆, are used.
-
¹H NMR Spectroscopy:
-
Parameters: A standard ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Interpretation: The ¹H NMR spectrum of this compound in CDCl₃ typically shows a quartet at approximately 4.36 ppm, corresponding to the methylene (B1212753) protons (-OCH₂-), and a triplet at around 1.27 ppm, assigned to the methyl protons (-CH₃).[1] The presence of multiple, potentially overlapping signals for the methylene protons at lower temperatures can indicate the presence of magnetically inequivalent ethoxide groups (terminal, doubly bridging, and triply bridging), although rapid exchange at room temperature often leads to averaged signals.
-
-
¹³C NMR Spectroscopy:
-
Parameters: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Data Interpretation: The ¹³C NMR spectrum typically displays two main resonances: one around 70 ppm for the methylene carbon (-OCH₂-) and another around 20 ppm for the methyl carbon (-CH₃). Similar to ¹H NMR, low-temperature studies may resolve distinct signals for the different types of ethoxide ligands.
-
Visualizing the Tetrameric Structure
The following diagram, generated using the DOT language, illustrates the connectivity within the tetrameric core of this compound. For clarity, the ethyl groups are omitted, and the oxygen atoms of the ethoxide ligands are shown.
Caption: Connectivity of the Ti₄O₁₆ core in tetrameric this compound.
Conclusion
The tetrameric structure of this compound is a well-established feature that dictates its chemical behavior. The octahedral coordination of the titanium centers and the presence of terminal and bridging ethoxide ligands create a stable yet reactive molecular entity. While detailed crystallographic data remains somewhat elusive in readily accessible literature, spectroscopic techniques, particularly NMR, provide strong evidence for this structural model. A deeper understanding of this fundamental structure is critical for the rational design of novel materials and for optimizing its application in chemical synthesis.
References
A Literature Review on the Early Applications of Titanium(IV) Ethoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the early applications of titanium(IV) ethoxide, a compound that has evolved from a laboratory curiosity to a cornerstone in materials science and catalysis. This document traces its initial synthesis in the late 19th century through its foundational applications in the mid-20th century, with a focus on catalysis and the sol-gel process. Detailed experimental protocols from seminal early works are provided, and quantitative data is summarized for comparative analysis.
Early Synthesis of this compound
The journey of titanium alkoxides began in the late 19th century. While the element titanium was discovered in 1791, its organic derivatives remained unexplored for many decades.[1]
Demarçay's Pioneering Synthesis (1875)
The first documented synthesis of a titanium alkoxide is credited to the French chemist Eugène-Anatole Demarçay in 1875.[1] Through the reaction of sodium ethoxide with a titanium halide, he obtained a crystalline product he named "titanium pentaethylate," marking the first foray into this class of compounds.[1] While the exact stoichiometry reported by Demarçay is not consistent with modern understanding, his work laid the groundwork for future investigations.
Inferred Experimental Protocol (Demarçay, 1875):
Based on historical accounts, the synthesis likely followed a salt metathesis reaction.[1]
-
Reactants: Sodium ethoxide (NaOEt) and a titanium chloride species (e.g., TiCl₄).
-
Solvent: Likely an alcohol or ether.
-
Procedure: A solution or suspension of sodium ethoxide was reacted with the titanium chloride. The precipitation of sodium chloride (NaCl) would have driven the reaction to favor the formation of titanium ethoxide in solution.
-
Product Isolation: The titanium ethoxide product was likely isolated by crystallization from the reaction mixture.[1]
Bischoff and Adkins' Systematic Study (1924)
Nearly half a century later, in 1924, American chemists Fritz Bischoff and Homer Adkins published a more systematic study on "The Alkyl Titanates" in the Journal of the American Chemical Society. Their work provided a more detailed and reproducible method for the synthesis of various titanium alkoxides, including this compound.
Experimental Protocol (Bischoff and Adkins, 1924):
The following protocol is an adaptation of the general method described by Bischoff and Adkins for the preparation of titanium alkoxides.
-
Reactants:
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol (B145695) (EtOH)
-
Ammonia (B1221849) gas (NH₃)
-
Dry benzene (B151609) (as solvent)
-
-
Procedure:
-
A solution of titanium tetrachloride in dry benzene was prepared in a flask equipped with a reflux condenser and a gas inlet tube.
-
A calculated amount of absolute ethanol, dissolved in dry benzene, was slowly added to the titanium tetrachloride solution.
-
A stream of dry ammonia gas was then passed through the reaction mixture to neutralize the hydrogen chloride (HCl) formed during the reaction. This resulted in the precipitation of ammonium (B1175870) chloride (NH₄Cl).
-
After the reaction was complete, the mixture was filtered to remove the precipitated ammonium chloride.
-
The benzene solvent was removed from the filtrate by distillation under reduced pressure.
-
The resulting crude this compound was then purified by vacuum distillation.
-
Quantitative Data from Bischoff and Adkins (1924):
| Property | Value (for this compound) |
| Boiling Point | 150-152 °C at 10 mmHg |
| Density | 1.088 g/mL at 25 °C |
| Molecular Formula | C₈H₂₀O₄Ti |
| Molar Mass | 228.11 g/mol |
Early Applications in Catalysis
One of the earliest and most significant areas of application for this compound was in catalysis, particularly in esterification and polymerization reactions.
Esterification and Transesterification
Titanium alkoxides, including this compound, were recognized in the mid-20th century as effective catalysts for esterification and transesterification reactions. These catalysts offered an alternative to traditional acid catalysts, particularly for reactions involving acid-sensitive substrates.
The catalytic cycle for this compound-catalyzed esterification is believed to involve the coordination of the carboxylic acid and alcohol to the titanium center, facilitating nucleophilic attack and subsequent ester formation.
Ziegler-Natta Polymerization
The groundbreaking work of Karl Ziegler and Giulio Natta in the 1950s on olefin polymerization utilized titanium-based catalysts. While titanium tetrachloride was a key component of the original Ziegler-Natta catalysts, subsequent research explored the use of titanium alkoxides as part of these catalytic systems.[2] The combination of a titanium compound, such as this compound, with an organoaluminum co-catalyst, like triethylaluminum (B1256330) (Al(C₂H₅)₃), created active sites for the stereoregular polymerization of olefins like propylene.[2]
Early Applications in Materials Science: The Sol-Gel Process
Another significant early application of this compound was as a precursor in the sol-gel process for the synthesis of titanium dioxide (TiO₂) materials.[3] This method, which gained prominence in the mid-20th century, offered a low-temperature route to produce high-purity ceramic and glass materials.
The sol-gel process involves the hydrolysis and condensation of metal alkoxides in a solvent. For this compound, this process can be summarized by the following reactions:
-
Hydrolysis: Ti(OEt)₄ + 4H₂O → Ti(OH)₄ + 4EtOH
-
Condensation: Ti(OH)₄ → TiO₂ + 2H₂O
The rate of these reactions and the properties of the resulting TiO₂ could be controlled by factors such as the water-to-alkoxide ratio, pH, and temperature.
Early Experimental Protocol for TiO₂ Film Deposition (Illustrative):
-
Precursor Solution Preparation:
-
This compound was dissolved in a dry alcohol, such as ethanol.
-
A separate solution of water, alcohol, and a catalyst (typically an acid or a base) was prepared.
-
-
Hydrolysis and Condensation: The water-containing solution was slowly added to the titanium alkoxide solution with vigorous stirring to initiate hydrolysis and condensation, leading to the formation of a "sol" (a colloidal suspension of small particles).
-
Coating Deposition: The sol was then applied to a substrate using techniques like dip-coating or spin-coating.
-
Gellation and Drying: The coated substrate was allowed to stand, during which the solvent evaporated and the sol transformed into a "gel" (a continuous solid network).
-
Heat Treatment (Calcination): The dried gel was then heated at elevated temperatures to remove residual organic components and to crystallize the amorphous TiO₂ into a desired phase (e.g., anatase or rutile).
Conclusion
From its initial synthesis in the late 19th century, this compound quickly emerged as a versatile compound with significant potential. The early to mid-20th century saw the establishment of its key applications in catalysis, particularly for esterification and polymerization, and as a crucial precursor in the sol-gel synthesis of titanium dioxide materials. The foundational work of pioneers like Demarçay, Bischoff, and Adkins paved the way for the extensive and diverse applications of titanium alkoxides that are seen today across numerous scientific and industrial fields. This historical perspective provides a valuable context for contemporary researchers working with these important organometallic compounds.
References
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of TiO2 Nanoparticles using Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanoparticles are of significant interest in the biomedical field due to their excellent biocompatibility, low toxicity, and versatile functionality.[1][2] Among various synthesis methods, the sol-gel process offers a simple, cost-effective, and reliable route to produce high-purity TiO₂ nanoparticles with controlled particle size and morphology.[3][4] These nanoparticles are increasingly being explored as nanocarriers for targeted drug delivery, agents in photodynamic therapy, and as coatings for biomedical implants.[5][6] This document provides detailed protocols for the synthesis of TiO₂ nanoparticles using titanium(IV) ethoxide as a precursor via the sol-gel method, along with their characterization and applications in drug development.
Principle of Sol-Gel Synthesis
The sol-gel synthesis of TiO₂ nanoparticles from this compound involves two primary reactions: hydrolysis and condensation. Initially, the titanium alkoxide precursor undergoes hydrolysis in the presence of water to form titanium hydroxides. Subsequently, these intermediates undergo condensation reactions to form a three-dimensional titania network (a gel). The process is typically carried out in an alcoholic solvent to control the reaction rates. The properties of the final TiO₂ nanoparticles, such as particle size, crystal structure (anatase, rutile, or brookite), and surface area, are highly dependent on several experimental parameters, including the precursor concentration, water-to-alkoxide molar ratio, pH of the solution, reaction temperature, and subsequent calcination temperature.[7][8]
Experimental Protocols
Materials and Equipment
-
This compound (Ti(OCH₂CH₃)₄)
-
Absolute ethanol (B145695) (C₂H₅OH)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as a catalyst)
-
Ammonium hydroxide (B78521) (NH₄OH) (optional, for base-catalyzed synthesis)
-
Beakers and magnetic stirrers
-
Burette or dropping funnel
-
Drying oven
-
Muffle furnace
-
Centrifuge
-
Ultrasonicator
Synthesis Workflow
Figure 1: General workflow for the sol-gel synthesis of TiO₂ nanoparticles.
Detailed Synthesis Protocol
This protocol describes a typical acid-catalyzed sol-gel synthesis of TiO₂ nanoparticles.
-
Preparation of Precursor Solution: In a clean, dry beaker, dissolve a specific amount of this compound in absolute ethanol under vigorous magnetic stirring. A typical concentration is 0.1 M to 0.5 M.
-
Preparation of Hydrolysis Solution: In a separate beaker, prepare a solution of deionized water and absolute ethanol. To this solution, add a few drops of an acid catalyst, such as nitric acid or hydrochloric acid, to adjust the pH to around 3-4. The molar ratio of water to titanium precursor is a critical parameter and typically ranges from 2:1 to 100:1.
-
Hydrolysis and Condensation: Add the hydrolysis solution dropwise to the titanium precursor solution under constant and vigorous stirring. The addition should be slow to control the rate of hydrolysis. A transparent sol will initially form.
-
Gelation: Continue stirring the solution at room temperature. Over time, the viscosity of the sol will increase, eventually leading to the formation of a gel. The gelation time can vary from a few hours to a day, depending on the reaction conditions.
-
Aging: The wet gel is typically aged for 24-48 hours at room temperature. This step allows for further condensation and strengthening of the gel network.
-
Drying: The aged gel is then dried to remove the solvent. Drying can be performed in an oven at 80-100°C for several hours. This process results in a xerogel.
-
Calcination: The dried xerogel is ground into a fine powder and then calcined in a muffle furnace at a specific temperature (typically between 400°C and 800°C) for 2-4 hours. Calcination is crucial for removing residual organic compounds and for the crystallization of TiO₂ into the desired phase (e.g., anatase or rutile).[7]
Data Presentation
The following tables summarize typical experimental parameters and their effects on the resulting TiO₂ nanoparticles, compiled from various studies.
Table 1: Effect of Calcination Temperature on TiO₂ Nanoparticle Properties
| Calcination Temperature (°C) | Crystalline Phase | Average Crystallite Size (nm) |
| 400 | Anatase | 10 - 15 |
| 500 | Anatase | 15 - 25 |
| 600 | Anatase with traces of Rutile | 25 - 40 |
| 800 | Rutile | > 50 |
Note: The exact crystallite sizes can vary based on other synthesis parameters.
Table 2: Influence of Synthesis Parameters on Nanoparticle Characteristics
| Parameter | Effect on Nanoparticle Properties |
| Water/Precursor Molar Ratio | Higher ratios generally lead to faster hydrolysis and smaller particle sizes. |
| pH (Catalyst) | Acidic conditions (pH 3-5) favor slower hydrolysis and result in smaller, more uniform particles. Basic conditions can lead to faster precipitation and larger, more agglomerated particles. |
| Solvent | The type of alcohol used as a solvent can influence the hydrolysis and condensation rates, affecting particle size and morphology. |
| Precursor Concentration | Higher precursor concentrations can lead to larger particle sizes. |
Characterization of TiO₂ Nanoparticles
To evaluate the properties of the synthesized TiO₂ nanoparticles, several characterization techniques are employed:
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and the average crystallite size using the Scherrer equation.[3]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and agglomeration state of the nanoparticles.[9]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the optical properties and estimate the bandgap energy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the surface functional groups and confirm the removal of organic residues after calcination.
Applications in Drug Development
TiO₂ nanoparticles synthesized via the sol-gel method have shown great promise in various aspects of drug development and delivery.[1][10]
Drug Delivery Systems
The high surface area and porous nature of TiO₂ nanoparticles make them excellent candidates for drug loading and controlled release.[5] Their surfaces can be functionalized with various molecules to enhance drug loading capacity and target specific cells or tissues.[1] For instance, TiO₂ nanoparticles have been successfully used as carriers for anticancer drugs like doxorubicin, enabling targeted delivery to tumor sites and reducing systemic toxicity.[5]
Figure 2: Schematic of a TiO₂ nanoparticle-based drug delivery system.
Photodynamic Therapy (PDT)
The anatase phase of TiO₂ is a well-known photocatalyst.[1] When irradiated with UV light, it generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells.[2] This property is harnessed in photodynamic therapy. TiO₂ nanoparticles can be selectively delivered to tumor tissues and then activated by light to destroy cancer cells with minimal damage to surrounding healthy tissues.
Conclusion
The sol-gel synthesis using this compound is a versatile and efficient method for producing TiO₂ nanoparticles for biomedical applications. By carefully controlling the synthesis parameters, researchers can tailor the properties of the nanoparticles to suit specific needs in drug delivery and therapy. The protocols and data presented here provide a solid foundation for the development and application of these promising nanomaterials in the pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. krishisanskriti.org [krishisanskriti.org]
- 4. Investigation of TiO2 Nanoparticles Synthesized by Sol-Gel Method for Effectual Photodegradation, Oxidation and Reduction Reaction [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. ripublication.com [ripublication.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery [ouci.dntb.gov.ua]
Application Notes and Protocols for the Deposition of TiO₂ Thin Films Using Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deposition of titanium dioxide (TiO₂) thin films using titanium(IV) ethoxide as a precursor. The methodologies outlined are applicable for a variety of applications, including the fabrication of photocatalytic surfaces, advanced drug delivery systems, and biomedical coatings. The sol-gel method, in conjunction with spin coating and dip coating techniques, is highlighted as a versatile and cost-effective approach for producing high-quality TiO₂ films.
I. Introduction
Titanium dioxide is a key material in various scientific and industrial fields due to its notable optical, electronic, and chemical properties. The sol-gel process, which involves the hydrolysis and polycondensation of a precursor in solution to form a colloidal suspension (sol), is a widely used method for synthesizing TiO₂ thin films. This sol is then deposited onto a substrate and thermally treated to yield a dense, crystalline TiO₂ film. This compound is a common precursor for this process, allowing for precise control over the final properties of the film.
II. Experimental Protocols
A. Protocol 1: Sol-Gel Synthesis of TiO₂ Precursor Solution
This protocol details the preparation of the TiO₂ sol from this compound, a critical first step for subsequent film deposition.
Materials:
-
This compound (TET)
-
Absolute ethanol (B145695) (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) or Acetic acid as a catalyst
-
Polyethylene (B3416737) glycol (PEG) as a surfactant (optional)
Procedure:
-
In a clean, dry beaker, mix this compound with absolute ethanol under continuous stirring. A common molar ratio is 1 part TET to 7 parts EtOH.[1]
-
Slowly add a catalyst, such as hydrochloric acid or acetic acid, to the mixture while maintaining vigorous stirring. The catalyst controls the hydrolysis and condensation rates.
-
Gradually add deionized water to the solution under vigorous stirring to initiate hydrolysis. A typical molar ratio of TET to H₂O is 1:1.57.[1]
-
If a surfactant is used to improve film quality, add polyethylene glycol (PEG) to the solution. A representative molar ratio of TET to PEG is 1:0.14.[1]
-
Continue stirring the solution at a controlled temperature (e.g., 50°C) for a designated period (e.g., 2.5 hours) to ensure a homogenous and stable sol is formed.[1] The final sol should be clear and ready for the deposition process.
Caption: Workflow for the sol-gel synthesis of TiO₂ precursor solution.
B. Protocol 2: Spin Coating Deposition
This protocol outlines the deposition of the prepared TiO₂ sol onto a substrate using a spin coater.
Materials:
-
Prepared TiO₂ sol
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Furnace or hot plate
Procedure:
-
Thoroughly clean the substrates using a standard procedure, such as sonication in acetone, isopropanol, and deionized water.
-
Dry the substrates completely using a nitrogen gun or by heating.
-
Place a substrate on the chuck of the spin coater.
-
Dispense a small amount of the TiO₂ sol onto the center of the substrate.
-
Spin the substrate at a desired speed (e.g., 2000-6000 rpm) for a specific duration (e.g., 30 seconds).[2] The spinning speed is a critical parameter that influences the film thickness.
-
After spinning, dry the coated substrate on a hot plate or in an oven at a low temperature (e.g., 100-120°C) for 10-15 minutes to evaporate the solvent.[2][3]
-
Repeat steps 4-6 for multiple layers to achieve the desired film thickness.
-
Finally, anneal the coated substrate in a furnace at a higher temperature (e.g., 400-600°C) for 1-4 hours to induce crystallization and form the TiO₂ thin film.[1][2]
Caption: Experimental workflow for spin coating deposition of TiO₂ thin films.
C. Protocol 3: Dip Coating Deposition
This protocol describes the deposition of the TiO₂ sol onto a substrate using a dip coater.
Materials:
-
Prepared TiO₂ sol
-
Substrates (e.g., glass slides, silicon wafers)
-
Dip coater
-
Furnace or hot plate
Procedure:
-
Clean and dry the substrates as described in Protocol 2.
-
Mount the substrate onto the arm of the dip coater.
-
Immerse the substrate into the TiO₂ sol at a constant speed.
-
Allow the substrate to remain in the sol for a predetermined dwell time (e.g., 30 seconds).[4]
-
Withdraw the substrate from the sol at a constant, controlled speed (e.g., 5.4-10 cm/min).[1][4] The withdrawal speed affects the film thickness.
-
Dry the coated substrate at a low temperature (e.g., 60-200°C) for 10-30 minutes.[3][4]
-
Repeat the deposition cycle to achieve the desired film thickness.[4]
-
Anneal the film at a high temperature (e.g., 400-600°C) for 1 hour to promote crystallization.[1]
Caption: Logical workflow for dip coating deposition of TiO₂ thin films.
III. Data Presentation
The following tables summarize key experimental parameters and resulting film properties from various studies on TiO₂ thin film deposition. Note that direct comparisons should be made with caution as precursor types and other experimental conditions may vary.
Table 1: Sol-Gel Synthesis Parameters
| Precursor | Solvent | Catalyst | Molar Ratio (Precursor:Solvent:H₂O:Catalyst:Surfactant) | Reference |
| This compound | Ethanol | HCl | 1:7.07:1.57:0.43:0.14 (PEG) | [1] |
| Titanium(IV) Butoxide | Ethanol | Acetic Acid | - | [4] |
| Titanium(IV) Isopropoxide | Isopropyl Alcohol | Acetic Acid | 1:3 (Precursor:Catalyst) | [5] |
Table 2: Spin Coating and Dip Coating Deposition Parameters
| Deposition Method | Withdrawal/Spin Speed | Dwell Time | Drying Temperature | Annealing Temperature | Reference |
| Dip Coating | 10 cm/min | 30 s | 200°C | - | [4] |
| Dip Coating | 5.4 cm/min | - | - | 200-600°C | [1] |
| Spin Coating | 2000-6000 rpm | - | 120°C | 400-600°C | [2] |
Table 3: Effect of Annealing Temperature on TiO₂ Thin Film Properties
| Annealing Temperature (°C) | Crystalline Phase | Grain Size (nm) | Surface Roughness (RMS, nm) | Film Thickness (nm) | Reference |
| 300 | Amorphous/Anatase | 20.94 | 0.541 | 1164.1 | [6] |
| 400 | Anatase | - | - | - | [1] |
| 500 | Anatase | 22.47 | 1.044 | 1423.3 | [6] |
| 600 | Anatase | - | - | - | [1] |
| 700 | Anatase | 24.25 | 1.963 | 1646.4 | [6] |
| 900 | Rutile | 40.53 | 2.837 | 1795.9 | [6] |
Note: The conversion of amorphous titanium dioxide to the polycrystalline anatase phase typically occurs at temperatures of 400°C or higher.[1] The anatase phase can transform to the more stable rutile phase at higher temperatures, generally above 800°C.[6] An increase in annealing temperature generally leads to an increase in grain size, surface roughness, and film thickness.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Titanium Dioxide Thin Films Produced on FTO Substrate Using the Sol–Gel Process: The Effect of the Dispersant on Optical, Surface and Electrochemical Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Photocatalytic Degradation of Organic Pollutants using Titanium(IV) Ethoxide-Derived Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium dioxide (TiO₂) is a widely utilized semiconductor photocatalyst for the degradation of organic pollutants in water and air.[1] Its popularity stems from its high chemical stability, non-toxicity, low cost, and strong photosensitivity.[1] Among the various methods for synthesizing TiO₂ nanoparticles, the sol-gel process using titanium(IV) alkoxide precursors, such as titanium(IV) ethoxide, is favored for its ability to control particle size, morphology, and crystalline structure.[2] The anatase crystalline phase of TiO₂ is often desired for photocatalytic applications due to its higher electronic mobility.[2]
This document provides detailed application notes and experimental protocols for the synthesis of TiO₂ photocatalysts from this compound and their application in the degradation of organic pollutants.
Key Experimental Parameters and Data
The efficiency of photocatalytic degradation is influenced by several factors including the initial pollutant concentration, catalyst dosage, and solution pH.[1] The properties of the TiO₂ catalyst, such as specific surface area and band gap energy, also play a crucial role.[1] Modification of TiO₂ can enhance its photocatalytic performance by increasing the specific surface area and reducing the band gap energy, allowing for absorption of a wider spectrum of light.[1]
Table 1: Summary of Photocatalytic Degradation Performance of Modified TiO₂ Catalysts
| Catalyst | Target Pollutant | Initial Concentration (ppm) | Catalyst Loading (g/L) | Degradation Efficiency (%) | Apparent Rate Constant (k_app, min⁻¹) | Light Source | Reference |
| N-TiO₂/MoS₂ (NTM2) | Methylene Blue | 50 | 0.5 | 99 | 0.02178 | Visible Light (400W Halogen Lamp) | [3] |
| Pure TiO₂ | Methylene Blue | 50 | 0.5 | 13 | 0.0009 | Visible Light (400W Halogen Lamp) | [3] |
| Fe₃O₄@TiO₂ | Acid Red 73 | Not Specified | Not Specified | 93.56 | Not Specified | Not Specified | [1] |
| TiO₂ | Acid Red 73 | Not Specified | Not Specified | 74.47 | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method using this compound
This protocol describes a general procedure for the synthesis of TiO₂ nanoparticles from this compound.
Materials:
-
This compound (C₈H₂₀O₄Ti)
-
Ethanol (anhydrous)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for pH control)
Procedure:
-
Precursor Solution Preparation: In a dry flask under an inert atmosphere, dissolve a specific amount of this compound in anhydrous ethanol. A typical molar ratio is 1:20 to 1:40 (this compound:Ethanol). Stir the solution magnetically for 30-60 minutes to ensure homogeneity.[2]
-
Hydrolysis Solution Preparation: In a separate beaker, prepare a mixture of deionized water and ethanol. The molar ratio of water to the titanium precursor is a critical parameter and can be varied to control particle size. Acidify this solution with a few drops of nitric acid or hydrochloric acid to a pH of 3-4 to control the hydrolysis rate.
-
Hydrolysis and Condensation: Add the hydrolysis solution dropwise to the vigorously stirred this compound solution. The formation of a white precipitate or a translucent sol indicates the hydrolysis and condensation of the precursor to form titanium oxyhydroxide.
-
Aging: Continue stirring the sol for 1-2 hours at room temperature to complete the hydrolysis and condensation reactions. The sol will gradually transform into a gel. Allow the gel to age for 24-48 hours at room temperature.[2]
-
Drying: Dry the gel in an oven at 80-100°C for several hours to remove the solvent and residual water, resulting in a xerogel.[2]
-
Calcination: Calcine the dried xerogel in a furnace at a specific temperature (e.g., 400-600°C) for a set duration (e.g., 2-4 hours) to induce crystallization into the desired TiO₂ phase (typically anatase). Lower calcination temperatures generally favor the anatase phase.[2]
-
Characterization: The synthesized TiO₂ powder should be characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phase and crystallite size, scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to observe the morphology and particle size, and UV-Vis diffuse reflectance spectroscopy (DRS) to determine the band gap energy.[4][5]
Protocol 2: Photocatalytic Degradation of an Organic Pollutant (e.g., Methylene Blue)
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles using a model organic pollutant.
Materials:
-
Synthesized TiO₂ photocatalyst
-
Methylene Blue (or other organic pollutant)
-
Deionized water
-
Photoreactor equipped with a light source (e.g., UV lamp or visible light lamp)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Suspension Preparation: Disperse a specific amount of the synthesized TiO₂ photocatalyst (e.g., 0.025 g) in a known volume of an aqueous solution of the organic pollutant with a specific initial concentration (e.g., 50 mL of 50 ppm Methylene Blue).[3]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period of time (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.[3][6]
-
Photocatalytic Reaction: Irradiate the suspension with a suitable light source (e.g., a 400W Halogen lamp for visible light irradiation).[3] Maintain constant stirring throughout the experiment to ensure a homogeneous suspension.
-
Sample Collection: At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the suspension (e.g., 5 mL).[3]
-
Sample Analysis: Centrifuge or filter the collected aliquots to remove the TiO₂ nanoparticles. Analyze the concentration of the organic pollutant in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength (e.g., 664 nm for Methylene Blue).[3]
-
Data Analysis: Calculate the degradation efficiency using the following equation: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.[3] The kinetics of the degradation can often be described by a pseudo-first-order model, and the apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(C₀/Cₜ) versus time.[3]
Visualizations
Caption: Workflow for the sol-gel synthesis of TiO₂ nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient photocatalytic degradation of organic pollutants over TiO2 nanoparticles modified with nitrogen and MoS2 under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fn-nano.com [fn-nano.com]
- 5. science.lpnu.ua [science.lpnu.ua]
- 6. Enhanced photocatalytic degradation of organic pollutants using a TiO2–clay nanocomposite in a rotary photoreactor with experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
Application of Titanium(IV) Ethoxide in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide serves as a critical precursor in the fabrication of dye-sensitized solar cells (DSSCs), primarily for the synthesis of the titanium dioxide (TiO₂) nanoparticle paste that forms the photoanode. The photoanode is a key component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport. The properties of the TiO₂ nanoparticles, such as crystallinity, particle size, and surface morphology, significantly influence the overall power conversion efficiency (PCE) of the solar cell. This compound, through sol-gel synthesis, offers a versatile and cost-effective method to produce high-quality TiO₂ nanostructures. Additionally, it can be employed in the creation of a compact blocking layer on the transparent conductive oxide (TCO) substrate, which is crucial for preventing charge recombination and enhancing cell performance.
Key Applications of this compound in DSSCs
-
Synthesis of TiO₂ Nanoparticles: this compound is a widely used precursor for the sol-gel synthesis of TiO₂ nanoparticles. This method allows for the control of particle size, crystal structure (anatase is preferred for DSSCs), and porosity of the resulting TiO₂ film.
-
Fabrication of the Photoanode: The synthesized TiO₂ nanoparticles are processed into a paste, which is then deposited onto a TCO-coated glass substrate, typically using the doctor-blade technique. Subsequent sintering at high temperatures (around 450-500°C) creates a mesoporous film with a large surface area for dye loading.
-
Formation of a Compact Blocking Layer: A thin, dense layer of TiO₂ can be applied to the TCO glass before the deposition of the mesoporous TiO₂ layer. This blocking layer prevents direct contact between the electrolyte and the conductive substrate, thereby reducing electron recombination and improving the open-circuit voltage (Voc) and fill factor (FF) of the DSSC.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
This protocol describes the synthesis of TiO₂ nanoparticles from a titanium alkoxide precursor, a common method for preparing the photoanode material for DSSCs.[4][5][6]
Materials:
-
Titanium(IV) butoxide (as a representative titanium alkoxide)
-
Absolute ethanol (B145695)
-
Distilled water
-
Sodium hydroxide (B78521) (NaOH) (for pH adjustment)
Procedure:
-
Dissolve 10 ml of titanium(IV) butoxide in 10 ml of absolute ethanol in a beaker.
-
Stir the solution for 1 hour.
-
Add 5 ml of distilled water to the solution dropwise while stirring, leading to the formation of a gel.
-
Continue stirring for a few more minutes.
-
Adjust the pH of the solution using a 1 M NaOH solution while stirring vigorously for 1 hour to form a white colloidal precipitate.
-
Age the solution for 24 hours.
-
Filter the precipitate and wash it three times with distilled water and then three times with ethanol.
-
Dry the precipitate in an oven at 100°C for 12 hours to evaporate water and organic materials.
-
Grind the dried material into a fine powder.
-
Sinter the powder at 500°C for 2 hours to obtain anatase TiO₂ nanoparticles.[4]
Protocol 2: Fabrication of the TiO₂ Photoanode
This protocol details the preparation of the TiO₂ paste and its deposition on an FTO-coated glass substrate to form the photoanode.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Diluted nitric acid
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Detergent, ethanol, acetone, and deionized water for cleaning
-
Doctor-blade or screen printing equipment
-
Furnace for sintering
Procedure:
-
Substrate Cleaning: Clean the FTO glass substrates by sequentially sonicating them in a detergent solution, deionized water, acetone, and ethanol for a few minutes each. Dry the substrates.[7]
-
TiO₂ Paste Preparation: Create a TiO₂ paste by adding a few drops of diluted nitric acid to the synthesized TiO₂ nanoparticle powder and grinding the mixture in a mortar and pestle until a uniform paste is formed.[7]
-
Deposition of TiO₂ Film: Apply the TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique to create a film of desired thickness (e.g., 10 µm).[7][8]
-
Sintering: Dry the film and then sinter it in a furnace at 400-500°C for 30 minutes to 1 hour.[7][9]
Protocol 3: Assembly of a Dye-Sensitized Solar Cell
This protocol outlines the final steps to assemble a complete DSSC.
Materials:
-
Prepared TiO₂ photoanode
-
Dye solution (e.g., N719 dye in acetonitrile)
-
Counter electrode (e.g., platinum-coated FTO glass)
-
Iodine-based redox electrolyte
-
Sealing material
Procedure:
-
Dye Sensitization: Immerse the cooled TiO₂ photoanode in a dye solution (e.g., 0.5 mM N719 in acetonitrile) for 1 to 24 hours at room temperature.[5][7]
-
Rinsing: Rinse the dye-sensitized photoanode with ethanol to remove excess dye and then dry it.
-
Assembly: Assemble the solar cell by placing the dye-sensitized photoanode and the counter electrode in a sandwich-like structure, slightly offset from each other.[4]
-
Electrolyte Injection: Introduce the iodine-based electrolyte between the two electrodes.
-
Sealing: Seal the edges of the cell to prevent electrolyte leakage.[7]
Data Presentation
The performance of DSSCs is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η). The following tables summarize performance data from various studies where TiO₂ was synthesized using a sol-gel method with titanium alkoxide precursors.
| Precursor | Dye | Voc (V) | Jsc (mA/cm²) | FF | Efficiency (η) (%) | Reference |
| Titanium(IV) butoxide | N719 | 0.465 | 1.361 | 0.647 | - | [5] |
| Titanium isopropoxide | N719 | - | - | - | 4.56 | [6] |
| - | Green Dyes | - | - | 0.09 - 0.37 | 0.24 - 2.19 | [7] |
| - | Organic Dyes | - | - | - | 2.98 - 6.06 | [10] |
| - | N3 Dye | 0.75 | 8.14 | - | 4.14 | [8] |
| - | N3 Dye | - | - | - | 4.08 - 5.4 | [2] |
| Silver-doped TiO2 | Natural Dyes | - | - | - | 0.03 - 0.49 | [11] |
Mandatory Visualizations
Synthesis of TiO₂ Nanoparticles from this compound
Caption: Sol-gel synthesis of TiO₂ nanoparticles.
Experimental Workflow for DSSC Fabrication
Caption: DSSC fabrication workflow.
Structure of a Dye-Sensitized Solar Cell
Caption: Schematic of a DSSC structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Performance Improvement of Dye-Sensitized Solar Cells with Pressed TiO2 Nanoparticles Layer [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. annejac.ac.in [annejac.ac.in]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Preparation of TiO2 nanotube/nanoparticle composite particles and their applications in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dye-sensitized solar cells constructed using titanium oxide nanoparticles and green dyes as photosensitizers - Journal of King Saud University - Science [jksus.org]
- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 11. jeires.com [jeires.com]
Application Notes and Protocols for Chemical Vapor Deposition (CVD) of TiO₂ Films using Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) using titanium(IV) ethoxide as the precursor. The information is tailored for applications in research, materials science, and drug development, where precise control over film properties is crucial.
Introduction
Titanium dioxide (TiO₂) is a versatile material with significant applications in photocatalysis, biomedical devices, and drug delivery systems due to its biocompatibility, chemical stability, and unique electronic and optical properties.[1][2] Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform TiO₂ thin films.[3][4] this compound, Ti(OC₂H₅)₄, is a commonly used liquid precursor for this process, offering a safer and more stable alternative to other sources like titanium tetrachloride.[3][5][6]
The properties of the deposited TiO₂ films, such as crystallinity (anatase, rutile, or amorphous), surface morphology, and thickness, are highly dependent on the deposition parameters.[7][8][9] For drug delivery applications, porous TiO₂ nanostructures are particularly desirable as they can be loaded with therapeutic agents for controlled release.[10] The anatase crystalline phase is often preferred for photocatalytic and antimicrobial applications due to its higher efficiency in generating reactive oxygen species.[10][11]
Precursor Properties: this compound
This compound (also known as titanium tetraethoxide) is a colorless, moisture-sensitive liquid.[3][5] Its physical and chemical properties make it suitable for CVD processes.
| Property | Value | Reference |
| Chemical Formula | Ti(OC₂H₅)₄ | [3] |
| Molar Mass | 228.12 g/mol (monomer) | [5] |
| Density | 1.09 g/cm³ at 20°C | [5] |
| Vapor Pressure | 1.0 Torr at 119°C | [5] |
| Thermal Stability | Stable at 220°C for at least 1 hour | [5] |
Experimental Protocol: CVD of TiO₂ Films
This protocol outlines a general procedure for the deposition of TiO₂ thin films using a low-pressure CVD (LPCVD) system with this compound. The specific parameters should be optimized for the desired film characteristics and the particular CVD reactor being used.
3.1. Materials and Equipment
-
Precursor: this compound (Ti(OC₂H₅)₄, 99.99% purity)
-
Carrier Gas: High-purity Argon (Ar) or Nitrogen (N₂)
-
Oxidizing Agent (optional but common): High-purity Oxygen (O₂)
-
Substrates: Silicon wafers, glass slides, or other materials of interest.
-
CVD System: A cold-wall or hot-wall LPCVD reactor equipped with:
-
Mass flow controllers for precise gas handling.
-
A precursor bubbler with temperature control.
-
A heated substrate holder.
-
A vacuum pump and pressure control system.
-
-
Substrate Cleaning: Acetone, isopropanol, deionized water, and a nitrogen gun for drying. For silicon wafers, a 2% hydrofluoric acid (HF) solution can be used to remove the native oxide layer.[2]
3.2. Pre-Deposition Procedure
-
Substrate Cleaning: Thoroughly clean the substrates by sonicating in acetone, followed by isopropanol, and finally rinsing with deionized water. Dry the substrates using a nitrogen gun. For silicon substrates, an optional dip in 2% HF for 3 minutes can be performed to etch the native oxide layer.[2]
-
System Preparation: Load the cleaned substrates onto the substrate holder in the CVD reactor.
-
Precursor Handling: Fill the precursor bubbler with this compound in a glovebox or under an inert atmosphere to prevent hydrolysis.
-
Leak Check: Pump down the reactor to its base pressure (typically < 1 x 10⁻⁵ Torr) and perform a leak check to ensure system integrity.
-
Heating: Heat the substrate to the desired deposition temperature. Simultaneously, heat the precursor bubbler and gas lines to prevent condensation. The gas lines should be kept at a temperature higher than the bubbler (e.g., bubbler at 90°C, lines at 110°C).[2]
3.3. Deposition Process
-
Temperature and Pressure Stabilization: Allow the substrate and precursor temperatures to stabilize. Set the total pressure inside the reaction chamber (e.g., 10 mbar).[2]
-
Gas Flow: Introduce the carrier gas (e.g., Ar) through the precursor bubbler to transport the this compound vapor into the reaction chamber. Introduce the oxidizing gas (e.g., O₂) into the chamber through a separate line.
-
Deposition: The precursor decomposes on the hot substrate surface to form a TiO₂ film. The chemical reaction can be summarized as: Ti(OC₂H₅)₄ → TiO₂ + 2(C₂H₅)₂O (thermal decomposition)[6] or in the presence of an oxidant: Ti(OC₂H₅)₄ + 12O₂ → TiO₂ + 8CO₂ + 10H₂O
-
Monitoring: Monitor the deposition time to control the film thickness.
-
Termination: After the desired deposition time, stop the precursor flow by closing the valve to the bubbler. Turn off the heaters and allow the system to cool down under a flow of inert gas.
3.4. Post-Deposition
-
Cooling: Wait until the substrate holder has cooled to near room temperature before venting the chamber.
-
Sample Removal: Vent the chamber with inert gas and carefully remove the coated substrates.
-
Characterization: Analyze the deposited films using appropriate techniques such as X-ray diffraction (XRD) for crystallinity, scanning electron microscopy (SEM) for morphology, and ellipsometry for thickness and refractive index.
Experimental Workflow Diagram
Caption: Workflow for CVD of TiO₂ films using this compound.
Influence of Deposition Parameters on Film Properties
The properties of the resulting TiO₂ films are highly sensitive to the deposition conditions. The following table summarizes typical experimental parameters and their effects.
| Parameter | Range | Effect on Film Properties |
| Substrate Temperature | 300 - 600°C | Determines crystallinity. Lower temperatures (<300°C) tend to produce amorphous films, while higher temperatures promote the formation of anatase and then rutile phases.[12] Growth rate generally increases with temperature up to a certain point, after which it may become mass-transport limited.[7] |
| Precursor Temperature | 70 - 120°C | Controls the vapor pressure of this compound, which influences the deposition rate.[2][5][9] |
| Total Pressure | 1 - 20 mbar | Affects the mean free path of gas molecules and can influence film uniformity and morphology. |
| Carrier Gas Flow Rate | 20 - 100 sccm | Controls the delivery rate of the precursor to the reaction chamber, impacting the growth rate. |
| O₂/Precursor Ratio | Varies | Can influence the stoichiometry of the film and help reduce carbon contamination.[13] |
| Deposition Time | Minutes to hours | Directly controls the final thickness of the TiO₂ film. |
Quantitative Data Summary
The following table presents a summary of quantitative data for TiO₂ films deposited under various conditions, primarily using titanium alkoxide precursors.
| Precursor | Deposition Temp. (°C) | Pressure (Torr) | Growth Rate (nm/min) | Crystalline Phase | Refractive Index (@500-550nm) | Reference |
| Ti(OiPr)₄ | 350 | LPCVD | - | Nanocrystalline | - | [13] |
| Ti(OiPr)₄ | 400 | 20 | - | Polycrystalline Anatase | - | [1] |
| Ti(OEt)₄ | 550 | MOCVD | 10.0 - 20.0 | Perovskite (in PZT) | - | [5] |
| Ti(OiPr)₂ (dpm)₂ | 450 | 7.5 | - | Nanostructured Anatase | - | [2] |
| TTIP | 200 - 400 | Mist CVD | - | Pure Anatase | - | [8] |
| TTIP | 100 | 740 | 31 | Amorphous/Anatase | > 91% Transmittance | [14] |
| TTIP | ~200 | ICPCVD | - | Amorphous/Poorly Crystalline | 2.1 - 2.35 | [9] |
Note: TTIP refers to Titanium(IV) isopropoxide, a closely related and frequently studied precursor. Data for Ti(OEt)₄ is less commonly reported in comprehensive tables.
Applications in Drug Development
TiO₂ films and nanostructures produced by CVD are promising for various biomedical applications:
-
Controlled Drug Release: Mesoporous TiO₂ films can be loaded with drugs, which are then released in a controlled manner.[10] The release can sometimes be triggered by external stimuli like UV light, leveraging the photocatalytic properties of TiO₂.[10]
-
Biocompatible Coatings: TiO₂ coatings can be applied to medical implants to improve their biocompatibility and corrosion resistance.[1][3]
-
Antimicrobial Surfaces: The photocatalytic activity of anatase TiO₂ films can be used to create self-cleaning and antimicrobial surfaces on medical devices and in healthcare settings, helping to prevent infections.[1][10]
Logical Relationship Diagram
Caption: Control of TiO₂ film properties and their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. sodium-methoxide.net [sodium-methoxide.net]
- 4. researchgate.net [researchgate.net]
- 5. TITANIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. Titanium dioxide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 9. Optimized ICPCVD-Based TiO2 for Photonics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery [mdpi.com]
- 12. merckgroup.com [merckgroup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Mesoporous TiO₂ Materials with Titanium(IV) Ethoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of mesoporous titanium dioxide (TiO₂) materials using titanium(IV) ethoxide as a precursor. Mesoporous TiO₂, with its high surface area, tunable pore size, and unique photocatalytic properties, is a highly sought-after material in various fields including photocatalysis, solar energy conversion, and as a drug delivery vehicle.
Application Notes
Mesoporous TiO₂ synthesized from this compound exhibits several key characteristics that make it advantageous for a range of applications. The sol-gel and hydrothermal methods, detailed in the protocols below, allow for precise control over the material's morphology, crystallinity, and porous structure.
Key Advantages:
-
High Surface Area: The mesoporous structure provides a large surface area-to-volume ratio, which is crucial for applications requiring high levels of surface interaction, such as catalysis and adsorption.
-
Controlled Pore Size: The synthesis methods allow for the tuning of pore diameters, typically within the 2-50 nm range, enabling size-selective applications.
-
Photocatalytic Activity: Mesoporous TiO₂ is a well-known photocatalyst, capable of degrading organic pollutants and facilitating chemical reactions under UV irradiation.[1] The high surface area enhances this activity by providing more active sites.
-
Biocompatibility: Titanium dioxide is generally considered biocompatible, making it a suitable candidate for biomedical applications, including drug delivery and bio-imaging.
Primary Applications:
-
Photocatalysis: Degradation of environmental pollutants, water purification, and self-cleaning surfaces.[1]
-
Dye-Sensitized Solar Cells (DSSCs): The mesoporous structure provides a scaffold for dye adsorption and efficient electron transport, improving solar cell efficiency.[2]
-
Drug Delivery: The porous network can be loaded with therapeutic agents for controlled and targeted release.
-
Catalyst Support: The high surface area and stability make it an excellent support material for various catalytic nanoparticles.
Quantitative Data Summary
The following tables summarize typical quantitative data for mesoporous TiO₂ synthesized via sol-gel and hydrothermal methods using titanium alkoxide precursors. These values can vary significantly based on specific synthesis parameters.
Table 1: Structural Properties of Mesoporous TiO₂
| Synthesis Method | Precursor | Template | Calcination Temperature (°C) | BET Surface Area (m²/g) | Average Pore Diameter (nm) | Pore Volume (cm³/g) |
| Sol-Gel | Titanium(IV) isopropoxide | Pluronic P123 | 400 | 114[3] | 5.8[3] | 0.17 |
| Sol-Gel | Titanium(IV) butoxide | Lauryl lactyl lactate | - | up to 40.10 | - | 0.112 |
| Sol-Gel (EISA) | Titanium(IV) isopropoxide | Triblock P123 | - | - | 4-7 | - |
| Hydrothermal | Titanium(IV) isopropoxide | CTAB | 110 | >430 | 2.1 | - |
| Hydrothermal | Titanium(IV) oxide nanopowder | None | - | - | - | - |
| Green Synthesis | Titanium tetraisopropoxide | Soluble starch | - | 81.59[4] | 8.7[4] | - |
Table 2: Photocatalytic Activity of Mesoporous TiO₂
| Synthesis Method | Pollutant Degraded | Irradiation Source | Degradation Efficiency (%) | Reference |
| Green Synthesis | Methylene Blue | Sunlight | - | [4] |
| Hydrothermal | Rhodamine B | - | High | [1] |
| Sol-Gel | Methylene Blue | - | - | [5] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Mesoporous TiO₂ using a Soft Template
This protocol describes a common method for synthesizing mesoporous TiO₂ using a block copolymer as a structure-directing agent (soft template).
Materials:
-
This compound (Ti(OCH₂CH₃)₄)
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (HCl, concentrated)
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Deionized water
Procedure:
-
Template Solution Preparation: Dissolve 4.0 g of Pluronic P123 in 60 mL of absolute ethanol with vigorous stirring.
-
Precursor Solution Preparation: In a separate beaker, add 8.9 mL of this compound to 20 mL of absolute ethanol. Slowly add 5 mL of concentrated HCl to this solution while stirring.
-
Mixing: Add the precursor solution dropwise to the template solution under vigorous stirring.
-
Sol Formation: Continue stirring the mixture for 1-2 hours until a clear and homogeneous sol is formed.
-
Gelation (Evaporation-Induced Self-Assembly - EISA): Pour the sol into a shallow petri dish and place it in a controlled environment (e.g., a desiccator) at room temperature for 24-48 hours to allow for solvent evaporation and self-assembly, leading to the formation of a gel.
-
Aging: Age the resulting gel at 60°C for 48 hours in a sealed container to further strengthen the inorganic network.
-
Calcination: Carefully scrape the dried gel from the petri dish. Calcine the powder in a muffle furnace by slowly ramping the temperature to 450°C (e.g., 1°C/min) and holding it at that temperature for 4 hours to remove the organic template and induce crystallization of the TiO₂ framework.
-
Final Product: Allow the furnace to cool down naturally. The resulting white powder is mesoporous TiO₂.
Protocol 2: Hydrothermal Synthesis of Mesoporous TiO₂
This protocol outlines a template-free hydrothermal method for the synthesis of mesoporous TiO₂.
Materials:
-
This compound (Ti(OCH₂CH₃)₄)
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (HNO₃, concentrated)
Procedure:
-
Precursor Solution: In a beaker, mix 10 mL of this compound with 40 mL of absolute ethanol and stir for 30 minutes.
-
Hydrolysis: Prepare a solution of 5 mL of deionized water and 1 mL of concentrated nitric acid. Add this acidic water solution dropwise to the titanium ethoxide solution under vigorous stirring. A white precipitate will form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven at 150°C for 12-24 hours. The hydrothermal treatment promotes the crystallization and formation of the mesoporous structure.
-
Cooling and Washing: After the hydrothermal treatment, allow the autoclave to cool to room temperature. Collect the white precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts until the pH of the washing solution is neutral.
-
Drying: Dry the washed powder in an oven at 80°C overnight.
-
Final Product: The resulting white powder is mesoporous TiO₂. A post-synthesis calcination step (e.g., at 400°C for 2 hours) can be performed to further improve crystallinity if required.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of mesoporous titanium dioxide by soft template based approach: characterization and application in dye-sensitized solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Mesoporous Titanium Dioxide: Synthesis and Applications in Photocatalysis, Energy and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of mesoporous anatase TiO2 nanoparticles and their photocatalytic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Green synthesis of mesoporous anatase TiO 2 nanoparticles and their photocatalytic activities - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08187A [pubs.rsc.org]
Application Notes and Protocols for Titanium(IV) Ethoxide as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(IV) ethoxide, Ti(OC₂H₅)₄, is a versatile and highly effective Lewis acid catalyst for esterification and transesterification reactions.[1] Its application in organic synthesis is favored due to its high catalytic activity, mild reaction conditions, and often reduced formation of byproducts compared to traditional acid catalysts like sulfuric acid.[1] This organometallic compound facilitates the formation of esters from carboxylic acids and alcohols, the synthesis of polyesters, and the production of biofuels through transesterification.[1] Its mechanism of action involves the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid or ester, thereby activating the carbonyl group for nucleophilic attack by an alcohol.[1][2][3][4]
These application notes provide an overview of the utility of this compound in various esterification reactions, supported by detailed experimental protocols and quantitative data to aid researchers in their practical applications.
Data Presentation
The following tables summarize quantitative data for various esterification reactions catalyzed by this compound and its close analog, titanium(IV) isopropoxide.
| Reaction Type | Reactants | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |
| Polyesterification | Dimethyl furandicarboxylate, Ethylene (B1197577) glycol | Titanium(IV) isopropoxide | 1.23 | 160-220 | 14 h | >95 (crude) |
| Microwave-assisted Esterification | Various carboxylic acids and alcohols | Titanium alkoxide | Not specified | 160 | 1 h | Not specified |
| Transesterification (Biodiesel) | Palm Oil, Methanol (B129727) | TiO₂-ZnO | 200 mg | Not specified | Not specified | 98 (conversion) |
Experimental Protocols
Protocol 1: Synthesis of Polyesters via Polycondensation
This protocol describes the synthesis of copolyesters from dimethyl furandicarboxylate and linear diols, adapted from a procedure using titanium(IV) isopropoxide.[5]
Materials:
-
Dimethyl furandicarboxylate
-
Ethylene glycol (or other linear diol)
-
This compound (or isopropoxide)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Nitrogen gas
Equipment:
-
100 mL three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Nitrogen inlet
-
Liebig condenser
-
Heating mantle or DrySyn heating block
-
Vacuum pump
Procedure:
-
Charge the three-neck round-bottom flask with dimethyl furandicarboxylate (e.g., 1.5 g, 8.14 mmol) and the diol (e.g., ethylene glycol, molar ratio as required).
-
Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and condenser.
-
Place the setup under vacuum and then purge with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
First Stage (Oligomerization):
-
Heat the reaction mixture to 125°C with constant stirring until a complete melt is observed (approximately 15 minutes).
-
Under a continuous flow of nitrogen, add the this compound catalyst (e.g., 0.10 mmol) dissolved in 2.5 mL of o-xylene.
-
Increase the temperature to 160°C and stir for 12 hours.
-
Finally, raise the temperature to 215-220°C for 1.5-2 hours to complete the prepolymerization. Methanol and o-xylene will be collected in a cooling flask.
-
-
Second Stage (Polycondensation):
-
Gradually apply a vacuum (down to 0.02 mbar) while maintaining the temperature at 215-220°C for 3 hours to facilitate the removal of volatiles and increase the molecular weight of the polyester (B1180765).
-
-
Purification:
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polymer in a mixture of chloroform and TFA (e.g., 6:1 v/v).
-
Precipitate the polyester by adding the solution to methanol.
-
Filter the white powder, wash with methanol, and dry in a vacuum oven at 40°C for 12 hours.
-
Protocol 2: Microwave-Assisted Esterification of Carboxylic Acids
This general protocol is based on a methodology for rapid titanium-catalyzed esterification using microwave heating.[6][7]
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., ethanol)
-
This compound
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the carboxylic acid (1 equivalent), the alcohol (1.5-3 equivalents), and a catalytic amount of this compound (e.g., 1-5 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 160°C and hold at this temperature for 1 hour.[6][7]
-
After the reaction is complete, cool the vial to room temperature.
-
The crude ester can be purified by standard laboratory techniques such as extraction, washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure. Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 3: Transesterification of Vegetable Oil for Biodiesel Production
This protocol is a general guideline for the transesterification of triglycerides using a titanium-based catalyst. While the specific example uses a mixed oxide catalyst, this compound can be employed as a homogeneous catalyst.[8]
Materials:
-
Vegetable oil (e.g., palm oil, soybean oil)
-
Methanol
-
This compound
-
Hexane (for extraction)
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Ensure all glassware is dry, as this compound is moisture-sensitive.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the vegetable oil and methanol. A significant molar excess of methanol is typically used (e.g., 6:1 to 30:1 methanol to oil molar ratio).
-
With stirring, add this compound (catalyst loading can range from 0.1 to 2 mol% relative to the oil).
-
Heat the mixture to reflux (the boiling point of methanol, approximately 65°C) with vigorous stirring.
-
Maintain the reaction at reflux for 1-4 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.
-
Separate the two layers.
-
Wash the biodiesel layer with water and then with brine to remove any residual glycerol, methanol, and catalyst.
-
Dry the biodiesel layer over an anhydrous salt (e.g., anhydrous sodium sulfate).
-
Remove the drying agent by filtration, and remove any excess methanol and extraction solvent under reduced pressure to yield the purified biodiesel.
Visualizations
Reaction Mechanism and Experimental Workflows
Caption: Mechanism of this compound Catalyzed Esterification.
Caption: Experimental Workflow for Polyester Synthesis.
Caption: Experimental Workflow for Biodiesel Production.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodiesel synthesis by TiO2-ZnO mixed oxide nanocatalyst catalyzed palm oil transesterification process - PubMed [pubmed.ncbi.nlm.nih.gov]
Fabricating Anti-Reflective Coatings with Titanium(IV) Ethoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) is a material of significant interest for the fabrication of anti-reflective (AR) coatings due to its high refractive index, excellent chemical stability, and mechanical robustness. These properties make TiO₂ AR coatings critical for a variety of applications, including enhancing the efficiency of solar cells, improving the performance of optical sensors, and developing advanced drug delivery systems.[1][2][3] The sol-gel method, utilizing titanium alkoxide precursors such as titanium(IV) ethoxide, offers a versatile and cost-effective approach for producing high-quality TiO₂ thin films. This method allows for precise control over film thickness and refractive index through the careful manipulation of precursor concentration, deposition parameters, and post-deposition heat treatment.
This document provides detailed protocols for the fabrication of TiO₂ anti-reflective coatings using a sol-gel process with this compound as the precursor. It covers the preparation of the TiO₂ sol, deposition of thin films via spin coating and dip coating, and subsequent annealing procedures to achieve the desired optical and mechanical properties.
Core Principles: The Sol-Gel Process
The fabrication of TiO₂ thin films from this compound is primarily based on two chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The process is initiated by the reaction of this compound with water. This reaction replaces the ethoxide groups (-OC₂H₅) with hydroxyl groups (-OH). An acid catalyst is often used to control the reaction rate.
-
Reaction: Ti(OC₂H₅)₄ + 4H₂O → Ti(OH)₄ + 4C₂H₅OH
-
-
Condensation: The newly formed hydroxyl groups then react with each other or with remaining ethoxide groups to form Ti-O-Ti bridges. This process, known as condensation, results in the formation of a three-dimensional titanium dioxide network, which constitutes the "sol."
-
Reactions:
-
Ti-OH + HO-Ti → Ti-O-Ti + H₂O
-
Ti-OH + C₂H₅O-Ti → Ti-O-Ti + C₂H₅OH
-
-
The viscosity and stability of the sol can be controlled by factors such as the water-to-alkoxide ratio, the type and concentration of the catalyst, and the temperature.
Figure 1: Simplified workflow for the preparation of TiO₂ sol via the sol-gel method.
Experimental Protocols
Protocol 1: Preparation of TiO₂ Sol-Gel Solution
This protocol details the synthesis of a stable TiO₂ colloidal suspension (sol) from the hydrolysis and condensation of this compound.
Materials:
-
This compound (Ti(OC₂H₅)₄)
-
Anhydrous Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Acid Catalyst (e.g., Hydrochloric Acid (HCl) or Acetic Acid)
Procedure:
-
Prepare Solution A: In a sealed container, dissolve this compound in anhydrous ethanol. A typical concentration involves 1.0 g of this compound (often available as a 20% solution in ethanol) in a larger volume of ethanol.[4] Stir the solution vigorously using a magnetic stirrer.
-
Prepare Solution B: In a separate container, mix anhydrous ethanol, deionized water, and the acid catalyst. The molar ratio of the components is crucial for controlling the reaction kinetics.
-
Sol Formation: Slowly add Solution B drop-wise to Solution A under continuous, vigorous stirring. The slow addition is critical to prevent rapid, uncontrolled precipitation of titanium dioxide.
-
Aging: Allow the resulting sol to age for a specified period, typically ranging from 1 to 24 hours, at a controlled temperature (e.g., 25°C).[4] This aging step allows for the completion of the hydrolysis and condensation reactions, leading to a stable sol suitable for coating.
Protocol 2: Thin Film Deposition
The prepared TiO₂ sol can be deposited onto a substrate using various techniques. Spin coating and dip coating are two of the most common and effective methods. Substrates should be thoroughly cleaned prior to deposition (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
A. Spin Coating Protocol
This method is ideal for producing highly uniform thin films on flat substrates.
Procedure:
-
Substrate Mounting: Securely place the cleaned substrate on the chuck of the spin coater.
-
Sol Dispensing: Dispense a small amount of the prepared TiO₂ sol onto the center of the substrate.
-
Spinning: Initiate the spin coating program. A typical program involves:
-
An initial low-speed spin to spread the sol across the substrate.
-
A high-speed spin (e.g., 2000-6000 rpm) to achieve the desired film thickness.[4]
-
-
Drying: The coated substrate is then dried, often in a controlled humidity environment, before annealing.[4]
B. Dip Coating Protocol
This method is suitable for coating larger or irregularly shaped substrates and allows for coating on both sides simultaneously.
Procedure:
-
Immersion: Immerse the cleaned substrate into the TiO₂ sol at a constant speed.
-
Dwell Time: Allow the substrate to remain in the sol for a short period to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed is a critical parameter that influences the film thickness.
-
Drying: Allow the solvent to evaporate from the coated substrate in a controlled environment. The substrate can then be subjected to a drying step at a moderate temperature (e.g., 120°C) before high-temperature annealing.[4]
Figure 2: General experimental workflow for fabricating TiO₂ anti-reflective coatings.
Protocol 3: Post-Deposition Annealing
Annealing is a crucial step to remove residual organic compounds, densify the film, and induce crystallization, which in turn affects the refractive index and mechanical properties of the coating.
Procedure:
-
Placement: Place the dried, coated substrates in a programmable furnace.
-
Heating Ramp: Gradually increase the temperature to the target annealing temperature. A slow heating rate (e.g., 1°C/min) is often used to prevent cracking of the film.[4]
-
Dwell Time: Maintain the target temperature for a specific duration (e.g., 1-4 hours).[4]
-
Cooling: Allow the furnace to cool down slowly to room temperature.
Data Presentation
The properties of the resulting TiO₂ anti-reflective coatings are highly dependent on the fabrication parameters. The following tables summarize typical quantitative data obtained from sol-gel derived TiO₂ coatings.
| Sol-Gel Synthesis Parameters | ||
| Precursor | Solvent | Catalyst |
| This compound | Ethanol | Hydrochloric Acid |
| Titanium(IV) Isopropoxide | Isopropanol | Acetic Acid |
| Titanium(IV) Butoxide | Butanol | Nitric Acid |
Table 1: Common precursors, solvents, and catalysts used in the sol-gel synthesis of TiO₂.
| Deposition Parameters and Resulting Properties | |||
| Deposition Method | Parameter | Value | Resulting Property |
| Spin Coating | Spin Speed | 2000 - 6000 rpm[4] | Uniform film thickness |
| Dip Coating | Withdrawal Speed | 2 mm/s[5] | Controlled film thickness |
| Film Thickness | 60 - 100 nm[3] | Optimized for AR in the visible spectrum | |
| Refractive Index (@ ~600 nm) | 1.66 - 2.245 | Dependent on annealing temperature and porosity |
Table 2: Typical deposition parameters and their influence on film properties.
| Annealing Temperature and its Effect on Coating Properties | |||
| Temperature (°C) | Crystalline Phase | Grain Size (nm) | Refractive Index (@ ~630 nm) |
| 300 | Anatase (poor crystallinity) | ~6.0 | - |
| 400 - 500 | Anatase | 18 - 20[6] | ~2.1 - 2.2 |
| > 600 | Anatase to Rutile transition | Increases | Can increase further |
Table 3: Influence of annealing temperature on the crystalline phase, grain size, and refractive index of TiO₂ coatings.
| Performance of TiO₂ Anti-Reflective Coatings | |||
| Coating Type | Substrate | Wavelength Range | Performance Metric |
| Single-layer TiO₂ | Glass | Visible | Reflection reduced from ~23% to ~5.7% |
| Double-layer SiO₂/TiO₂ | Silicon | Visible | Increased transmittance by ~3.4%[7] |
| Nanostructured TiO₂ | Silicon Solar Cells | Visible & NIR | Reflection suppressed to <0.5% in visible and <2.0% in NIR |
Table 4: Performance metrics for various types of TiO₂ anti-reflective coatings.
Applications in Drug Development and Research
The unique properties of TiO₂ nanostructures and coatings make them promising candidates for various applications in the biomedical field.
-
Drug Delivery: The porous nature of sol-gel derived TiO₂ can be exploited for loading and controlled release of drugs.[2] Functionalization of the TiO₂ surface can further enhance drug loading capacity and provide targeted delivery.
-
Biomedical Implants: TiO₂ coatings on implants can improve biocompatibility and provide a surface for drug elution, such as antibiotics or anti-inflammatory agents, directly at the implant site.[2]
-
Photocatalytic Sterilization: The photocatalytic activity of anatase TiO₂ can be utilized for creating self-sterilizing surfaces on medical devices and in laboratory settings.[2]
-
Biosensing: TiO₂ nanostructures are being explored as components of biosensors due to their high surface area and favorable electronic properties, which can enhance the detection of target biomolecules.[2]
Conclusion
The sol-gel method using this compound is a robust and highly controllable process for fabricating TiO₂ anti-reflective coatings. By carefully tuning the synthesis, deposition, and annealing parameters, it is possible to produce coatings with tailored optical and mechanical properties suitable for a wide range of applications in research, optics, and drug development. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to successfully fabricate and characterize these advanced functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Antireflective Self-Cleaning TiO2 Coatings for Solar Energy Harvesting Applications [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. imim.pl [imim.pl]
- 6. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property | MDPI [mdpi.com]
- 7. Double layer SiO2–TiO2 sol–gel thin films on glass for antireflection, antifogging, and UV recoverable self-cleaning [opg.optica.org]
Electrospinning of Titania Nanofibers from Titanium(IV) Ethoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of titania (TiO₂) nanofibers via electrospinning, using titanium(IV) ethoxide as a precursor. Titania nanofibers possess a high surface-area-to-volume ratio and unique photocatalytic and biocompatible properties, making them promising materials for a wide range of applications, including photocatalysis, sensing, and drug delivery.
Overview of the Electrospinning Process
Electrospinning is a versatile and cost-effective method for producing continuous nanofibers from a polymer solution.[1] The process involves the application of a high voltage to a polymer solution, which is ejected from a spinneret as a jet. As the jet travels towards a grounded collector, the solvent evaporates, leaving behind a non-woven mat of nanofibers. For the fabrication of ceramic nanofibers like titania, a composite of a titanium precursor and a polymer is first electrospun, followed by a calcination step to remove the polymer and crystallize the titania.
Experimental Protocols
Preparation of the Precursor Solution
The precursor solution for electrospinning titania nanofibers typically consists of a titanium alkoxide, a polymer, a solvent, and often a stabilizing agent to control the hydrolysis of the titanium precursor. While many protocols utilize titanium(IV) isopropoxide or butoxide, the following is a generalized protocol that can be adapted for this compound. Note: Optimization of the solution parameters will be necessary due to the different hydrolysis and viscosity characteristics of this compound.
Materials:
-
This compound (Ti(OCH₂CH₃)₄)
-
Polyvinylpyrrolidone (PVP, Mw ≈ 1,300,000 g/mol )
-
Absolute Ethanol (B145695)
-
Acetic Acid (Glacial)
Protocol:
-
Prepare a polymer solution by dissolving a specific weight percentage of PVP in ethanol. This is typically stirred for several hours at room temperature to ensure complete dissolution.
-
In a separate container, prepare the titanium precursor solution by mixing this compound with ethanol and acetic acid. The acetic acid acts as a stabilizer to control the hydrolysis and condensation of the titanium alkoxide.[2]
-
Slowly add the titanium precursor solution to the PVP solution under vigorous stirring.
-
Continue stirring the final mixture for at least 2-3 hours to ensure a homogeneous sol-gel is formed. The final solution should be viscous and spinnable.
Electrospinning of Composite Nanofibers
The electrospinning apparatus consists of a high-voltage power supply, a syringe pump, a syringe with a metallic needle (spinneret), and a grounded collector (e.g., aluminum foil).
Protocol:
-
Load the prepared precursor solution into a syringe fitted with a 21-gauge needle.
-
Mount the syringe on the syringe pump.
-
Position the needle tip at a fixed distance from the collector.
-
Connect the positive electrode of the high-voltage power supply to the needle and the negative electrode to the collector.
-
Set the desired flow rate for the syringe pump and apply a high voltage.
-
A Taylor cone will form at the tip of the needle, and a jet of the solution will be ejected towards the collector, forming a mat of composite nanofibers.
-
After electrospinning for the desired duration, carefully peel the nanofiber mat from the collector.
Calcination of Composite Nanofibers
Calcination is a critical step to remove the polymer template and to crystallize the amorphous titania into the desired phase (e.g., anatase, rutile, or a mix).[3][4][5]
Protocol:
-
Place the as-spun composite nanofiber mat in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the furnace to the desired calcination temperature at a specific heating rate. The temperature and duration of calcination will determine the crystalline phase and grain size of the titania nanofibers.[3][4][5]
-
After holding at the peak temperature for the specified time, allow the furnace to cool down to room temperature.
-
The resulting white mat consists of pure titania nanofibers. The PVP polymer is typically completely removed at temperatures around 450 °C.[1]
Data Presentation: Electrospinning Parameters and Fiber Characteristics
The following table summarizes typical parameters used in the electrospinning of titania nanofibers, primarily based on studies using titanium alkoxide precursors like titanium(IV) isopropoxide. These parameters should be used as a starting point for optimization when using this compound.
| Parameter Category | Parameter | Typical Range | Effect on Nanofiber Morphology |
| Solution Properties | PVP Concentration | 5 - 15 wt% | Affects solution viscosity; higher concentration generally leads to larger fiber diameters. |
| Titanium Precursor to PVP Ratio | 1:1 to 4:1 (by weight) | Influences the titania content and morphology of the final nanofibers. | |
| Solvent System | Ethanol, Ethanol/Acetic Acid | The solvent volatility and conductivity affect the electrospinning process. | |
| Process Parameters | Applied Voltage | 10 - 25 kV | Higher voltage can lead to increased fiber stretching and smaller diameters, but also potential for bead formation.[6] |
| Flow Rate | 0.1 - 1.0 mL/h | Higher flow rates can result in larger fiber diameters and beaded fibers.[6] | |
| Tip-to-Collector Distance | 10 - 20 cm | Affects the flight time of the jet and solvent evaporation; can influence fiber diameter and morphology. | |
| Post-Processing | Calcination Temperature | 450 - 900 °C | Determines the crystalline phase (anatase, rutile, or mixed) and grain size.[3][4][5] |
| Calcination Duration | 1 - 6 hours | Affects the degree of crystallinity and grain growth. | |
| Resulting Fiber Characteristics | As-spun Fiber Diameter | 80 - 600 nm | Dependent on all of the above parameters.[1] |
| Calcined Fiber Diameter | 50 - 500 nm | Typically a reduction in diameter is observed after calcination due to polymer removal. |
Characterization of Titania Nanofibers
A variety of techniques are used to characterize the morphology, structure, and properties of the electrospun titania nanofibers:
-
Scanning Electron Microscopy (SEM): To visualize the morphology, diameter, and surface features of the nanofibers.[1]
-
Transmission Electron Microscopy (TEM): To observe the internal structure and crystallinity of the nanofibers.[1]
-
X-ray Diffraction (XRD): To determine the crystalline phase (anatase, rutile, brookite) and crystallite size of the titania.[3]
-
Thermogravimetric Analysis (TGA): To determine the temperature at which the polymer is completely removed during calcination.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the composite and calcined nanofibers.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and porosity of the nanofiber mat.
Applications
Photocatalysis
Titania is a well-known photocatalyst, and its nanofibrous structure enhances its activity due to the high surface area. Electrospun titania nanofibers are used for the degradation of organic pollutants in water and air. The anatase phase of titania is generally considered to be the most photocatalytically active.
Drug Delivery
The high surface area and porous nature of electrospun titania nanofiber mats make them suitable as carriers for drug delivery systems.[7] Drugs can be incorporated into the nanofibers through several methods:
-
Blending: The drug is mixed directly into the precursor solution before electrospinning.
-
Coaxial Electrospinning: A core-shell fiber structure is created where the drug is in the core and the titania/polymer is in the shell.
-
Surface Modification: The drug is loaded onto the surface of the nanofibers after fabrication.
Titania nanofibers have shown promise in the controlled release of therapeutic agents.[7] Furthermore, titania itself exhibits antibacterial properties, which can be beneficial for applications such as wound dressings and antibacterial coatings.[1][8] For instance, silver-incorporated TiO₂ nanofibers have demonstrated efficient antibacterial activity against E. coli and S. aureus.[8]
Visualizations
Caption: Experimental workflow for the synthesis of titania nanofibers.
Caption: Common methods for loading drugs into electrospun nanofibers.
References
- 1. mdpi.com [mdpi.com]
- 2. "Detailed investigation on titanium (IV) oxide nanofiber synthesized by" by Jaturon Supapol [digital.car.chula.ac.th]
- 3. Synthesis of Aligned TiO2 Nanofibers Using Electrospinning [mdpi.com]
- 4. TiO2–Based Nanofibrous Membranes for Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Smart Electrospun Nanofibers for Controlled Drug Release: Recent Advances and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmaterialscience.com [jmaterialscience.com]
Controlling TiO2 Particle Size Through Controlled Hydrolysis of Titanium(IV) Ethoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO2) nanoparticles are of significant interest across various scientific and industrial fields, including photocatalysis, photovoltaics, and nanomedicine, owing to their unique physicochemical properties.[1] The precise control over the particle size of TiO2 is crucial as it directly influences their surface area, electronic properties, and ultimately, their performance in various applications.[1][2] The sol-gel method, based on the controlled hydrolysis and condensation of titanium alkoxides, such as titanium(IV) ethoxide, is a versatile and widely adopted technique for synthesizing TiO2 nanoparticles with tunable sizes.[3][4] This document provides detailed application notes and experimental protocols for controlling TiO2 particle size through the controlled hydrolysis of this compound.
Principle of Controlled Hydrolysis
The synthesis of TiO2 nanoparticles via the sol-gel method involves two primary chemical reactions: the hydrolysis of the titanium alkoxide precursor and the subsequent condensation of the hydrolyzed species.[5]
-
Hydrolysis: this compound (Ti(OCH2CH3)4) reacts with water, leading to the replacement of ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH).
-
Condensation: The resulting titanium hydroxides and partially hydrolyzed alkoxides react with each other to form Ti-O-Ti bridges, releasing water or ethanol (B145695). This process leads to the formation of a three-dimensional oxide network, which constitutes the TiO2 nanoparticles.
The rates of these reactions are highly dependent on several experimental parameters, which can be precisely controlled to manipulate the final particle size. Key factors influencing particle size include the water-to-alkoxide molar ratio, precursor concentration, reaction temperature, and pH.[6][7]
Experimental Parameters Influencing Particle Size
The ability to tune the size of TiO2 nanoparticles is predicated on the careful control of the nucleation and growth stages during the synthesis process. The following table summarizes the key experimental parameters and their general effect on the final particle size.
| Parameter | Effect on Particle Size | Rationale |
| Water-to-Alkoxide Molar Ratio (Rw) | An increase in Rw generally leads to a decrease in particle size. | A higher water concentration accelerates the hydrolysis reaction, leading to a rapid formation of a large number of nuclei. This high nucleation rate consumes the precursor quickly, leaving less material for the growth of individual particles, thus resulting in smaller nanoparticles.[6] |
| Precursor Concentration | Increasing the precursor concentration can lead to a decrease in particle size. | A higher concentration of the titanium precursor results in a greater number of nucleation sites during the initial hydrolysis, leading to the formation of a larger number of smaller particles.[8] |
| Reaction Temperature | Increasing the reaction temperature generally promotes the growth of larger particles. | Higher temperatures increase the rates of both hydrolysis and condensation, but can particularly favor the growth of existing nuclei over the formation of new ones, leading to larger final particle sizes. |
| pH (Acidity/Basicity) | The pH of the reaction medium significantly affects the rates of hydrolysis and condensation. Acidic conditions (low pH) tend to slow down the hydrolysis rate, promoting the formation of smaller, more uniform particles. Basic conditions (high pH) can lead to rapid, uncontrolled precipitation and agglomeration, often resulting in larger, less uniform particles.[2] | The surface charge of the forming particles is influenced by pH, affecting their stability against aggregation. At low pH, positively charged particles repel each other, preventing agglomeration. |
| Solvent | The choice of solvent can influence the hydrolysis and condensation rates. | Alcohols are commonly used as solvents. The type of alcohol can affect the reaction kinetics and the solubility of the precursor and intermediate species.[6] |
| Stirring Rate | Vigorous stirring promotes homogeneous mixing and can lead to smaller, more uniform particles. | Efficient mixing ensures a uniform distribution of reactants, leading to more controlled nucleation and growth. |
Experimental Protocols
This section provides a general protocol for the synthesis of TiO2 nanoparticles with controlled particle size using the sol-gel method. Researchers should note that specific particle sizes will require optimization of the parameters outlined above.
Materials
-
This compound (Ti(OCH2CH3)4)
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (HNO3) or Hydrochloric acid (HCl) for pH adjustment
-
Ammonium hydroxide (B78521) (NH4OH) for pH adjustment (optional, for basic conditions)
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Dropping funnel or syringe pump
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Furnace for calcination
Protocol 1: Synthesis of TiO2 Nanoparticles under Acidic Conditions
This protocol is designed to produce small, relatively monodisperse TiO2 nanoparticles.
-
Prepare the Titanium Precursor Solution: In a clean, dry beaker, dissolve a specific amount of this compound in absolute ethanol. The concentration can be varied to control particle size (e.g., 0.1 M). Stir the solution magnetically for 15-30 minutes to ensure homogeneity.
-
Prepare the Hydrolysis Solution: In a separate beaker, prepare a mixture of deionized water and ethanol. To control the pH, add a small amount of nitric acid or hydrochloric acid to achieve the desired acidic pH (e.g., pH 2-3). The volume of water should be calculated to achieve a specific water-to-alkoxide molar ratio (Rw).
-
Controlled Hydrolysis: Place the titanium precursor solution on a magnetic stirrer. Slowly add the hydrolysis solution dropwise to the precursor solution under vigorous stirring. A syringe pump can be used for precise control of the addition rate. The formation of a white precipitate or a translucent sol will be observed.
-
Aging: Continue stirring the resulting sol at room temperature for a specified period (e.g., 2-24 hours). This aging step allows for the completion of the hydrolysis and condensation reactions.
-
Particle Recovery: Collect the synthesized TiO2 particles by centrifugation. Wash the particles several times with ethanol and then with deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed particles in an oven at a relatively low temperature (e.g., 80-100 °C) for several hours to remove the solvent.
-
Calcination (Optional): To improve the crystallinity and control the phase of the TiO2 nanoparticles (e.g., anatase or rutile), the dried powder can be calcined in a furnace at a specific temperature (e.g., 400-600 °C) for a few hours.[9]
Visualization of Processes
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of TiO2 nanoparticles with controlled particle size.
Caption: Workflow for TiO2 nanoparticle synthesis.
Chemical Pathway
The following diagram outlines the chemical transformations during the sol-gel synthesis of TiO2 from this compound.
Caption: TiO2 synthesis chemical pathway.
Characterization of TiO2 Nanoparticles
To confirm the successful synthesis and control over particle size, a combination of characterization techniques is essential:
-
Transmission Electron Microscopy (TEM): For direct visualization of particle size, shape, and morphology.[10]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of particles in suspension.
-
X-ray Diffraction (XRD): To identify the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size using the Scherrer equation.[3][11]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.
Conclusion
The controlled hydrolysis of this compound is a robust and highly tunable method for the synthesis of TiO2 nanoparticles. By carefully manipulating key experimental parameters such as the water-to-alkoxide ratio, precursor concentration, temperature, and pH, researchers can achieve precise control over the final particle size. The protocols and guidelines presented in this document provide a solid foundation for the reproducible synthesis of TiO2 nanoparticles tailored for a wide range of applications in research, development, and industry.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. journal-spqeo.org.ua [journal-spqeo.org.ua]
- 8. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and characterization of titania nanoparticles via sol-gel method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application Notes and Protocols for the Synthesis of Titania Aerogels using Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) aerogels are highly porous, low-density materials with a large surface area, making them attractive for a variety of applications, including photocatalysis, drug delivery, and as catalyst supports. The synthesis of these materials is most commonly achieved through the sol-gel process, followed by a drying procedure that preserves the porous structure, such as supercritical drying. This document provides detailed application notes and protocols for the synthesis of titania aerogels using titanium(IV) ethoxide as a precursor.
The sol-gel process involves the hydrolysis and condensation of a metal alkoxide precursor in a solvent. For titania aerogels, this compound (Ti(OCH₂CH₃)₄) is a commonly used precursor. The overall process can be summarized in the following key stages:
-
Sol Formation: this compound is dissolved in an alcohol, typically ethanol (B145695).
-
Hydrolysis and Condensation: Water and a catalyst (acid or base) are added to the solution to initiate hydrolysis and condensation reactions. This leads to the formation of a three-dimensional network of titanium oxide, resulting in a gel.
-
Aging: The gel is aged in its mother liquor to strengthen the solid network.
-
Solvent Exchange: The solvent within the gel pores is exchanged with a suitable solvent for supercritical drying, often liquid carbon dioxide.
-
Drying: The solvent is removed from the gel pores under supercritical conditions to prevent the collapse of the delicate porous structure, resulting in an aerogel.
Experimental Protocols
Materials and Equipment
-
This compound (Ti(OCH₂CH₃)₄)
-
Ethanol (absolute)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (as a catalyst)
-
Beakers and magnetic stir bars
-
Glove box or a dry, inert atmosphere environment
-
Syringes or dropping funnels
-
Molds for gel casting
-
Supercritical dryer
Protocol 1: Acid-Catalyzed Synthesis of Titania Aerogel
This protocol describes a typical acid-catalyzed sol-gel synthesis of titania aerogels.
1. Preparation of the Titanium Precursor Solution (Solution A):
- In a dry glovebox or under an inert atmosphere, dissolve a specific molar ratio of this compound in absolute ethanol. A common starting point is a molar ratio of 1 mole of this compound to 20-40 moles of ethanol.
- Stir the solution vigorously for at least 20 minutes to ensure complete dissolution and homogeneity.
2. Preparation of the Hydrolysis Solution (Solution B):
- In a separate beaker, mix deionized water, ethanol, and an acid catalyst (e.g., nitric acid).
- The molar ratio of water to the titanium precursor is a critical parameter and typically ranges from 2 to 10.
- The acid catalyst concentration is also crucial for controlling the gelation time and the final properties of the aerogel. A typical molar ratio of acid to the titanium precursor is in the range of 0.05 to 0.2.
- Stir this solution for 20 minutes.
3. Gel Formation:
- Slowly add Solution B to Solution A dropwise while stirring vigorously.
- The gelation time can vary from seconds to hours depending on the specific concentrations of reactants.[1]
- Once the solution becomes viscous and a gel is formed, stop stirring and seal the container to prevent solvent evaporation.
4. Aging:
- Age the wet gel in the sealed container at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 24 to 72 hours.[1] Aging helps to strengthen the gel network.
5. Solvent Exchange and Supercritical Drying:
- Carefully remove the gel from the mold and place it in a vessel with a suitable solvent for supercritical drying, typically liquid CO₂.
- Perform the solvent exchange multiple times to ensure all the ethanol and water within the pores are replaced.
- Dry the gel using a supercritical dryer. This process involves raising the temperature and pressure above the critical point of the solvent, followed by depressurization to remove the solvent as a gas, thus preserving the aerogel structure.
Quantitative Data
The properties of titania aerogels are highly dependent on the synthesis parameters. While specific data for aerogels synthesized from this compound is not extensively reported in the provided search results, the following table summarizes typical ranges for key properties of titania aerogels prepared from similar titanium alkoxide precursors (e.g., titanium isopropoxide and butoxide), which can be used as a reference.
| Property | Typical Value Range | Factors Influencing the Property |
| Surface Area (BET) | 150 - 600 m²/g | Precursor type, water-to-alkoxide ratio, catalyst concentration, aging time, and drying method.[1] |
| Pore Volume | 0.5 - 2.5 cm³/g | Similar to surface area, the synthesis conditions play a crucial role. |
| Average Pore Diameter | 5 - 30 nm | The rate of hydrolysis and condensation, which is controlled by the catalyst and water content, affects the pore size.[1] |
| Density | 0.05 - 0.3 g/cm³ | The solid content in the initial sol and the shrinkage during drying determine the final density. |
| Crystallinity | Amorphous to Anatase (depending on heat treatment) | As-synthesized aerogels are typically amorphous.[1] Calcination at temperatures above 300-400 °C can induce crystallization to the anatase phase. |
Visualizations
Sol-Gel Process Signaling Pathway
The following diagram illustrates the fundamental chemical reactions occurring during the sol-gel synthesis of titania aerogels from this compound. The process involves two main reactions: hydrolysis and condensation.
Caption: Sol-Gel reaction pathway for titania aerogel synthesis.
Experimental Workflow for Titania Aerogel Synthesis
This diagram outlines the step-by-step experimental workflow for the synthesis of titania aerogels.
Caption: Experimental workflow for titania aerogel synthesis.
Applications in Drug Development
Titania aerogels possess several properties that make them promising candidates for applications in drug development:
-
High Surface Area: The large surface area allows for high drug loading capacity.
-
Biocompatibility: Titanium dioxide is generally considered biocompatible and is used in various biomedical applications.
-
Controlled Release: The porous structure can be tailored to control the release kinetics of encapsulated drugs.
-
Photocatalytic Properties: The photocatalytic activity of TiO₂ can be utilized for photodynamic therapy, where the aerogel can generate reactive oxygen species upon light irradiation to kill cancer cells.
Further research is needed to fully explore the potential of titania aerogels in drug delivery systems, including in vivo studies to assess their efficacy and safety. The synthesis protocols and data presented here provide a foundation for researchers to develop and optimize titania aerogels for specific drug development applications.
References
Application Notes & Protocols: Synthesis of Ferroelectric Nanoparticles Using Titanium(IV) Ethoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferroelectric nanoparticles are a class of advanced materials that exhibit spontaneous electric polarization, which can be reversed by applying an external electric field.[1] This unique characteristic, combined with their high dielectric constants and piezoelectric properties, makes them highly valuable in a range of applications, including high-density data storage, sensors, actuators, and capacitors.[2][3] In recent years, their potential in the biomedical field, particularly for targeted drug delivery and nano-electroporation, has garnered significant interest.[4][5] Magnetoelectric nanoparticles, often composed of a ferroelectric shell and a magnetic core, can be guided to a target site using magnetic fields and then triggered to release a drug payload via an electric field, offering a novel platform for cancer therapy and treating central nervous system diseases.[4][6]
The synthesis of these nanoparticles with controlled size, morphology, and crystallinity is crucial for their application. Solution-based methods like sol-gel and hydrothermal synthesis are widely employed due to their ability to produce high-purity, homogeneous nanoparticles at relatively low temperatures.[7][8][9] Titanium(IV) alkoxides, such as titanium(IV) ethoxide (Ti(OCH₂CH₃)₄), are common precursors for the titanium component in perovskite ferroelectrics like Barium Titanate (BaTiO₃) and Lead Zirconate Titanate (PZT).[2][10] This document provides detailed protocols for the synthesis of BaTiO₃ and PZT nanoparticles using this compound via the sol-gel and hydrothermal methods, respectively.
Synthesis Methodologies: Overview
Sol-Gel Synthesis: This wet-chemical technique involves the hydrolysis and polycondensation of molecular precursors (sol) to form a colloidal suspension that is then gelated to create a solid network (gel).[8] The gel is subsequently dried and calcined at high temperatures to yield the final crystalline nanoparticles. The sol-gel method offers excellent control over the material's purity, stoichiometry, and particle size.[7]
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave.[9][11] The elevated temperature and pressure increase the solubility of reactants and facilitate the crystallization of the desired phase directly from the solution, often at temperatures below the material's Curie point.[9] This technique is advantageous for producing well-crystallized nanoparticles with controlled morphology.[11]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Barium Titanate (BaTiO₃) Nanoparticles
This protocol describes the synthesis of BaTiO₃ nanoparticles using barium acetate (B1210297) and this compound as precursors.
3.1. Materials and Equipment
-
Barium Acetate (Ba(CH₃COO)₂)
-
This compound (Ti(OCH₂CH₃)₄)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethanol
-
Deionized Water
-
Magnetic Stirrer with Hotplate
-
Reflux Condenser
-
Beakers and Flasks
-
Drying Oven
-
Muffle Furnace
3.2. Procedure
-
Preparation of Barium Precursor Solution: Dissolve barium acetate in glacial acetic acid with continuous magnetic stirring at approximately 60°C. Reflux the resulting solution at 110°C for 2 hours to ensure complete dissolution and reaction.[2]
-
Preparation of Titanium Precursor Solution: In a separate flask, dissolve this compound in ethanol. To stabilize the titanium precursor against rapid hydrolysis, add 2-methoxyethanol to the solution at room temperature.[2]
-
Sol Formation: Slowly add the titanium precursor solution to the barium precursor solution under vigorous stirring. Continue stirring for 2 hours at room temperature to form a homogeneous sol.
-
Gelation: Add deionized water dropwise to the sol to initiate hydrolysis and condensation, leading to the formation of a transparent gel.
-
Drying and Calcination: Dry the gel in an oven at approximately 150-200°C for 2 hours to remove residual solvents.[2] Calcine the dried powder in a muffle furnace at temperatures ranging from 700°C to 1000°C to achieve the crystalline BaTiO₃ perovskite phase.[10][12] The final powder should be ground using a mortar and pestle.[2]
3.3. Visualization of Experimental Workflow
References
- 1. [PDF] Emerging Applications of Ferroelectric Nanoparticles in Materials Technologies, Biology and Medicine | Semantic Scholar [semanticscholar.org]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. The potential of magneto-electric nanocarriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. youtube.com [youtube.com]
- 7. old.joam.inoe.ro [old.joam.inoe.ro]
- 8. sciencepub.net [sciencepub.net]
- 9. Piezoelectric Materials Synthesized by the Hydrothermal Method and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. rgsmparanda.org [rgsmparanda.org]
Application Notes and Protocols: The Role of Titanium(IV) Ethoxide in Ziegler-Natta Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of titanium(IV) ethoxide in Ziegler-Natta polymerization. This document includes detailed experimental protocols for catalyst synthesis and olefin polymerization, quantitative data on catalyst performance, and a mechanistic discussion of the polymerization process.
Introduction
Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the production of stereoregular polymers from olefins. The catalytic system typically consists of a transition metal compound, often a titanium halide, and a co-catalyst, usually an organoaluminum compound. The use of magnesium ethoxide (Mg(OEt)₂) as a support precursor for the titanium tetrachloride (TiCl₄) catalyst has been shown to significantly influence the catalyst's performance. The presence of ethoxide groups in the coordination sphere of the titanium active centers can affect catalyst activity, polymer molecular weight, and molecular weight distribution.[1]
These notes will delve into the synthesis of a magnesium ethoxide-supported Ziegler-Natta catalyst, its application in ethylene (B1197577) polymerization, and the underlying mechanistic principles.
Data Presentation
The performance of Ziegler-Natta catalysts is highly dependent on their composition and the polymerization conditions. The following tables summarize key quantitative data from studies on ethoxide-containing Ziegler-Natta catalysts.
Table 1: Effect of Internal Donors on Mg-ethoxide based Ziegler-Natta Catalysts for Ethylene Polymerization
| Catalyst | Internal Donor | Catalyst Particle Size (μm) | Catalyst Porosity (cm³/g) | Polymerization Activity (kg PE/g cat·h) |
| N-cat | None | - | - | > I-cat |
| P-cat | Di-isobutyl phthalate | Highest | Lowest | < I-cat |
| S-cat | Tetraethoxysilane | Lowest | Highest | Highest |
| I-cat | Industrial Reference | - | - | - |
Data adapted from a comparative study of different internal donors on Mg-ethoxide based catalysts.[2]
Table 2: Effect of Ti/Mg Molar Ratio on Catalyst Properties and Ethylene Polymerization Activity
| Catalyst | Ti/Mg Molar Ratio (synthesis) | Ti Content (wt%) | Mg Content (wt%) | Surface Area (m²/g) | Pore Volume (cm³/g) | Polymerization Activity (kg PE/g cat·h) |
| Cat1 | 1.50 | - | Increases and levels off with increasing ratio | - | - | - |
| Cat2 | 1.75 | - | Increases and levels off with increasing ratio | - | - | - |
| Cat3 | 2.00 | - | Increases and levels off with increasing ratio | - | - | - |
| Cat4 | 2.25 | - | Increases and levels off with increasing ratio | - | - | Increases to a maximum |
| Cat5 | 2.50 | - | Increases and levels off with increasing ratio | - | - | Decreases after maximum |
Data trends synthesized from a study on the effects of Ti/Mg molar ratio on bi-supported SiO₂/MgCl₂(ethoxide type)/TiCl₄ catalysts.[3]
Experimental Protocols
The following are detailed protocols for the synthesis of a magnesium ethoxide-supported Ziegler-Natta catalyst and its use in ethylene polymerization.
Protocol for Synthesis of Mg(OEt)₂ Supported TiCl₄ Catalyst
This protocol describes the preparation of a Ziegler-Natta catalyst from magnesium ethoxide.
Materials:
-
Magnesium ethoxide (Mg(OEt)₂)
-
Titanium tetrachloride (TiCl₄)
-
n-Hexane (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line and glassware
Procedure:
-
Dispersion of Support: Under an inert atmosphere, suspend a specific amount of magnesium ethoxide in anhydrous n-hexane in a Schlenk flask equipped with a magnetic stirrer.
-
Titanation: Cool the suspension to 0°C using an ice bath. Slowly add a calculated amount of titanium tetrachloride dropwise to the stirred suspension. The Ti/Mg molar ratio is a critical parameter and should be based on the desired catalyst characteristics (see Table 2).[3]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 85°C and maintain this temperature for 5 hours with continuous stirring.
-
Aging: Stop the stirring and allow the solid to settle. Keep the mixture undisturbed for 10 hours at the same temperature.
-
Washing: After the aging period, carefully remove the supernatant liquid. Wash the solid product multiple times with fresh anhydrous n-hexane to remove any unreacted TiCl₄ and other byproducts.
-
Drying: Dry the final catalyst under a stream of inert gas to obtain a free-flowing powder.
-
Storage: Store the prepared catalyst in a glove box under an inert atmosphere to prevent deactivation by moisture and oxygen.
Protocol for Ethylene Polymerization in a Slurry Reactor
This protocol outlines the procedure for ethylene polymerization using the prepared catalyst in a laboratory-scale slurry reactor.
Materials:
-
Prepared Mg(OEt)₂ supported TiCl₄ catalyst
-
Triethylaluminum (B1256330) (TEAL) as co-catalyst (solution in n-heptane)
-
n-Hexane or n-heptane (polymerization grade, anhydrous)
-
Ethylene (polymerization grade)
-
Hydrogen (optional, as a chain transfer agent)
-
Methanol (B129727) or acidified ethanol (B145695) (for quenching)
-
Autoclave reactor equipped with a stirrer, temperature and pressure control, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the autoclave reactor with inert gas to remove any traces of moisture and air.
-
Solvent and Co-catalyst Addition: Introduce the desired volume of anhydrous n-hexane into the reactor. Then, add the calculated amount of triethylaluminum (TEAL) solution. The Al/Ti molar ratio is a crucial parameter affecting catalyst activity.
-
Catalyst Injection: Suspend a precise amount of the prepared catalyst in a small amount of anhydrous n-hexane and inject it into the reactor to initiate polymerization.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure. Maintain a constant temperature and pressure throughout the polymerization. The reaction is typically carried out at temperatures between 70°C and 90°C and pressures ranging from atmospheric to several bars.[4]
-
Termination: After the desired reaction time, stop the ethylene feed and vent the reactor. Quench the polymerization by adding methanol or acidified ethanol to the reactor.
-
Polymer Recovery: Collect the polymer product by filtration.
-
Washing and Drying: Wash the polymer thoroughly with ethanol and then with water to remove catalyst residues. Dry the polyethylene (B3416737) powder in a vacuum oven at 60-80°C until a constant weight is achieved.
Mandatory Visualizations
Logical Workflow for Catalyst Synthesis and Polymerization
Caption: Workflow for catalyst synthesis and ethylene polymerization.
Cossee-Arlman Mechanism with an Ethoxide Ligand
Caption: The Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Mechanistic Insights
The polymerization of olefins on Ziegler-Natta catalysts is generally accepted to proceed via the Cossee-Arlman mechanism.[5][6] This mechanism involves the following key steps, as illustrated in the diagram above:
-
Formation of the Active Site: The reaction between the titanium compound (containing ethoxide and chloride ligands) and the organoaluminum co-catalyst (e.g., TEAL) leads to the formation of an active titanium-alkyl species with a vacant coordination site. The ethoxide ligand, originating from the magnesium ethoxide support, remains in the coordination sphere of the titanium center.
-
Monomer Coordination: An olefin monomer (e.g., ethylene) coordinates to the vacant site on the titanium center, forming a π-complex.
-
Migratory Insertion: The coordinated monomer then inserts into the titanium-carbon bond of the growing polymer chain. This occurs through a four-membered ring transition state.[6] This step is often referred to as migratory insertion.
-
Chain Propagation: The insertion of the monomer results in the elongation of the polymer chain by one monomer unit and the regeneration of a vacant coordination site, now at a different position on the titanium center. The process then repeats with the coordination of another monomer molecule, leading to the growth of the polymer chain.
The presence of the ethoxide ligand on the titanium active site can influence the electronic and steric environment of the catalytic center. This, in turn, can affect the rate of monomer coordination and insertion, thereby influencing the overall catalyst activity and the properties of the resulting polymer.[1] For instance, the ethoxide group may alter the electron density at the titanium center, which can impact the strength of the monomer coordination and the energy barrier for insertion.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Mg-ethoxide based Ziegler Natta catalysts using different internal donors employed for ethylene polymerization | Semantic Scholar [semanticscholar.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Doping of TiO2 Nanomaterials using Titanium(IV) Ethoxide Co-precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO2) nanomaterials are extensively investigated for a wide range of applications, including photocatalysis, antimicrobial treatments, and, notably, in the field of drug delivery and nanomedicine. Their biocompatibility, chemical stability, and tunable electronic and optical properties make them promising candidates for the development of advanced therapeutic systems. Doping TiO2 nanomaterials with various metallic or non-metallic elements can further enhance their properties, such as shifting their light absorption to the visible region, which is crucial for applications like photodynamic therapy (PDT), and improving their drug loading and release characteristics.
This document provides detailed application notes and experimental protocols for the synthesis of doped TiO2 nanomaterials using a sol-gel method with titanium(IV) ethoxide as a co-precursor. It is intended to guide researchers in the preparation, characterization, and application of these materials, with a particular focus on their relevance to drug development.
Data Presentation: Properties of Doped TiO2 Nanomaterials
The properties of TiO2 nanomaterials can be significantly altered by the type and concentration of the dopant. The following tables summarize key quantitative data from various studies on doped TiO2 nanoparticles.
Table 1: Physical and Optical Properties of Doped TiO2 Nanomaterials
| Dopant | Dopant Concentration (mol%) | Synthesis Method | Particle Size (nm) | Band Gap (eV) |
| Undoped | - | Sol-Gel | 18.3 | 3.2 |
| Fe | 3 | Sol-Gel | - | - |
| Fe | 4 | Sol-Gel | 18-39 (minimum at 4 mol%) | 2.6[1] |
| N | - | Hydrothermal | - | 2.8[2] |
| Mn | 1-9 | Sol-Gel | - | - |
| Co | - | Sol-Gel | 40 | 72% smaller than pure TiO2[3] |
Table 2: Drug Loading and Release Characteristics of Doped TiO2 Nanomaterials
| Nanomaterial | Drug | Loading Capacity (%) | Release Conditions | Key Findings |
| Fe3O4-TiO2 | Doxorubicin (B1662922) | 43[4][5] | pH-sensitive | pH-sensitive release observed[4][5] |
| TiO2 nanotubes | Doxorubicin | up to 37.5 wt% | pH 6.5 and 7.4 | Larger nanotubes showed higher loading capacity and faster release at lower pH[6][7] |
| TiO2 nanotubes | Cisplatin (B142131) | ~0.78 - 98.95% (method dependent) | - | Loading efficiency is highly dependent on the loading method and nanotube dimensions[8] |
| HA-TiO2 | Cisplatin | - | pH 7.4, 6.0, and 5.0 | Accelerated release at lower pH, beneficial for tumor targeting[9] |
| PEG-TiO2 | Cisplatin | - | - | Enhanced cisplatin cytotoxicity in P-glycoprotein expressing cancer cells[10][11] |
Experimental Protocols
Sol-Gel Synthesis of Metal-Doped TiO2 Nanoparticles using this compound
This protocol describes a general method for synthesizing metal-doped TiO2 nanoparticles. The specific amounts of precursors may need to be optimized depending on the desired dopant and doping concentration.
Materials:
-
This compound (Ti(OCH2CH3)4)
-
Ethanol (B145695) (absolute)
-
Dopant precursor (e.g., metal chloride, nitrate, or alkoxide)
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH4OH)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a calculated amount of the dopant precursor in a specific volume of absolute ethanol.
-
In a separate beaker, dissolve this compound in absolute ethanol. The molar ratio of ethanol to this compound is typically high (e.g., 20:1 to 50:1) to control the hydrolysis and condensation rates.
-
-
Mixing and Hydrolysis:
-
Slowly add the dopant solution to the this compound solution under vigorous stirring.
-
Prepare a solution of deionized water and ethanol, with a small amount of acid or base to catalyze the hydrolysis.
-
Add the water/ethanol solution dropwise to the precursor mixture while stirring continuously. The formation of a sol (a colloidal suspension) will be observed.
-
-
Gelation and Aging:
-
Continue stirring the sol for a period of time (e.g., 1-2 hours) at room temperature to allow for hydrolysis and condensation reactions to proceed.
-
Cover the beaker and let the sol age for 24-48 hours at room temperature, during which a gel will form.
-
-
Drying and Calcination:
-
Dry the gel in an oven at a low temperature (e.g., 80-100 °C) for several hours to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a furnace at a high temperature (e.g., 400-600 °C) for a few hours. The calcination temperature and duration will influence the crystallinity and phase of the final TiO2 nanomaterial.
-
Characterization of Doped TiO2 Nanomaterials
A comprehensive characterization of the synthesized nanomaterials is crucial to understand their properties and performance.
Workflow for Characterization:
Caption: Workflow for the characterization of doped TiO2 nanomaterials.
Evaluation of Drug Loading and Release
This protocol outlines the steps to determine the drug loading capacity and in vitro release profile of doped TiO2 nanocarriers.
Materials:
-
Doped TiO2 nanoparticles
-
Drug of interest (e.g., Doxorubicin, Cisplatin)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 6.5, 5.0)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Drug Loading:
-
Disperse a known amount of doped TiO2 nanoparticles in a solution of the drug with a known concentration.
-
Stir the mixture for a specified period (e.g., 24 hours) in the dark to reach equilibrium.
-
Centrifuge the suspension to separate the drug-loaded nanoparticles from the supernatant.
-
Measure the concentration of the free drug in the supernatant using UV-Vis spectrophotometry or HPLC.
-
Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS inside a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS at a specific pH and temperature (e.g., 37 °C), and stir gently.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots.
-
Plot the cumulative drug release percentage as a function of time.
-
Mandatory Visualizations
Logical Workflow for Designing Doped TiO2-Based Drug Delivery Systems
The development of a doped TiO2-based drug delivery system involves a series of logical steps from material synthesis to preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanoient.org [nanoient.org]
- 5. [Preparation of doxorubicin-loaded Fe3O4-TiO2 nanoparticles and evaluation of chemo-photodynamic therapy in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. Controlled growth of titanium dioxide nanotubes for doxorubicin loading and studies of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery [mdpi.com]
- 10. The Effects of TiO2 Nanoparticles on Cisplatin Cytotoxicity in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Titanium(IV) Ethoxide Sol-Gel Processes
Welcome to the Technical Support Center for titanium(IV) ethoxide sol-gel applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on preventing premature gelation.
Frequently Asked Questions (FAQs)
Q1: What causes the premature gelation of my this compound sol?
A1: Premature gelation is primarily caused by the rapid and uncontrolled hydrolysis and condensation of this compound upon exposure to water.[1][2][3][4][5] Titanium alkoxides are highly reactive towards water, leading to the rapid formation of a three-dimensional titanium dioxide network, resulting in a gel.[2][6] Key factors that accelerate this process include high water content, absence of stabilizing agents, and elevated temperatures.
Q2: How can I prevent my this compound solution from turning into a gel too quickly?
A2: To prevent premature gelation, you need to control the rate of hydrolysis and condensation. The most effective method is to modify the titanium ethoxide precursor with a chelating agent before adding water.[1][3][4][5] Other crucial steps include carefully controlling the amount of water added, maintaining a low reaction temperature, and ensuring the slow, dropwise addition of the water-containing solution under vigorous stirring.[7]
Q3: What are chelating agents and how do they work in this context?
A3: Chelating agents are organic molecules that can form stable complexes with the titanium precursor.[1][3][4] Common examples include acetylacetone (B45752) (acac), acetic acid, and ethyl acetoacetate (B1235776) (Eaa).[4][5][7][8] They work by replacing some of the reactive ethoxy groups on the titanium atom, which reduces the precursor's reactivity towards water.[1][5] This modification sterically hinders the titanium center and lowers its Lewis acidity, thereby slowing down the hydrolysis and condensation rates.[1][5]
Q4: What is the ideal ratio of chelating agent to this compound?
A4: The optimal ratio depends on the specific chelating agent and the desired properties of the final sol. Generally, increasing the ratio of the chelating agent to the alkoxide leads to a more stable sol and smaller particle sizes.[1] A common starting point for acetylacetone is a 1:1 molar ratio with this compound. It is recommended to optimize this ratio for your specific application.
Q5: Can the pH of the solution affect gelation?
A5: Yes, pH plays a significant role. Acidic conditions (low pH) can help to create a more stable sol and prevent the precipitation of titanium dioxide.[8][9] The addition of an acid, such as nitric acid or hydrochloric acid, can help control the hydrolysis and condensation reactions.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate formation of a white precipitate upon water addition. | Rapid, uncontrolled hydrolysis and condensation. | 1. Ensure the slow, dropwise addition of the water/alcohol solution to the titanium precursor solution under vigorous stirring.[7]2. Use a chelating agent like acetylacetone or acetic acid to stabilize the titanium precursor before adding water.[5][7]3. Lower the reaction temperature by using an ice bath.4. Work in a dry atmosphere (e.g., a glove box) to prevent premature hydrolysis from ambient moisture.[7] |
| The sol becomes viscous and gels within minutes to a few hours. | The rate of condensation is too high. | 1. Increase the concentration of the chelating agent.2. Decrease the amount of water used for hydrolysis.3. Ensure the reaction is carried out at a low temperature.4. Use a less reactive titanium precursor if possible, such as titanium isopropoxide or butoxide, which have bulkier alkoxy groups. |
| The final sol is cloudy or contains visible particles. | Agglomeration of particles due to instability. | 1. Optimize the concentration of the chelating agent; a higher ratio often reduces agglomeration.[1][5]2. Adjust the pH to be in the acidic range.[9]3. Ensure thorough and continuous stirring during the entire process.4. Allow the sol to age for a specific period, which can sometimes improve homogeneity.[7] |
Quantitative Data Summary
The stability of this compound sols is highly dependent on the formulation. The following table provides a summary of typical molar ratios used in stable sol preparations.
| Parameter | Recommended Range | Notes |
| Chelating Agent (Acetylacetone) : this compound | 1:1 to 2:1 | Higher ratios increase stability and reduce particle size.[1] |
| Water : this compound | 2:1 to 4:1 | The amount of water should be carefully controlled to manage the hydrolysis rate.[2] |
| Solvent (Ethanol) : this compound | 10:1 to 50:1 | Higher dilution can help to control the reaction rate. |
| pH | 2 - 4 | Acidic conditions promote the formation of a stable sol.[8] |
Experimental Protocols
Protocol for the Preparation of a Stable this compound Sol using Acetylacetone as a Chelating Agent
Materials:
-
This compound (Ti(OEt)₄)
-
Ethanol (absolute)
-
Acetylacetone (acac)
-
Deionized water
-
Nitric acid (optional, for pH adjustment)
Procedure:
-
In a dry, inert atmosphere (e.g., a glove box), prepare the titanium precursor solution by adding a specific volume of this compound to a flask containing absolute ethanol. Stir the solution gently.
-
To this solution, add acetylacetone in a 1:1 molar ratio to the this compound. Continue stirring for 30 minutes to ensure the formation of the titanium-acetylacetonate complex. The solution should be a clear, yellowish color.
-
In a separate beaker, prepare the hydrolysis solution by mixing deionized water and ethanol. If pH control is desired, add a few drops of nitric acid to achieve a pH between 2 and 4.
-
Place the flask containing the titanium precursor solution in an ice bath to cool it down.
-
Slowly add the hydrolysis solution dropwise to the cooled titanium precursor solution under vigorous and continuous stirring.
-
After the complete addition of the hydrolysis solution, allow the sol to stir for at least 12 hours at room temperature. This aging step helps to ensure the formation of a stable and transparent sol.[7]
Visualizations
Caption: Uncontrolled hydrolysis and condensation pathway leading to gelation.
Caption: Stabilization of this compound via chelation to prevent premature gelation.
Caption: Experimental workflow for preparing a stable this compound sol.
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sol-Gel Synthesis of Zinc Alumotitanate, Monitoring of Chelation, Hydrolysis, Condensation, and Crystallization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis of Titanium Dioxide: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of titanium dioxide (TiO₂) nanoparticles via the sol-gel method, with a specific focus on the critical role of the water-to-alkoxide ratio. Here, you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to inform your synthesis strategies.
Troubleshooting Guide: Common Issues and Solutions
One of the most frequent challenges encountered during the sol-gel synthesis of TiO₂ is the unwanted formation of precipitates and the failure to obtain nanoparticles of the desired size and morphology. This guide provides insights into the root causes of these issues and offers practical solutions.
Issue: Formation of a White Precipitate Instead of a Clear Sol
The appearance of a dense, white precipitate immediately after the addition of water to the titanium alkoxide precursor is a common problem that indicates overly rapid hydrolysis and condensation reactions. This leads to the formation of large, uncontrolled agglomerates rather than a stable colloidal sol.
Possible Causes and Solutions:
| Cause | Solution |
| High Water-to-Alkoxide Ratio: | A high molar ratio of water to the titanium precursor accelerates the hydrolysis rate, leading to rapid precipitation. It is crucial to control this ratio carefully. |
| Rapid Addition of Water: | Adding water too quickly to the alkoxide solution can create localized areas of high water concentration, triggering immediate precipitation. |
| Inadequate Mixing: | Insufficient stirring prevents the uniform distribution of water, leading to localized, rapid reactions. |
| High Reaction Temperature: | Elevated temperatures can increase the reaction kinetics, favoring rapid precipitation over controlled gelation. |
| Lack of a Stabilizing Agent: | Without a chelating or stabilizing agent, the hydrolysis and condensation reactions can proceed too quickly and without control. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the water-to-alkoxide ratio in TiO₂ synthesis?
The water-to-alkoxide molar ratio (often denoted as R) is a critical parameter that governs the hydrolysis and condensation rates of the titanium precursor (e.g., titanium isopropoxide or titanium butoxide). The amount of water directly influences the number of hydroxyl groups that replace the alkoxy groups on the titanium precursor. This, in turn, dictates the subsequent condensation process where Ti-O-Ti bridges are formed, leading to the growth of the TiO₂ network. In essence, this ratio is a primary determinant of the final particle size, morphology, crystallinity, and surface area of the synthesized TiO₂ nanoparticles.
Q2: How does a low vs. high water-to-alkoxide ratio affect the final TiO₂ nanoparticles?
-
Low Water-to-Alkoxide Ratio (R < 4): A low water content leads to incomplete hydrolysis of the titanium alkoxide. This results in the formation of smaller, more linear polymeric chains with residual alkoxy groups. The resulting nanoparticles are generally smaller, and the sol is more stable.
-
High Water-to-Alkoxide Ratio (R > 4): A high water content promotes rapid and complete hydrolysis, leading to a higher concentration of hydroxylated titanium species. This accelerates the condensation reactions, favoring the formation of larger, more branched, and highly cross-linked three-dimensional networks. This can often lead to the precipitation of large aggregates if not properly controlled.
Q3: Can the water-to-alkoxide ratio influence the crystalline phase (anatase, rutile, brookite) of the TiO₂?
Yes, the water-to-alkoxide ratio can influence the resulting crystalline phase of TiO₂ upon calcination. While the calcination temperature is the primary factor determining the phase, the initial structure of the gel, which is influenced by the water ratio, plays a role. A lower water ratio, leading to a more ordered gel structure, can sometimes favor the formation of the anatase phase at lower temperatures. Conversely, a higher water ratio and the resulting disordered gel structure may require higher calcination temperatures to achieve full crystallinity and can influence the anatase-to-rutile transformation.
Quantitative Data on the Effect of Water-to-Alkoxide Ratio
The following tables summarize the impact of the water-to-alkoxide molar ratio on the key properties of TiO₂ nanoparticles, based on findings from various studies.
Table 1: Effect of Water-to-Alkoxide Ratio on Particle Size
| Water-to-Alkoxide Molar Ratio (R) | Resulting Particle Size (nm) |
| 2 | ~5-10 |
| 4 | ~10-20 |
| 10 | ~20-50 |
| 50 | >50 (often with agglomeration) |
| 100 | Significant precipitation of large aggregates |
Table 2: Influence of Water-to-Alkoxide Ratio on Surface Area and Crystalline Phase
| Water-to-Alkoxide Molar Ratio (R) | Specific Surface Area (m²/g) | Predominant Crystalline Phase (after calcination) |
| 2 | High (>200) | Anatase |
| 4 | Moderate (100-200) | Anatase |
| 10 | Lower (50-100) | Anatase with traces of Rutile |
| >20 | Low (<50) | Mixed Anatase and Rutile |
Experimental Protocols
This section provides a detailed methodology for the sol-gel synthesis of TiO₂ nanoparticles, with a specific focus on systematically varying the water-to-alkoxide ratio.
Materials:
-
Titanium (IV) isopropoxide (TTIP) or Titanium (IV) butoxide (TBT)
-
Absolute ethanol (B145695) or isopropanol
-
Deionized water
-
Nitric acid (HNO₃) or Acetic acid (CH₃COOH) (as a catalyst and stabilizer)
Procedure:
-
Preparation of the Alkoxide Solution: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of the titanium alkoxide precursor in the chosen alcohol. Stir the solution vigorously for 30 minutes to ensure homogeneity.
-
Preparation of the Hydrolysis Solution: In a separate beaker, prepare the hydrolysis solution by mixing deionized water, the same alcohol used in step 1, and a small amount of acid (e.g., to achieve a pH of 2-3). The amount of water should be carefully calculated to achieve the desired water-to-alkoxide molar ratio.
-
Hydrolysis and Condensation: Slowly add the hydrolysis solution to the alkoxide solution dropwise using a dropping funnel or a syringe pump while maintaining vigorous stirring. The rate of addition is crucial to prevent rapid precipitation.
-
Gelation: Continue stirring the mixture for several hours at room temperature. A transparent or translucent sol will gradually form and may eventually turn into a viscous gel.
-
Aging: Allow the gel to age for 24-48 hours at room temperature. This step allows for the completion of the condensation reactions and the strengthening of the gel network.
-
Drying: Dry the gel in an oven at 80-100°C for 12-24 hours to remove the solvent and residual water, resulting in a xerogel.
-
Calcination: Calcine the dried xerogel in a furnace at a specific temperature (e.g., 400-600°C) for 2-4 hours to induce crystallization and remove any remaining organic residues. The heating and cooling rates should be controlled to prevent cracking of the material.
Experimental Workflow Diagram:
Caption: Sol-gel synthesis workflow for TiO₂ nanoparticles.
Signaling Pathways and Mechanisms
The sol-gel synthesis of TiO₂ from a titanium alkoxide precursor involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The alkoxy groups (-OR) of the titanium precursor are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can occur in a stepwise manner.
-
Condensation: The newly formed hydroxyl groups can then react with other hydroxyl groups (olation) or with remaining alkoxy groups (oxolation) to form Ti-O-Ti bridges, releasing water or alcohol in the process. This leads to the formation of a three-dimensional oxide network.
Chemical Pathway Diagram:
Caption: Hydrolysis and condensation pathway in sol-gel TiO₂ synthesis.
Technical Support Center: Controlling the Hydrolysis and Condensation of Titanium(IV) Ethoxide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for managing the highly reactive nature of titanium(IV) ethoxide in sol-gel and other synthesis processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions I need to control when using this compound?
A1: The two primary reactions are hydrolysis and condensation. In the hydrolysis step, the ethoxide groups (-OEt) on the titanium precursor are replaced by hydroxyl groups (-OH) upon reaction with water. This is followed by condensation, where the hydroxylated precursors react with each other or with remaining alkoxide groups to form Ti-O-Ti bridges, releasing water or ethanol (B145695). These reactions build the inorganic network of titanium dioxide.
Q2: Why is my this compound solution turning into a white precipitate immediately upon adding it to my solvent?
A2: This is a very common issue caused by uncontrolled, rapid hydrolysis and condensation. Titanium alkoxides are extremely sensitive to moisture.[1][2] The immediate formation of a white precipitate (titanium dioxide) indicates that the precursor has reacted too quickly with water present in your solvent, glassware, or the ambient air.[2][3] Using anhydrous solvents, oven-dried glassware, and working under an inert atmosphere (like nitrogen or argon) can help prevent this.[4][5]
Q3: What is the role of an acid catalyst, like acetic acid or nitric acid, in the reaction?
A3: Acid catalysts serve a dual purpose. They can protonate the alkoxy groups, making them better leaving groups and thus influencing the hydrolysis rate.[6] More importantly, acids like acetic acid can act as chelating agents or ligands.[7][8] They replace some of the ethoxide groups and bond to the titanium center, forming a more stable complex that is less reactive towards water.[5][7] This steric hindrance slows down the hydrolysis and condensation reactions, preventing rapid precipitation and allowing for more controlled growth of nanoparticles or films.[5][7]
Q4: How does the water-to-alkoxide molar ratio (h) affect the final product?
A4: The water-to-alkoxide ratio is a critical parameter. A low ratio (e.g., h < 4) generally leads to the formation of a more linear, polymer-like network, which is often desirable for forming gels and films. A high water ratio (an excess of water) accelerates the hydrolysis step, often leading to the rapid precipitation of large, unstable aggregates of titanium dioxide particles.[9]
Q5: My solution appears yellow during the synthesis. What does this indicate?
A5: The appearance of a yellow color is often attributed to the formation of a pertitanic acid-like species. This can occur if there are trace amounts of peroxides in your solvents or if certain acids, like sulfuric acid, are used, which can lead to titanyl sulfate (B86663) formation. While this yellow color can be transient and may not always negatively impact the final TiO₂ product, it signals that side reactions are occurring. Using fresh, peroxide-free solvents is recommended to avoid this.[10]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Immediate white precipitate formation | 1. Presence of moisture in glassware, solvent, or atmosphere.[2][5] 2. High concentration of titanium precursor.[3] 3. Rapid, uncontrolled addition of the precursor. | 1. Thoroughly oven-dry all glassware (>120°C) and cool under an inert atmosphere.[4] Use anhydrous solvents. Perform the reaction in a glovebox or under a nitrogen/argon flow.[2] 2. Dilute the titanium ethoxide solution significantly. Lower concentrations favor smaller particle formation and reduce the chance of rapid recombination.[3] 3. Add the titanium ethoxide solution dropwise into the solvent under vigorous stirring to ensure homogeneous mixing.[5] |
| Solution becomes cloudy or precipitates over time | 1. Slow reaction with trace amounts of moisture. 2. Esterification reaction between an acid stabilizer (e.g., acetic acid) and an alcohol solvent, producing water in-situ.[8] | 1. Ensure the solution is stored under a strictly inert atmosphere in a well-sealed container.[5] 2. Add the acid stabilizer to the titanium precursor first to allow for chelation before introducing the alcohol solvent.[8] |
| Formation of a gel instead of a clear sol or fine precipitate | 1. The water-to-alkoxide ratio is too high for the desired outcome.[5] 2. Elevated reaction temperature accelerating condensation.[5] | 1. Carefully control and reduce the amount of water added to the system. 2. Prepare and store the solution at a lower temperature to slow down reaction kinetics.[5] |
| Synthesized TiO₂ nanoparticles are heavily agglomerated | 1. The pH of the solution is near the isoelectric point of TiO₂ (typically pH 5-7), minimizing electrostatic repulsion between particles.[10] | 1. Adjust the synthesis pH to be strongly acidic or basic, far from the isoelectric point, to increase surface charge and repulsive forces between particles.[10] Vigorous stirring is also essential.[10] |
| Incorrect crystalline phase of TiO₂ (e.g., obtaining rutile instead of anatase) | 1. The pH of the hydrolysis medium strongly influences the resulting crystal phase.[10][11] 2. High calcination temperatures promote the transformation from anatase to the more stable rutile phase.[12] | 1. For anatase, use neutral to basic conditions. Acidic conditions tend to favor the formation of rutile.[10][11] 2. To obtain the anatase phase, keep calcination temperatures below the anatase-to-rutile transition temperature (typically starts around 600-700°C).[12] |
Quantitative Data Summary
Table 1: Effect of pH on TiO₂ Particle Size and Crystal Phase
| Precursor | pH | Catalyst | Final Particle Size (after 48h) | Resulting Crystal Phase (after calcination) |
| Titanium Tetraisopropoxide (TTIP) | 3 | HNO₃ | ~3 nm | Rutile often favored under acidic conditions[11] |
| Titanium Tetraethoxide (TTE) | 3 | HNO₃ | ~3 nm | Rutile often favored under acidic conditions[11] |
| Titanium Tetrabutoxide (TTB) | 3 | HNO₃ | ~3 nm | Rutile often favored under acidic conditions[11] |
| TTE / TTIP | 7 | None | - (Induction period: 3-60 min) | Anatase generally favored[10] |
| TTB | 7 | None | - (Induction period: ~1300 min) | Anatase generally favored[10] |
| TTIP | 10 | NH₃ | Primary: ~3 nm, Aggregates: 300-500 nm | Anatase generally favored[10] |
| (Data synthesized from[6][10][11]) |
Table 2: Effect of Calcination Temperature on Crystal Phase and Size
| Precursor System | Calcination Temperature (°C) | Resulting Crystal Phase | Average Crystallite Size (nm) |
| Titanium Isopropoxide Sol-Gel | 500 | Anatase | ~11 |
| Titanium Isopropoxide Sol-Gel | 800 | Rutile | ~25 |
| Titanium Butoxide in Toluene | 150 | Poorly crystallized Anatase | Not determined |
| Titanium Butoxide in Toluene | 300 | Anatase | 12 |
| (Data synthesized from[12][13][14]) |
Experimental Protocols
Protocol 1: Standard Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes a general method for synthesizing titanium dioxide nanoparticles using this compound.
Materials:
-
This compound (Ti(OEt)₄)
-
Anhydrous ethanol
-
Deionized water
-
Oven-dried glassware (beakers, magnetic stir bar, graduated cylinders)
-
Magnetic stir plate
Procedure:
-
Prepare Precursor Solution: In a dry beaker, mix 20 mL of this compound with 40 mL of anhydrous ethanol. Stir the solution gently until it is homogeneous. This step should be performed in a dry atmosphere (e.g., glovebox or under inert gas flow).
-
Prepare Hydrolysis Solution: In a separate beaker, mix 20 mL of deionized water with 20 mL of anhydrous ethanol.
-
Hydrolysis Reaction: While vigorously stirring the hydrolysis solution, add the this compound precursor solution dropwise. A white precipitate or gel will form.
-
Aging: Continue stirring the resulting sol or gel for 2-4 hours at room temperature. This aging step allows the condensation reactions to proceed.
-
Drying: Transfer the gel to an oven and dry at 80-100°C for 10-12 hours to remove the solvent and residual water.[10][13]
-
Calcination: Calcine the dried powder in a furnace at a desired temperature (e.g., 450-500°C for anatase phase) for 2 hours to induce crystallization and remove organic residues.[13][15]
Protocol 2: Stabilized Sol-Gel Synthesis Using Acetic Acid
This protocol uses acetic acid as a chelating agent to slow down the hydrolysis rate, resulting in a more stable sol.
Materials:
-
This compound (Ti(OEt)₄)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
-
Oven-dried glassware
-
Magnetic stir plate
Procedure:
-
Prepare Stabilized Precursor: In a dry beaker, add 10 mL of this compound. While stirring, slowly add 2-4 mL of glacial acetic acid. Stir for 15-30 minutes to allow the acetic acid to chelate with the titanium precursor.
-
Dilution: Add 50 mL of anhydrous ethanol to the stabilized precursor solution and stir until homogeneous.
-
Hydrolysis: Prepare a solution of 2 mL of deionized water in 20 mL of anhydrous ethanol. Add this solution dropwise to the stabilized titanium precursor solution under vigorous stirring.
-
Sol Formation: A translucent, stable sol should form. Continue stirring for at least 2 hours.
-
Subsequent Steps: The resulting sol can be used for thin-film deposition (e.g., via spin-coating) or can be aged, dried, and calcined as described in Protocol 1 to obtain a powder.
Visualizations
Caption: General workflow for the sol-gel synthesis of TiO₂.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vbn.aau.dk [vbn.aau.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. On the Sol-gel Synthesis and Characterization of Titanium Oxide Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 15. Preparation and Characterization of Nano Titanium Dioxide Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting TiO2 Film Cracking and Improving Adhesion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the deposition of titanium dioxide (TiO₂) films.
Frequently Asked Questions (FAQs)
Q1: My TiO₂ film is cracking after annealing. What are the most common causes?
A1: Cracking in TiO₂ films post-annealing is a frequent issue, often stemming from the buildup of internal stress that surpasses the film's tensile strength.[1] The primary causes include:
-
Thermal Expansion Mismatch: A significant difference in the thermal expansion coefficients (TCE) between the TiO₂ film and the substrate material can lead to stress upon cooling from high annealing temperatures.[2]
-
Film Thickness: Thicker films are more prone to cracking as they accumulate greater internal stress. There is a "critical cracking thickness" above which cracking is highly likely to occur.[3][4][5]
-
High Annealing/Cooling Rate: Rapid temperature changes during annealing and cooling can induce thermal shock and exacerbate stress within the film.[2]
-
Inappropriate Precursor Solution: The composition of the sol-gel precursor, including the choice of solvent and the concentration of titanium precursors, can influence the formation of a rigid gel network that is susceptible to cracking during drying and thermal treatment.[6]
Q2: What are the key factors affecting the adhesion of my TiO₂ film to the substrate?
A2: Poor adhesion can lead to delamination or peeling of the film. Key factors influencing adhesion include:
-
Substrate Cleanliness: The presence of contaminants such as dust, grease, or organic residues on the substrate surface can significantly hinder proper film adhesion.[7] A thorough cleaning procedure is crucial.[8]
-
Substrate Surface Energy: A high surface energy, often achieved through surface treatments, promotes better wetting by the precursor solution and stronger adhesion.
-
Surface Roughness: While a certain degree of roughness can enhance mechanical interlocking, excessively rough or smooth surfaces can be detrimental to adhesion depending on the deposition method.[9]
-
Use of Binders or Adhesion Layers: Incorporating binders into the precursor solution or depositing a thin adhesion-promoting layer (e.g., a thin layer of metallic titanium) can improve the bond between the film and the substrate.[7]
Q3: How does the precursor concentration in my sol-gel solution affect the final TiO₂ film?
A3: The precursor concentration plays a critical role in determining the properties of the resulting TiO₂ film:
-
Film Thickness: Higher precursor concentrations generally lead to thicker films for a given number of deposition cycles.
-
Crystallinity and Grain Size: Increasing the precursor concentration can lead to an increase in the crystallinity and grain size of the TiO₂ film.
-
Porosity and Defects: Very high precursor concentrations can sometimes result in films with higher porosity or the formation of defects like cracks. Conversely, very low concentrations may lead to incomplete surface coverage. A study on sol-gel dip coating found that crack-free films were obtained at molar concentrations of 0.01M, 0.05M, and 0.10M, while cracking was observed at higher concentrations of 0.15M and 0.20M.[3]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving TiO₂ Film Cracking
This guide will help you identify the potential causes of film cracking and provide systematic steps to address the issue.
Caption: Troubleshooting workflow for TiO₂ film cracking.
Guide 2: Enhancing TiO₂ Film Adhesion
This guide provides a systematic approach to improving the adhesion of your TiO₂ film to the substrate.
Caption: Troubleshooting workflow for poor TiO₂ film adhesion.
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence TiO₂ film quality.
Table 1: Effect of Annealing Temperature on TiO₂ Film Properties
| Annealing Temperature (°C) | Effect on Crystallinity | Effect on Grain Size | Effect on Residual Stress | Potential for Cracking |
| < 300 | Amorphous to poor crystallinity | Small | Can be high due to solvent evaporation and shrinkage | Moderate |
| 300 - 500 | Increasing anatase phase formation[8][10] | Increases with temperature[11] | May decrease as defects are annihilated, but thermal stress increases[12][13] | High, especially with rapid cooling |
| > 500 | Phase transition from anatase to rutile | Continues to increase | Can be very high due to phase transformation and TCE mismatch | Very High |
Table 2: Influence of Sol-Gel Precursor Concentration on Film Characteristics
| Precursor Concentration | Film Thickness | Surface Morphology | Risk of Cracking |
| Low (e.g., < 0.1 M) | Thinner | Smoother, more uniform | Low |
| Moderate (e.g., 0.1 - 0.3 M) | Moderate | Good coverage, potentially larger grain size | Moderate |
| High (e.g., > 0.4 M) | Thicker | Can become rough, porous, or develop aggregates | High[3] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure for Glass Substrates
This protocol outlines a robust method for cleaning glass substrates to ensure optimal TiO₂ film adhesion.
Materials:
-
Glass substrates
-
Detergent (e.g., Alconox)
-
Deionized (DI) water
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Nitrogen or clean, compressed air source
-
Beakers
-
Ultrasonic bath
Procedure:
-
Initial Wash: Manually scrub the substrates with a detergent solution and rinse thoroughly with DI water.
-
Ultrasonication in Detergent: Place the substrates in a beaker with a dilute detergent solution and sonicate for 15-20 minutes.
-
DI Water Rinse: Rinse the substrates thoroughly with DI water to remove all detergent residue.
-
Ultrasonication in Acetone: Place the substrates in a beaker with acetone and sonicate for 15-20 minutes to remove organic contaminants.
-
Ultrasonication in Isopropanol: Transfer the substrates to a beaker with isopropanol and sonicate for another 15-20 minutes.
-
Final DI Water Rinse: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates using a stream of nitrogen or clean, compressed air.
-
Storage: Store the cleaned substrates in a clean, dust-free environment until use. For best results, use immediately after cleaning.
Protocol 2: Deposition of a Crack-Free TiO₂ Film via Spin Coating
This protocol provides a general guideline for depositing a uniform and crack-free TiO₂ film using a sol-gel approach and a spin coater.
Materials and Equipment:
-
Cleaned substrates (from Protocol 1)
-
TiO₂ sol-gel precursor solution (e.g., prepared from titanium isopropoxide, ethanol, and a stabilizer like acetic acid or acetylacetone)
-
Spin coater
-
Hotplate
-
Tube furnace or muffle furnace
Procedure:
-
Prepare the Spin Coater: Ensure the spin coater chuck is clean and level.
-
Mount the Substrate: Securely place a cleaned substrate onto the center of the spin coater chuck.
-
Dispense the Precursor Solution: Dispense a sufficient amount of the TiO₂ sol-gel solution onto the center of the substrate to cover a significant portion of the surface.
-
Spin Coating:
-
Step 1 (Spreading): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): Ramp up to a higher speed (e.g., 2000-4000 rpm) and hold for 30-60 seconds to achieve the desired film thickness.[14] The higher the speed, the thinner the film.
-
-
Drying: Carefully remove the coated substrate and place it on a hotplate set to a low temperature (e.g., 80-100 °C) for 5-10 minutes to evaporate the solvent.
-
Multi-layer Deposition (Optional): For thicker films, repeat steps 3-5. It is often better to deposit multiple thin layers than one thick layer to avoid cracking.
-
Annealing:
-
Place the dried films in a furnace.
-
Ramp up the temperature at a slow rate (e.g., 2-5 °C/min) to the desired final annealing temperature (e.g., 450 °C).
-
Hold at the final temperature for 1-2 hours.
-
Allow the furnace to cool down slowly to room temperature (ideally, turn off the furnace and let it cool naturally). A slow cooling rate is critical to prevent cracking.[2]
-
Protocol 3: TiO₂ Film Deposition using Doctor Blading
This protocol describes the basic steps for creating a TiO₂ film using the doctor blade technique, commonly used for preparing mesoporous layers in applications like dye-sensitized solar cells.
Materials and Equipment:
-
Cleaned conductive glass substrates (e.g., FTO or ITO)
-
TiO₂ paste (commercially available or prepared in-house)
-
Scotch tape or Kapton tape
-
Glass rod or microscope slide (the "doctor blade")
-
Hotplate
-
Furnace
Procedure:
-
Substrate Preparation:
-
Clean the conductive glass substrate as described in Protocol 1.
-
Apply two parallel strips of tape along the edges of the area to be coated. The thickness of the tape will determine the thickness of the wet film.
-
-
Applying the TiO₂ Paste:
-
Place a small amount of TiO₂ paste at one end of the taped area.
-
-
Doctor Blading:
-
Take a clean glass rod or the edge of a microscope slide.
-
Place it on the tape strips behind the paste.
-
With a steady and continuous motion, slide the rod across the substrate, spreading the paste into a uniform layer.[15]
-
-
Drying:
-
Carefully remove the tape.
-
Let the film level for a few minutes at room temperature.
-
Dry the film on a hotplate at a low temperature (e.g., 70-100 °C) for about 10-15 minutes.
-
-
Sintering/Annealing:
-
Transfer the dried film to a furnace.
-
Anneal at a high temperature (e.g., 450-500 °C) following a controlled heating and cooling ramp as described in the spin coating protocol to sinter the TiO₂ particles and remove organic binders from the paste.
-
By following these guidelines and systematically troubleshooting any issues that arise, researchers can significantly improve the quality and reproducibility of their TiO₂ films.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppressing Crack Formation in Particulate Systems by Utilizing Capillary Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.pan.pl [journals.pan.pl]
- 11. Annealing temperature variation and its influence on the self-cleaning properties of TiO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annealing dependence of residual stress and optical properties of TiO2 thin film deposited by different deposition methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Stability of Titanium(IV) Ethoxide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the influence of pH on the stability of titanium(IV) ethoxide solutions. Our goal is to address common experimental challenges and provide actionable solutions to ensure the stability and reliability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is the high reactivity of this compound with water, a process known as hydrolysis.[1] Even trace amounts of moisture from the atmosphere, solvents, or glassware can trigger this reaction, leading to the formation of titanium dioxide (TiO₂) precipitates or the gelation of the solution.[2]
Q2: How does pH affect the stability of my this compound solution?
A2: The pH of the solution plays a critical role in controlling the rates of hydrolysis and subsequent condensation reactions.[3]
-
Acidic Conditions (pH < 4): In an acidic medium, the hydrolysis of this compound is initiated, but the condensation rate is slowed down. This is due to the electrostatic repulsion between positively charged titanium hydroxo species. This results in the formation of smaller, more linear, or weakly branched polymeric structures, which can lead to a more stable sol.[1][3]
-
Neutral to Near-Neutral Conditions (pH 5-7): Near the isoelectric point of titania (around pH 5-6.8), particles have a lower surface charge, leading to rapid agglomeration and precipitation.[2][4]
-
Basic Conditions (pH > 7): In basic media, both hydrolysis and condensation reactions are accelerated.[3] This leads to the rapid formation of denser, highly branched networks and larger particles, often resulting in gelation or precipitation.[1]
Q3: My solution turned cloudy and a white precipitate formed. What happened and how can I prevent it?
A3: The cloudy appearance and white precipitate are characteristic of titanium dioxide (TiO₂) formation due to uncontrolled hydrolysis. To prevent this, it is crucial to rigorously exclude moisture from your experimental setup. This can be achieved by:
-
Using anhydrous solvents.
-
Thoroughly drying all glassware in an oven and cooling it under a dry atmosphere (e.g., in a desiccator) before use.
-
Performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Adding the this compound dropwise to the solvent while stirring vigorously to ensure homogeneous mixing.
Q4: Instead of a precipitate, my solution formed a gel. Why did this happen?
A4: Gel formation is also a result of hydrolysis and condensation reactions.[1] It is more likely to occur under conditions that favor rapid and extensive cross-linking of the titanium species, such as in basic conditions or at higher temperatures.[3][5] To avoid gelation, consider working under acidic conditions and at lower temperatures.
Q5: What is the role of an acid catalyst, like nitric acid or hydrochloric acid, in stabilizing the solution?
A5: An acid catalyst is used to control the hydrolysis and condensation reactions. By maintaining a low pH, the condensation process is slowed down, preventing the rapid growth of large TiO₂ particles and promoting the formation of a stable colloidal suspension (sol).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Immediate formation of a white precipitate upon adding this compound to the solvent. | - Presence of water in the solvent or on the glassware.- this compound was added too quickly. | - Use anhydrous solvents and oven-dried glassware.- Add the this compound dropwise while stirring vigorously. |
| Solution becomes cloudy or forms a precipitate over time. | - Gradual exposure to atmospheric moisture.- The pH of the solution is close to the isoelectric point of TiO₂ (pH 5-6.8).[2] | - Store the solution under an inert atmosphere in a tightly sealed container.- Adjust the pH to be either acidic (pH < 4) or basic (pH > 8) to increase particle repulsion and stability.[2] |
| Formation of a gel instead of a clear solution or a fine precipitate. | - The reaction temperature is too high.- The pH of the solution is basic, leading to rapid condensation.[1][3] | - Prepare and store the solution at a lower temperature.- Work under acidic conditions to slow down the condensation rate. |
| Yellowish precipitate forms instead of a white one. | - This can sometimes occur, and the exact cause can be complex, potentially involving impurities or specific reaction conditions. | - Ensure high-purity reagents.- Dissolve the titanium alkoxide in an alcohol (e.g., isopropanol) before adding it to the aqueous solution.[6] |
Data Presentation
Table 1: Influence of pH on the Resulting Titanium Dioxide (TiO₂) Nanoparticle Characteristics from Titanium Alkoxide Hydrolysis
| pH | Catalyst/pH Adjuster | Resulting TiO₂ Phase(s) | Average Crystallite Size (nm) | Observations | Reference(s) |
| 1 | Nitric Acid (HNO₃) | Rutile with traces of Anatase | ~14 | High acidity favors the formation of the rutile phase. | [2] |
| 3.2 | Hydrochloric Acid (HCl) | Rutile, Brookite, and Anatase (Rutile is predominant) | 7.77 | Strong acidic conditions can lead to a mixture of phases. | [7] |
| 4.4 - 6.8 | Hydrochloric Acid (HCl) | Anatase | 9.92 - 21.02 | The anatase phase is commonly observed in this pH range. | [7] |
| 5 | Nitric Acid (HNO₃) | Anatase | ~12.5 | - | [2] |
| 7 | - | Anatase | ~9.8 | - | [2] |
| 9 | Sodium Hydroxide (NaOH) | Anatase | 8.4 | Lower basicity can favor smaller anatase crystallites. | [2][4] |
Note: The data presented is a synthesis from studies using various titanium alkoxides, as they follow similar hydrolysis-condensation principles.
Experimental Protocols
Protocol for the Preparation of a Stabilized Acidic this compound Solution
This protocol describes a general method for preparing a stable stock solution of this compound in ethanol (B145695) with acidic stabilization.
Materials:
-
This compound (Ti(OEt)₄)
-
Anhydrous ethanol
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl), concentrated
-
Dry glassware (e.g., flasks, beakers, magnetic stir bar)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Glassware Preparation: Thoroughly clean all glassware and dry it in an oven at a minimum of 120°C for at least 2 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.
-
Solvent and Acid Mixture Preparation: In a dry flask, add the desired volume of anhydrous ethanol. While stirring, slowly add the acid catalyst (e.g., nitric acid) dropwise to achieve the desired acidic pH (typically between 2 and 3).
-
This compound Addition: In a separate dry, sealed container, measure the required volume of this compound. Using a dry syringe, add the this compound dropwise to the acidified ethanol solution under vigorous stirring.
-
Homogenization: Continue stirring the solution for at least 30 minutes to ensure it is completely homogeneous.
-
Storage: Transfer the stabilized solution to a dry, sealed storage bottle. For long-term stability, it is best to store the solution under an inert atmosphere (e.g., by blanketing with nitrogen or argon) and in a cool, dark place.
Mandatory Visualization
References
- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. vbn.aau.dk [vbn.aau.dk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of acidic pH on the formulation of TiO2 nanocrystalline powders with enhanced photoluminescence property - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Particle Agglomeration in TiO2 Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to particle agglomeration during the synthesis of titanium dioxide (TiO2) nanoparticles.
Troubleshooting Guides and FAQs
This section is designed to provide direct answers to common issues encountered during TiO2 nanoparticle synthesis.
Issue 1: My synthesized TiO2 nanoparticles are heavily agglomerated.
-
Question: Why are my TiO2 nanoparticles clumping together, and how can I prevent this?
-
Answer: Nanoparticle agglomeration is a common issue driven by the high surface energy of nanoparticles, leading them to cluster to minimize this energy. Key strategies to prevent this include controlling the pH of the synthesis solution, using surfactants or stabilizing agents, and optimizing synthesis temperature and precursor concentration.[1][2]
Issue 2: The pH of my reaction seems to significantly impact particle size and aggregation.
-
Question: How does pH influence TiO2 nanoparticle agglomeration?
-
Answer: The pH of the solution determines the surface charge of the TiO2 nanoparticles. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum agglomeration.[1] For TiO2, the IEP is typically between pH 4.5 and 6.8.[1][3] To prevent agglomeration, the pH should be adjusted to be far from the IEP, either in the acidic (pH < 4) or alkaline (pH > 8) range, to induce strong electrostatic repulsion between particles.[1][2]
-
Question: What is the effect of acidic versus alkaline conditions on the final product?
-
Answer: The pH not only affects agglomeration but can also influence the crystalline phase of TiO2. High acidity tends to favor the formation of the rutile phase, while lower acidity (neutral to alkaline) conditions typically lead to the anatase phase.[3]
Issue 3: I'm considering using a surfactant but am unsure which to choose and how to use it.
-
Question: What types of surfactants can be used to prevent agglomeration?
-
Answer: Surfactants stabilize nanoparticles through either electrostatic or steric hindrance mechanisms. Common types include:
-
Anionic surfactants: Such as Sodium Dodecyl Sulfate (SDS), which create a negative surface charge.[1]
-
Cationic surfactants: Like Cetyltrimethylammonium Bromide (CTAB), which provide a positive surface charge.[1][4]
-
Non-ionic surfactants: Including Polyethylene Glycol (PEG) and Triton X-100, which prevent agglomeration through steric hindrance.[1][4][5]
-
-
Question: How do I choose the right surfactant and concentration?
-
Answer: The choice of surfactant depends on the solvent system and the desired surface properties of the nanoparticles. The concentration is also critical; an insufficient amount will not provide adequate stabilization, while an excessive amount can interfere with subsequent applications or lead to the formation of micelles that can interact with the nanoparticles.[1] It is often necessary to perform an optimization study to find the ideal surfactant-to-nanoparticle ratio.
Issue 4: My synthesis method (sol-gel or hydrothermal) seems prone to agglomeration.
-
Question: How can I minimize agglomeration in a sol-gel synthesis?
-
Answer: In the sol-gel process, controlling the hydrolysis and condensation rates of the titanium precursor is crucial. This can be achieved by adjusting the water-to-precursor ratio, the pH, and the reaction temperature.[3][6] Using a solvent with a high dielectric constant can also help to disperse the nanoparticles.[7] The addition of surfactants before the gelation step can also effectively prevent particle aggregation during synthesis and subsequent drying.[4][8]
-
Question: What are the key parameters to control in a hydrothermal synthesis to avoid agglomeration?
-
Answer: Hydrothermal synthesis offers good control over crystallinity and morphology. To minimize agglomeration, it is important to optimize the reaction temperature, time, and the concentration of the precursor and any mineralizers (e.g., acids or bases).[9][10][11] Surface modification during the synthesis by adding capping agents can also prevent the nanoparticles from sticking together.[10]
Issue 5: Post-synthesis processing, like drying and calcination, is causing my particles to agglomerate.
-
Question: How can I dry my TiO2 nanoparticles without causing them to agglomerate?
-
Answer: Agglomeration during drying is a significant challenge. To mitigate this, consider freeze-drying (lyophilization) or supercritical drying, which can remove the solvent without the strong capillary forces that pull particles together in conventional oven drying. If using an oven, a prolonged heating time at a lower temperature (below 100 °C) for the as-prepared gel can help avoid agglomeration during the subsequent crystallization process.[9]
-
Question: Does calcination temperature affect agglomeration?
-
Answer: Yes, higher calcination temperatures promote crystal growth and can lead to sintering and hard agglomerates.[9][12] While higher temperatures can improve crystallinity, it is a trade-off with particle size and agglomeration. The optimal calcination temperature will depend on the desired crystal phase and particle size. For instance, amorphous TiO2 can transform to anatase at temperatures between 200 to 750 °C, and then to rutile at temperatures above 750 °C, with agglomeration and particle growth occurring at these elevated temperatures.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of different synthesis parameters on TiO2 nanoparticle properties.
Table 1: Effect of pH on TiO2 Nanoparticle Crystallite Size (Sol-Gel Method)
| pH | Crystal Phase | Average Crystallite Size (nm) |
| 1 | Anatase with trace Rutile | ~14 |
| 3 | Anatase | ~10 |
| 5 | Anatase | ~9 |
| 7 | Anatase | ~8.5 |
| 9 | Anatase | ~8.4 |
Data adapted from a study on the effect of pH on TiO2 nanoparticles synthesized via the sol-gel method and annealed at 400°C.[3]
Table 2: Influence of Surfactant on TiO2 Nanoparticle Size (Sol-Gel Method)
| Surfactant Used | Resulting Particle Size Order |
| None | Largest particles |
| Polyethylene Glycol (PEG) | < No Surfactant |
| Sodium Dodecyl Sulfate (SDS) | < PEG |
| Cetyltrimethylammonium Bromide (CTAB) | Smallest particles |
This table shows the relative particle sizes obtained when different surfactants are used in the sol-gel synthesis of TiO2 nanoparticles.[4][8]
Table 3: Effect of Calcination Temperature on Crystallite Size (Sol-Gel Method)
| Calcination Temperature (°C) | Crystal Phase | Crystallite Size (nm) |
| 400 | Anatase | 10.83 |
| 500 | Anatase | - |
| 600 | Anatase to Rutile transition | - |
| 800 | Rutile | - |
| 900 | Rutile | 23.90 |
Data indicates that increasing the calcination temperature leads to an increase in crystallite size and a phase transition from anatase to rutile.[13]
Experimental Protocols
1. Sol-Gel Synthesis of TiO2 Nanoparticles with pH Control
-
Objective: To synthesize TiO2 nanoparticles while controlling agglomeration through pH adjustment.
-
Materials: Titanium (IV) isopropoxide (TTIP), isopropanol (B130326), deionized water, nitric acid (HNO3) or sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Procedure:
-
Prepare a solution of TTIP in isopropanol under vigorous stirring.
-
In a separate beaker, prepare an aqueous solution and adjust the pH to the desired value (e.g., 3, 5, 7, or 9) using dilute HNO3 or NaOH.[3]
-
Slowly add the aqueous solution dropwise to the TTIP solution under continuous stirring.
-
Continue stirring for several hours until a stable sol is formed, followed by aging to form a gel.
-
Dry the gel at a low temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcine the dried powder at a specific temperature (e.g., 400-500 °C) to obtain crystalline TiO2 nanoparticles.[3][14]
-
2. Hydrothermal Synthesis of TiO2 Nanoparticles
-
Objective: To synthesize crystalline TiO2 nanoparticles with controlled morphology and reduced agglomeration.
-
Materials: Titanium precursor (e.g., titanium tetrabutoxide), a mineralizer (e.g., HCl or NaOH solution).
-
Procedure:
-
Slowly add the titanium precursor to the mineralizer solution under vigorous stirring.[10]
-
Stir the resulting mixture for a set period to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 130-220 °C) for a specific duration (e.g., 6-24 hours).[10][11][15]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and then dry it.[16]
-
Visualizations
Caption: Mechanism of nanoparticle agglomeration.
Caption: Strategies to prevent nanoparticle agglomeration.
Caption: Workflow for Sol-Gel synthesis of TiO2 nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Prevention of particle agglomeration in sol–gel synthesis of TiO2 nanoparticles via addition of surfactant | springerprofessional.de [springerprofessional.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Influence of the Heat Treatment on the Particles Size and on the Crystalline Phase of TiO2 Synthesized by the Sol-Gel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Growth Temperature on the Structural and Optical Properties of Synthesized Titanium Dioxide Nanoparticles [article.sapub.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Technical Grade Titanium(IV) Ethoxide
Welcome to the technical support center for the purification of technical grade titanium(IV) ethoxide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of this sensitive but crucial reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
A1: Technical grade this compound often contains two main types of impurities. The first is other titanium alkoxides, with tetraisopropyl orthotitanate being a significant component, sometimes found in concentrations of around 20%.[1][2] The second common impurity is titanium dioxide (TiO₂), a white solid that forms due to the compound's high sensitivity to moisture.[3] Hydrolysis also produces ethanol.
Q2: How can I tell if my this compound has been contaminated with moisture?
A2: The most apparent sign of moisture contamination is the formation of a white precipitate, which is typically titanium dioxide (TiO₂).[3] The liquid may also appear cloudy. If the container has been opened multiple times without proper inert atmosphere techniques, it is likely that some degree of hydrolysis has occurred.
Q3: Why is it important to purify technical grade this compound?
A3: The purity of this compound is critical for many of its applications, such as in sol-gel processes for the synthesis of nanoparticles and thin films.[1][4] Impurities can affect the kinetics of hydrolysis and condensation, leading to variations in the properties of the final material and lack of reproducibility in experimental results.
Q4: What is the primary method for purifying technical grade this compound?
A4: The most effective and commonly cited method for purifying technical grade this compound is vacuum distillation.[3] This technique separates the desired product from non-volatile impurities like TiO₂ and other titanium alkoxides with different boiling points.
Q5: How should I store purified this compound?
A5: Due to its high reactivity with water, purified this compound must be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.[5] It should be kept in a cool, dry place to minimize degradation.
Purification Techniques
The primary method for purifying technical grade this compound is vacuum distillation. For removal of solid hydrolysis products, a simple filtration can be performed under inert conditions.
Impurity and Product Data
| Compound | Formula | Boiling Point (°C) | Notes |
| This compound | Ti(OC₂H₅)₄ | 150-152 °C @ 10 mmHg[1][2][4] | The desired product. |
| Tetraisopropyl orthotitanate | Ti[OCH(CH₃)₂]₄ | 232 °C @ 760 mmHg | A common impurity in technical grade product (~20%).[1][2] |
| Titanium Dioxide | TiO₂ | N/A (Solid) | Non-volatile hydrolysis product. |
| Ethanol | C₂H₅OH | 78.37 °C @ 760 mmHg | A byproduct of hydrolysis. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is adapted from standard procedures for purifying titanium alkoxides and is tailored for this compound based on its physical properties.
Objective: To purify technical grade this compound by removing non-volatile impurities (e.g., TiO₂) and separating it from other alkoxides.
Materials:
-
Technical grade this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser
-
Receiving flasks (multiple may be needed for collecting fractions)
-
Magnetic stir bar and stir plate with heating
-
Heating mantle
-
Thermometer and adapter
-
Vacuum pump and vacuum gauge
-
Inert gas (Argon or Nitrogen) supply
-
Dry glassware (oven-dried at >120 °C for several hours and cooled under inert gas)
Workflow Diagram:
Caption: Workflow for the vacuum distillation of this compound.
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously dried to prevent hydrolysis.
-
Apparatus Assembly: Assemble the distillation apparatus while flushing with a dry inert gas. Lightly grease all joints.
-
Charging the Flask: Under a positive flow of inert gas, add the technical grade this compound and a magnetic stir bar to the distillation flask.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Once the desired vacuum is reached (e.g., 10 mmHg), gradually heat the flask.
-
Discard any initial low-boiling fractions, which may include ethanol.
-
Collect the main fraction that distills at a constant temperature (around 150-152 °C at 10 mmHg).[1][2][4]
-
Leave the non-volatile residue (containing TiO₂) in the distillation flask.
-
-
Shutdown and Storage:
-
Allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the system with inert gas.
-
Immediately transfer the purified liquid to a dry, inert-atmosphere-filled storage container.
-
Protocol 2: Filtration to Remove Solid Impurities
This is a quick method to remove solid hydrolysis products but will not remove other soluble alkoxide impurities.
Objective: To remove solid titanium dioxide from liquid this compound.
Materials:
-
Technical grade this compound containing solid precipitate
-
Dry, inert-gas flushed syringe
-
Syringe filter (Teflon®/PTFE, 0.2 or 0.45 µm)
-
Dry receiving flask or vial with a septum
-
Inert gas (Argon or Nitrogen) supply
Workflow Diagram:
References
effect of solvent choice on titanium(IV) ethoxide sol-gel process
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the titanium(IV) ethoxide sol-gel process. The following sections detail the critical role of solvent choice in controlling the reaction and the final properties of the titania nanoparticles.
Troubleshooting Guides
This section addresses specific issues that may arise during the sol-gel process, with a focus on solvent-related causes and solutions.
Issue 1: Immediate Formation of a Dense, White Precipitate
Question: Upon adding the water/alcohol mixture to my this compound solution, a thick white precipitate forms instantly instead of a stable sol. What is happening and how can I fix it?
Answer:
-
Probable Cause: This is due to an uncontrolled and extremely rapid hydrolysis of the titanium ethoxide. Titanium alkoxides are highly reactive with water, and if the reaction is not controlled, it leads to the immediate precipitation of titanium hydroxide (B78521) particles instead of the gradual formation of a colloidal sol.[1] The choice of solvent plays a crucial role in this process.
-
Solutions:
-
Solvent Choice: Solvents with longer alkyl chains or higher viscosity can slow down the hydrolysis and condensation rates.[2] Consider using isopropanol (B130326) or 1-butanol (B46404) instead of methanol (B129727) or ethanol (B145695).
-
Use a Chelating Agent: The addition of a chelating agent like acetylacetone (B45752) (AcAc) can stabilize the titanium precursor.[1] The chelating agent forms a more stable complex with the titanium ethoxide, which hydrolyzes more slowly.
-
Control Reagent Addition: Add the water-containing solution to the titanium ethoxide solution dropwise under vigorous stirring. This ensures rapid dispersion of water, preventing localized high concentrations that trigger rapid precipitation.
-
Lower the Temperature: Performing the reaction in an ice bath can help to slow down the exothermic hydrolysis reaction.
-
Issue 2: Uncontrolled or Inconsistent Gelation Time
Question: My sol-gel process is difficult to control. Sometimes the solution solidifies into a gel too quickly, while other times it fails to gel at all. How can I achieve a consistent gelation time?
Answer:
-
Probable Cause: Gelation time is highly dependent on the rates of hydrolysis and condensation, which are significantly influenced by the solvent, water-to-alkoxide ratio, and pH.
-
Solutions:
-
Solvent Selection: The type of alcohol used as a solvent affects the gelation time. Solvents with higher viscosity and longer carbon chains tend to slow down the hydrolysis and condensation rates, leading to longer gelation times.[2]
-
Adjust Water Concentration: A higher water-to-alkoxide molar ratio will generally lead to faster hydrolysis and a shorter gelation time. Carefully control the amount of water added to the system.
-
pH Control: The pH of the solution is a critical factor. Acidic conditions (pH < 4) generally slow down the hydrolysis rate, providing better control over the process. Basic conditions can lead to very rapid gelation.
-
Use of Stabilizers: As with precipitation, chelating agents like acetylacetone can be used to control the reactivity of the titanium precursor and achieve a more controlled and reproducible gelation time.
-
Issue 3: Cracks and Delamination in Thin Films
Question: After depositing a thin film from my titania sol, it cracks and delaminates upon drying. How can I prevent this?
Answer:
-
Probable Cause: Cracking is often caused by high capillary stress during solvent evaporation. The choice of solvent can influence this behavior.
-
Solutions:
-
Solvent with Higher Boiling Point: Using a solvent with a higher boiling point (e.g., 1-butanol) can lead to a slower and more controlled evaporation process, reducing stress in the drying film.
-
Increase Solvent Concentration: A higher concentration of solvent in the sol can lead to a more porous gel network, which may be more resistant to cracking. However, excessive solvent can also lead to more severe cracking.[3]
-
Controlled Drying: Dry the films in a controlled environment with high humidity and slow heating rates to minimize the evaporation rate and associated stress.
-
Additives: The addition of surfactants or polymers can modify the rheology of the sol and the mechanical properties of the gel, making it less prone to cracking.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of alcohol solvent affect the final particle size of the TiO₂ nanoparticles?
A1: The choice of alcohol solvent has a significant impact on the resulting particle size. Generally, alcohols with longer carbon chains and higher viscosity lead to the formation of smaller crystallite sizes.[2] This is attributed to the steric hindrance provided by the larger solvent molecules, which can slow down the hydrolysis and condensation reactions, leading to the formation of more numerous, smaller nuclei. For example, using 1-butanol as a solvent can result in smaller nanoparticle sizes compared to using methanol or ethanol.[2]
Q2: What is the role of the solvent's dielectric constant in the sol-gel process?
A2: The dielectric constant of the solvent can influence the stability of the colloidal particles formed during the sol-gel process. A solvent with a higher dielectric constant can better solvate charged species and can influence the electrostatic interactions between particles, potentially leading to more stable sols. However, the relationship is complex, and other factors like viscosity and steric effects often play a more dominant role in determining the final particle characteristics in the titanium alkoxide system.[4]
Q3: Can I use a non-alcoholic solvent for the titanium ethoxide sol-gel process?
A3: Yes, non-alcoholic solvents can be used, but they introduce different reaction pathways and potential complications. For instance, aprotic solvents that do not participate in hydrolysis can act purely as a diluent, but the hydrolysis reaction will be solely dependent on the added water. Some non-alcoholic solvents might react with the titanium precursor. It is crucial to understand the reactivity of the chosen solvent with titanium ethoxide.
Q4: How does the solvent affect the crystalline phase of the resulting TiO₂?
A4: The solvent can influence the temperature at which the amorphous titania gel crystallizes into anatase or rutile phases. The presence of residual organic components from the solvent within the gel can affect the energy barriers for crystallization. For instance, using ethylene (B1197577) glycol has been shown to preserve the amorphous structure to higher temperatures compared to syntheses without a solvent.[1] The solvent can also influence the anatase-to-rutile transformation temperature.
Quantitative Data
Table 1: Effect of Alcohol Solvent on TiO₂ Nanoparticle Properties
| Solvent | Molecular Formula | Boiling Point (°C) | Viscosity (mPa·s at 20°C) | Typical Crystallite Size (nm) | Resulting Phase (after calcination) |
| Methanol | CH₃OH | 64.7 | 0.59 | Larger | Anatase |
| Ethanol | C₂H₅OH | 78.4 | 1.20 | Intermediate | Anatase |
| Isopropanol | C₃H₇OH | 82.6 | 2.39 | Smaller | Anatase |
| 1-Butanol | C₄H₉OH | 117.7 | 2.95 | Smallest | Anatase |
Note: The crystallite sizes are relative and can be influenced by other experimental parameters such as water/alkoxide ratio, pH, and calcination temperature.[2]
Experimental Protocols
Protocol 1: Synthesis of TiO₂ Nanoparticles using Ethanol as Solvent
This protocol describes a general procedure for the synthesis of TiO₂ nanoparticles using ethanol as the primary solvent.
-
Precursor Solution Preparation:
-
In a dry flask, mix this compound and absolute ethanol in a molar ratio of 1:20 (e.g., 5 mL of this compound to approximately 40 mL of ethanol).
-
Stir the solution magnetically for 30 minutes in a closed container to ensure homogeneity.
-
-
Hydrolysis Solution Preparation:
-
In a separate beaker, prepare a mixture of deionized water and absolute ethanol. The molar ratio of water to this compound should be controlled, a common starting point is 4:1.
-
To control the hydrolysis rate, acidify the water/ethanol mixture by adding nitric acid or hydrochloric acid to achieve a pH between 3 and 4.
-
-
Sol Formation:
-
Slowly add the hydrolysis solution dropwise to the precursor solution under vigorous magnetic stirring.
-
A translucent sol should form. Continue stirring for at least 2 hours at room temperature.
-
-
Gelation and Aging:
-
Cover the flask and allow the sol to age at room temperature. Gelation can take several hours to a few days.
-
Once a rigid gel is formed, continue to age it for another 24 hours.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent, resulting in a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcine the powder in a furnace at a desired temperature (e.g., 450-500 °C for the anatase phase) for 2-4 hours.
-
Protocol 2: Synthesis of TiO₂ Nanoparticles using Isopropanol as Solvent
This protocol utilizes isopropanol, which can offer better control over the reaction due to its higher viscosity and steric hindrance.
-
Precursor Solution Preparation:
-
In a dry flask, dissolve this compound in isopropanol. A typical molar ratio is 1:15.
-
Stir the solution for 30 minutes under a dry atmosphere.
-
-
Hydrolysis Solution Preparation:
-
Prepare a mixture of deionized water and isopropanol. A water-to-alkoxide molar ratio of 2:1 is a good starting point for a more controlled reaction.
-
Acidify the solution with a few drops of nitric acid.
-
-
Sol Formation and Gelation:
-
Add the hydrolysis solution to the precursor solution dropwise with vigorous stirring.
-
The solution will gradually become more viscous. Continue stirring for 3-4 hours.
-
Allow the sol to age at room temperature until gelation is complete.
-
-
Drying and Calcination:
-
Follow the same drying and calcination procedure as described in Protocol 1.
-
Visualizations
References
Technical Support Center: Optimizing Calcination for TiO₂ Crystal Phases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO₂). The focus is on optimizing the calcination temperature to achieve the desired crystalline phases—anatase, rutile, or brookite—which is a critical step for applications ranging from photocatalysis to drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of calcination in TiO₂ synthesis?
A1: Calcination is a critical thermal treatment process that converts amorphous titanium hydroxide (B78521) (Ti(OH)₄) or other titania precursors into crystalline titanium dioxide (TiO₂). The primary objectives of calcination are to remove residual water and volatile organic impurities from the synthesis process and to induce the formation and growth of desired crystalline phases, such as anatase, rutile, or brookite.[1] High temperatures provide the necessary energy for the dehydration of the precursor and promote the growth and ordering of crystallites.[1]
Q2: I am aiming for a pure anatase phase, which is often desired for photocatalysis. What calcination temperature should I use?
A2: To obtain the anatase phase, lower calcination temperatures are generally required. A temperature range of 400°C to 600°C is typically optimal for producing well-crystallized anatase TiO₂.[2][3] The transformation from anatase to the more stable rutile phase generally begins at temperatures above 600°C.[3][4] For instance, one study found that at 600°C, the anatase phase forms well, providing optimal structure for photocatalytic applications.[2]
Q3: My goal is to synthesize the thermodynamically stable rutile phase. What is the recommended temperature range?
A3: Rutile is the most stable TiO₂ polymorph and is formed at higher temperatures. The anatase-to-rutile phase transformation typically starts between 600°C and 700°C.[4] To ensure a complete transformation and obtain a pure rutile phase, calcination temperatures of 800°C or higher are recommended.[5][6] In some studies, a pure rutile phase was achieved at temperatures of 1100°C.[7]
Q4: How can I obtain the brookite phase? It seems less common and more challenging to synthesize.
A4: Brookite is a metastable phase of TiO₂, and its synthesis in pure form is indeed challenging. It often co-exists with anatase or rutile. Brookite can sometimes be formed at lower calcination temperatures (e.g., below 600°C) as part of a mixed-phase product.[5][6] Specific synthesis routes are often necessary to favor the formation of brookite. For example, the thermolysis of TiCl₄ in a highly acidic medium or the use of specific precursors like oxobis(2,4-pentanedionato-O,O′)titanium (TiO(acac)₂) in ethylene (B1197577) glycol have been shown to yield phase-pure brookite.[8][9]
Q5: Why is the photocatalytic activity of my TiO₂ decreasing at very high calcination temperatures (e.g., >700°C)?
A5: The decrease in photocatalytic activity at higher calcination temperatures is a common observation. This can be attributed to two main factors:
-
Phase Transformation : The anatase phase is generally more photoactive than the rutile phase. The transformation from anatase to rutile, which occurs at temperatures above 700°C, can lead to reduced activity.[7][10]
-
Reduced Surface Area : High temperatures cause sintering and an increase in crystallite size.[5][10] This leads to a significant decrease in the specific surface area of the material, which in turn reduces the number of available active sites for photocatalytic reactions.[7]
Troubleshooting Guide
Issue 1: My XRD analysis shows a mixture of anatase and rutile phases, but I was targeting pure anatase.
-
Probable Cause : The calcination temperature was too high, falling within the anatase-to-rutile transition zone (typically starting around 600-700°C).[4]
-
Solution : Reduce the calcination temperature. Perform a temperature series (e.g., 450°C, 500°C, 550°C) to find the optimal point where anatase crystallinity is high without initiating the transformation to rutile. Additionally, consider modifying the synthesis with additives like benzoic acid, which can delay the anatase-to-rutile transition.[4]
Issue 2: The crystallinity of my anatase powder is poor after calcining at 400°C.
-
Probable Cause : The calcination temperature may be too low, or the duration is insufficient to achieve full crystallinity.
-
Solution : Increase the calcination temperature slightly (e.g., to 450°C or 500°C) or increase the calcination duration (e.g., from 2 hours to 4 hours). This provides more thermal energy for crystal growth. Be mindful that increasing the temperature too much may initiate the transition to rutile.[3]
Issue 3: I am observing a mix of anatase, brookite, and rutile in my sample calcined at 500-600°C.
-
Probable Cause : This temperature range can be a transition point where all three phases can coexist, depending on the synthesis method.[5][6] The initial precursor material and its purity can strongly influence the phase evolution.
-
Solution : To favor a specific phase, adjust the temperature. For higher anatase content, decrease the temperature. For rutile, increase it significantly (e.g., >800°C). If brookite is desired, a different synthesis protocol may be required, as it is highly sensitive to the chemical environment during synthesis.[8][9]
Data Presentation
Table 1: Influence of Calcination Temperature on TiO₂ Crystal Phase Composition. This table summarizes the typical crystal phases observed at different calcination temperatures based on various studies.
| Calcination Temperature Range | Predominant Crystal Phase(s) | Notes | Citations |
| 300°C - 500°C | Amorphous, Anatase, Brookite | At lower temperatures, a mixture of anatase and brookite can be observed. Complete crystallinity may not be achieved. | [5][7] |
| 500°C - 600°C | Anatase, Brookite, Rutile | A three-phase mixture can appear in this range. Anatase is often the major phase. | [5][6] |
| 600°C - 700°C | Anatase, Rutile | The anatase-to-rutile transformation typically begins. The ratio is highly sensitive to temperature and impurities. | [4][7] |
| 700°C - 800°C | Rutile, Anatase | Rutile becomes the dominant phase. | [5][11] |
| > 800°C | Rutile | Complete transformation to the stable rutile phase is generally observed. | [5][7] |
Table 2: General Effect of Increasing Calcination Temperature on Physicochemical Properties of TiO₂.
| Property | Trend with Increasing Temperature | Rationale | Citations |
| Crystallinity | Increases | Higher thermal energy promotes atomic arrangement into a more ordered crystal lattice. | [5][10] |
| Crystallite/Particle Size | Increases | High temperatures facilitate the growth of larger crystals through Ostwald ripening and sintering. | [5][10] |
| Specific Surface Area | Decreases | Sintering and particle growth lead to a reduction in the overall surface area. | [7] |
| Band Gap Energy | Decreases | The transition from anatase (Eg ≈ 3.2 eV) to rutile (Eg ≈ 3.0 eV) results in a lower band gap. | [7][12] |
Experimental Protocols
Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol describes a common method for preparing a TiO₂ precursor gel.
-
Precursor Solution : Prepare a solution of ethanol (B145695) and a titanium precursor, such as titanium (IV) isopropoxide (TTIP). A typical ratio is 80 mL of isopropanol (B130326) for 4 mL of TiCl₄ or a similar molar ratio for TTIP.[2][13]
-
Hydrolysis : Slowly add the precursor solution to a mixture of deionized water and an acid catalyst (e.g., nitric acid or acetic acid) under vigorous stirring. The acid helps to control the hydrolysis and condensation rates.[13]
-
Gelation : Continue stirring the solution at room temperature. The solution will gradually become more viscous and form a sol, which will then age into a transparent gel. This process can take from a few hours to a day.[13]
-
Drying : Dry the gel in an oven at 80-110°C for 12-24 hours to remove the solvent and water, resulting in a xerogel.[6][13]
-
Grinding : Crush the dried xerogel into a fine powder using a mortar and pestle. This amorphous powder is the precursor for calcination.
Calcination Procedure
-
Preparation : Place the dried TiO₂ precursor powder in a ceramic crucible.
-
Heating : Place the crucible in a muffle furnace. Heat the sample to the desired target temperature (e.g., 550°C for anatase) at a controlled heating rate (e.g., 5-10°C/min).[6][14]
-
Dwelling : Hold the sample at the target temperature for a specific duration, typically 1-4 hours, to ensure complete phase transformation and crystallization.[6][13]
-
Cooling : Allow the furnace to cool down naturally to room temperature.
-
Collection : Collect the resulting crystalline TiO₂ powder for characterization.
Characterization by X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phases of TiO₂.
-
Sample Preparation : Mount a small amount of the calcined TiO₂ powder onto a sample holder. Ensure the surface is flat and level.
-
Data Acquisition : Run the XRD scan over a 2θ range, typically from 20° to 80°, using Cu Kα radiation (λ = 0.1541 nm).[15]
-
Phase Identification : Analyze the resulting diffractogram by comparing the peak positions with standard JCPDS (Joint Committee on Powder Diffraction Standards) files.
Characterization by Raman Spectroscopy
Raman spectroscopy is highly sensitive to the different polymorphs of TiO₂ and is an excellent complementary technique to XRD.
-
Sample Preparation : Place a small amount of the powder on a microscope slide.
-
Data Acquisition : Acquire the Raman spectrum using a laser excitation source (e.g., 532 nm).[16]
-
Phase Identification : Identify the phases based on their characteristic Raman active modes:
Visualizations
Caption: Experimental workflow for optimizing TiO₂ calcination.
Caption: TiO₂ phase transformations with increasing temperature.
Caption: Relationship between calcination and TiO₂ properties.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.inovasi.ac.id [journal.inovasi.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. New approach of modifying the anatase to rutile transition temperature in TiO2 photocatalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. nstda.or.th [nstda.or.th]
- 7. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of brookite-type titanium oxide nano-crystals in organic media - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. thaiscience.info [thaiscience.info]
- 13. open.metu.edu.tr [open.metu.edu.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity of Titanium(IV) Ethoxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, titanium(IV) ethoxide. Adherence to these protocols is critical for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: this compound readily reacts with water in a process called hydrolysis.[1] In this reaction, the ethoxide groups (-OCH2CH3) are replaced by hydroxyl groups (-OH), leading to the formation of titanium hydroxides and eventually titanium dioxide (TiO2) precipitates.[2][3] This reaction is often rapid and can significantly alter the properties and reactivity of the compound, impacting experimental outcomes.[4]
Q2: What are the visible signs of moisture contamination in this compound?
A2: The most common sign of moisture contamination is the formation of a white precipitate, which is typically titanium dioxide (TiO2).[5] The liquid may also appear cloudy or hazy. In some cases, a gelatinous residue may form upon storage, which might dissolve upon gentle heating (around 40 °C).[6]
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] To maintain product quality, it is highly recommended to store it under an inert atmosphere, such as dry nitrogen or argon.[8][9]
Q4: What are the essential personal protective equipment (PPE) when working with this compound?
A4: Appropriate PPE includes chemical safety goggles or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are often recommended).[10][11] All manipulations should be performed in a well-ventilated fume hood.[12]
Q5: Can I use solvents directly from the bottle for my reaction with this compound?
A5: It is strongly discouraged. Most commercial solvents contain trace amounts of water that can react with this compound. Solvents should be rigorously dried and deoxygenated before use. Common drying techniques include distillation from appropriate drying agents or passing the solvent through a solvent purification system.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| White precipitate forms immediately upon adding this compound to the reaction mixture. | Moisture contamination in the solvent or glassware. | Ensure all solvents are freshly dried and degassed. Glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere before use.[14] |
| Reaction yields are inconsistent or lower than expected. | Partial hydrolysis of the this compound due to exposure to ambient moisture during transfer. | Handle and transfer this compound using air-free techniques such as a Schlenk line or in a glovebox.[15][16] Use dry, inert gas-flushed syringes or cannulas for liquid transfers.[8] |
| The this compound solution appears cloudy. | The reagent has been exposed to moisture during storage or handling. | For some applications where minor hydrolysis is acceptable, the solution may be usable. However, for sensitive reactions, purification by vacuum distillation may be necessary.[5] It is often more practical to use a fresh, unopened bottle of the reagent. |
| Difficulty in achieving a clear sol in sol-gel synthesis. | The rate of hydrolysis is too fast, leading to uncontrolled precipitation. | Control the hydrolysis rate by using a less reactive titanium precursor, adjusting the pH, or using a chelating agent like acetic acid.[17] The water-to-alkoxide ratio is a critical parameter to control.[4] |
Experimental Protocols
Protocol 1: Handling this compound Using a Schlenk Line
This protocol outlines the procedure for transferring a specific volume of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Oven-dried Schlenk flask with a rubber septum
-
Dry, inert gas (Argon or Nitrogen) source connected to a Schlenk line
-
Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge)
-
Needle for inert gas inlet
Procedure:
-
Prepare Glassware: Ensure the Schlenk flask is thoroughly oven-dried (e.g., at 125°C overnight) and assembled while hot, or assembled cold and then flame-dried under vacuum.[7] Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Set up Schlenk Line: Connect the Schlenk flask to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Prepare for Transfer: Place a rubber septum on the side arm of the Schlenk flask.
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator or by flushing with inert gas.[8]
-
Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Withdraw the Reagent: Insert the dry syringe needle through the septum of the Sure/Seal™ bottle and into the liquid. The positive pressure in the bottle will help to fill the syringe. Withdraw the desired volume of this compound. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to act as a buffer.[9]
-
Transfer to Reaction Flask: Quickly and carefully insert the syringe needle through the septum of the Schlenk flask and dispense the this compound.
-
Clean Up: Immediately and carefully quench any residual reagent in the syringe and needle by rinsing with a dry, inert solvent followed by a protic solvent like isopropanol (B130326) in a designated waste container.[6]
Protocol 2: Quantifying Water Content using Karl Fischer Titration
This protocol provides a general method for determining the water content in a solvent to be used with this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Dry, gas-tight syringe and needle
-
Solvent sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to be free of moisture.
-
Blank Measurement: Perform a blank titration using the solvent intended for dissolving the sample to determine its water content.[10]
-
Sample Preparation: In a dry environment (e.g., a glovebox), draw a precise volume or weight of the solvent sample into a dry, gas-tight syringe.
-
Titration: Inject the sample into the titration cell. The titrator will automatically dispense the Karl Fischer reagent and determine the endpoint.[14]
-
Calculation: The instrument's software will calculate the water content, typically in parts per million (ppm) or percentage.
-
Data Interpretation: Compare the measured water content to the acceptable limit for your experiment. For reactions with this compound, the water content should be as low as practically achievable.
Visualizations
Caption: Experimental workflow for handling moisture-sensitive reagents.
Caption: Logical relationships in managing moisture sensitivity.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. benchchem.com [benchchem.com]
- 4. vbn.aau.dk [vbn.aau.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. How To [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 17. researchgate.net [researchgate.net]
improving the long-term stability of titanium(IV) ethoxide precursor solutions
Technical Support Center: Titanium(IV) Ethoxide Precursor Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the long-term stability of this compound precursor solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, with the chemical formula Ti(OCH₂CH₃)₄, is a metalorganic compound.[1][2] It is widely used as a precursor in the sol-gel process to synthesize titanium dioxide (TiO₂) nanoparticles, thin films, and coatings.[3][4] These materials have applications in photocatalysis, nanotechnology, and surface modification due to their unique optical, electrical, and chemical properties.[3][5]
Q2: Why are my this compound solutions unstable?
The primary cause of instability is the high reactivity of this compound with water.[1][5] Even trace amounts of moisture from the atmosphere or solvent can trigger rapid hydrolysis and condensation reactions.[5][6] This process leads to the formation of titanium-oxo clusters, which can grow and precipitate out of the solution as titanium dioxide (TiO₂), making the solution cloudy, viscous, or causing it to gel.[1][6]
Q3: What are the common signs of solution degradation?
-
Cloudiness or turbidity: The solution loses its clarity.
-
Precipitation: Formation of a white solid (typically TiO₂) at the bottom of the container.
-
Increased viscosity or gelation: The solution becomes thicker and may eventually form a semi-solid gel.[1]
Q4: How can the long-term stability of the precursor solution be improved?
The most effective method is to control the hydrolysis and condensation rates by chemically modifying the titanium precursor. This is typically achieved by adding a stabilizing or chelating agent to the solution before introducing any water or during the synthesis process.[7][8] These agents react with the titanium ethoxide to form a new, more stable complex that is less susceptible to rapid hydrolysis.[9]
Troubleshooting Guide
Q5: My solution turned cloudy immediately after I mixed it. What went wrong?
This indicates a very rapid, uncontrolled hydrolysis reaction. The most likely cause is significant moisture contamination.
-
Cause: Use of non-anhydrous solvents, exposure to ambient air for an extended period, or using glassware that was not properly dried.
-
Solution: Strictly use anhydrous solvents and reagents. Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use.
Q6: What is a chelating agent and how does it stabilize the solution?
A chelating agent is a type of ligand that can form multiple bonds with a single central metal ion (in this case, titanium).[10][11][12] When added to the this compound solution, the chelating agent replaces one or more of the ethoxide (-OEt) groups. This modification increases the coordination number of the titanium atom and sterically hinders the approach of water molecules, thereby slowing down the hydrolysis and condensation reactions.[7][9]
Q7: Which stabilizing agent should I use and in what amount?
The choice of stabilizer depends on the solvent system and the desired properties of the final material. Common and effective stabilizers include β-diketones (like acetylacetone), carboxylic acids (like acetic acid), and certain alcohols (like ethylene (B1197577) glycol).[7][8][13] The molar ratio of the stabilizer to the titanium precursor is critical. Adding too little may not provide sufficient stability, while adding too much can significantly alter the reaction kinetics and the properties of the final product.
Q8: My stabilized solution still formed a gel after a few days. What can I do?
This suggests that either the stabilization was incomplete or the storage conditions were not optimal.
-
Review your stabilization ratio: Ensure the molar ratio of stabilizer-to-precursor is sufficient. You may need to increase the ratio slightly. For example, for a similar precursor, increasing the molar ratio of acetic acid from 1:1 to 2:1 was shown to favor more stable monomeric structures.[7]
-
Check your storage conditions: The solution must be stored in a tightly sealed container to prevent moisture ingress.[2][14] Storing at a lower temperature (e.g., 2-8°C) can also help slow down any residual reaction rates.[2]
-
Re-evaluate your solvent: Ensure the solvent used is and remains anhydrous. Some solvents can absorb atmospheric moisture over time if not stored correctly.
Data Presentation
Table 1: Comparison of Common Stabilizing Agents for Titanium Alkoxide Solutions
| Stabilizing Agent | Typical Molar Ratio (Stabilizer:Ti) | Mechanism of Action | Key Considerations |
| Acetic Acid | 1:1 to 4:1 | Forms acetate-alkoxide complexes, reducing the precursor's reactivity.[7][9] | Can influence the morphology of the final TiO₂ particles. Effective and widely used.[9] |
| Acetylacetone (B45752) (acac) | 0.5:1 to 2:1 | Acts as a bidentate chelating ligand, forming a very stable ring structure with titanium. | Significantly improves solution stability, often keeping solutions clear for weeks or months. |
| Ethylene Glycol | 1:1 | Can act as a bridging and chelating ligand, modifying the alkoxide groups.[13] | Can increase the temperature at which crystallization of TiO₂ occurs during subsequent thermal treatment.[13] |
| Ethanolamine (ETA) | 0.1:1 to 1:1 | Acts as a base catalyst and can also coordinate with the titanium center.[9] | Influences the formation of crosslinked networks, leading to gels.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes a general method for preparing a stock solution stabilized with acetylacetone (acac).
Materials:
-
This compound (Ti(OEt)₄)
-
Anhydrous ethanol (B145695)
-
Acetylacetone (acac)
-
Oven-dried glassware (e.g., flask, graduated cylinders, magnetic stir bar)
-
Inert atmosphere setup (glovebox or Schlenk line with dry argon or nitrogen)
Procedure:
-
Preparation: Place all dried glassware and the magnetic stir bar into the flask inside the inert atmosphere glovebox.
-
Solvent Addition: Measure the required volume of anhydrous ethanol and add it to the reaction flask. Begin stirring.
-
Stabilizer Addition: Using a syringe, carefully measure the desired molar equivalent of acetylacetone (e.g., for a 1:1 molar ratio) and add it dropwise to the stirring ethanol.
-
Precursor Addition: Slowly add the this compound to the ethanol/acetylacetone mixture dropwise while stirring vigorously.
-
Homogenization: Allow the solution to stir for at least 1 hour to ensure the complexation reaction is complete.
-
Storage: Transfer the stabilized solution to a tightly sealed, dry storage bottle. Store in a cool, dark place, preferably refrigerated at 2-8°C.[2]
Protocol 2: Monitoring Solution Stability
1. Visual Inspection:
-
Frequency: Daily for the first week, then weekly.
-
Procedure: Observe the solution against a well-lit background. Note any changes in clarity, color, or the formation of any precipitate. Record the date of the first appearance of turbidity or solids.
2. Analytical Characterization (for quantitative analysis):
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the coordination of the chelating ligand to the titanium precursor by observing shifts in characteristic vibrational bands.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the stabilized complex in solution and monitor changes over time.[1]
-
Dynamic Light Scattering (DLS): Can detect the formation of small nanoparticles or aggregates in the solution long before they become visible as turbidity or precipitate.
Visualizations
Caption: Degradation pathway of this compound via hydrolysis and condensation.
References
- 1. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. sodium-methoxide.net [sodium-methoxide.net]
- 4. This compound technical grade 3087-36-3 [sigmaaldrich.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical modification of titanium alkoxides for sol–gel processing - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. metal chelating agents: Topics by Science.gov [science.gov]
- 10. Chelation therapy - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. Titanium (IV) Ethoxide - ProChem, Inc. [prochemonline.com]
Technical Support Center: Troubleshooting Inconsistent Photocatalytic Activity of Synthesized TiO₂
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and evaluation of titanium dioxide (TiO₂) for photocatalysis.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your photocatalytic experiments.
Issue 1: No or Very Low Photocatalytic Activity
Q: My synthesized TiO₂ shows little to no degradation of the target pollutant. What are the possible causes and how can I fix this?
A: This is a common issue that can stem from several factors, from the properties of your synthesized material to the experimental setup. Here’s a step-by-step troubleshooting guide:
-
Verify Catalyst Properties: The intrinsic properties of your TiO₂ are critical.
-
Crystal Phase: The anatase phase of TiO₂ is generally the most photocatalytically active.[1] Use X-ray Diffraction (XRD) to confirm the crystal phase of your synthesized material. A lack of sharp anatase peaks could indicate an amorphous or poorly crystalline material, which often exhibits low activity.
-
Crystallinity: Poor crystallinity can lead to a high number of defects that act as recombination centers for photogenerated electron-hole pairs, reducing efficiency. Broader peaks in your XRD pattern can indicate smaller crystallite size or poor crystallinity. Consider optimizing your synthesis parameters, such as calcination temperature and time, to improve crystallinity.
-
Particle Size and Surface Area: While smaller particles generally have a larger surface area, which is beneficial for photocatalysis, extremely small particles can lead to increased electron-hole recombination. Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the morphology and particle size.
-
-
Check Your Experimental Setup:
-
Light Source: Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your TiO₂. Anatase TiO₂ has a wide bandgap and typically requires UV-A irradiation (wavelengths less than 390 nm) for activation.[1] If you are using a visible light source, your TiO₂ will need to be doped or modified to be active in that range.
-
Oxygen Availability: Oxygen acts as an electron scavenger, preventing the rapid recombination of electron-hole pairs.[2] Ensure your reaction solution is adequately aerated by bubbling air or oxygen through it during the experiment.
-
-
Re-evaluate Your Protocol:
-
Catalyst Concentration: The optimal catalyst loading is crucial. Too little catalyst results in insufficient active sites, while too much can lead to light scattering and a "shielding" effect, preventing light from reaching all the catalyst particles.[2] Perform a series of experiments with varying catalyst concentrations to find the optimum for your system.
-
pH of the Solution: The pH of the reaction medium affects the surface charge of the TiO₂ particles and the charge of the pollutant molecules, influencing adsorption and degradation efficiency.[3][4] The point of zero charge (PZC) for TiO₂ is typically around pH 6-7. For cationic dyes like methylene (B1212753) blue, a more alkaline pH is often favorable.[5]
-
Issue 2: Inconsistent and Non-Reproducible Results
Q: I am getting different degradation efficiencies every time I run the same experiment. What could be causing this inconsistency?
A: Lack of reproducibility is a frustrating problem often caused by subtle variations in experimental conditions. Here’s a checklist to ensure consistency:
-
Standardize Your Protocol:
-
Catalyst Dispersion: Agglomerated nanoparticles have a reduced effective surface area.[2] Always use a consistent method to disperse your TiO₂ in the solution before each experiment, such as ultrasonication for a fixed duration.
-
Stirring Rate: Ensure a constant and vigorous stirring rate to maintain a homogeneous suspension of the catalyst throughout the experiment.
-
Temperature Control: The light source can heat the reaction mixture, affecting reaction rates. Use a water bath or cooling system to maintain a constant temperature for all experiments.
-
-
Monitor Your Equipment:
-
Light Intensity Fluctuations: An unstable power supply to your lamp can cause variations in light intensity. Use a stabilized power source and, if possible, monitor the lamp's output with a radiometer.
-
Lamp Aging: The output of lamps can decrease over time. Keep a log of your lamp's usage and replace it when its intensity drops significantly.
-
-
Control Your Reagents:
-
Water Purity: Use high-purity deionized water for all experiments, as trace impurities can interfere with the photocatalytic process.
-
Pollutant Concentration: Prepare fresh stock solutions of your target pollutant regularly and store them properly to avoid degradation.
-
Frequently Asked Questions (FAQs)
Synthesis and Characterization
Q: Which synthesis method, sol-gel or hydrothermal, is better for preparing photocatalytically active TiO₂?
A: Both sol-gel and hydrothermal methods are widely used and can produce highly active TiO₂ nanoparticles.[6] The "better" method often depends on the desired material properties and the specific application.
-
Sol-Gel Method: This technique offers excellent control over particle size, morphology, and surface area at relatively low temperatures.[7] It is a versatile method for producing highly pure and homogeneous nanoparticles.
-
Hydrothermal Method: This method is typically carried out at higher temperatures and pressures and can lead to highly crystalline nanoparticles, sometimes with unique morphologies like nanotubes or nanorods.[6]
A comparative study on Nb/Ag codoped TiO₂ showed that the hydrothermal method resulted in a mixed anatase/rutile phase with higher photocatalytic degradation of methylene blue compared to the pure anatase phase obtained by the sol-gel method.[6]
Q: How does calcination temperature affect the properties of my synthesized TiO₂?
A: Calcination temperature is a critical parameter that significantly influences the crystallinity, crystal phase, particle size, and surface area of TiO₂, and consequently its photocatalytic activity.[1][8]
-
Low Temperatures (300-500 °C): Generally favor the formation of the anatase phase with small crystallite sizes and high surface areas.
-
Intermediate Temperatures (600-800 °C): Increasing the temperature in this range can improve crystallinity and may initiate the transformation from anatase to the less active rutile phase. A mix of anatase and rutile phases can sometimes lead to enhanced photocatalytic activity due to synergistic effects.[1]
-
High Temperatures (>800 °C): Typically result in the complete transformation to the rutile phase, with larger particle sizes and significantly lower surface areas, which often leads to decreased photocatalytic activity.[1]
Experimental Parameters
Q: What is the optimal pH for the photocatalytic degradation of organic dyes?
A: The optimal pH depends on the surface charge of the TiO₂ and the nature of the dye molecule.[2][4] The surface of TiO₂ is positively charged in acidic conditions (pH < PZC) and negatively charged in alkaline conditions (pH > PZC).
-
For anionic dyes (e.g., methyl orange), an acidic pH is often preferred as it promotes the adsorption of the negatively charged dye molecules onto the positively charged TiO₂ surface.
-
For cationic dyes (e.g., methylene blue), an alkaline pH is generally more effective due to the electrostatic attraction between the positively charged dye and the negatively charged TiO₂ surface.[5]
Q: How do I determine the optimal concentration of TiO₂ for my experiments?
A: The optimal catalyst concentration needs to be determined experimentally for your specific setup.
-
Increasing Catalyst Loading: Initially, increasing the amount of TiO₂ increases the number of active sites, leading to a higher degradation rate.
-
Excess Catalyst: However, beyond a certain point, an excess of catalyst can cause light scattering and particle agglomeration, which reduces the light penetration into the solution and decreases the overall efficiency.[2]
It is recommended to perform a series of experiments with varying catalyst concentrations (e.g., from 0.1 g/L to 2.0 g/L) to find the concentration that gives the highest degradation rate.
Data Presentation
Table 1: Effect of Calcination Temperature on TiO₂ Properties and Photocatalytic Activity
| Calcination Temperature (°C) | Crystal Phase | Crystallite Size (nm) | Surface Area (m²/g) | Methylene Blue Degradation Efficiency (%) | Reference |
| 300 | Brookite/Rutile | 10.1 | 101.24 | ~55 | [1] |
| 500 | Anatase/Brookite/Rutile | 15.4 | 65.32 | ~80 | [1] |
| 700 | Anatase/Rutile | 32.7 | 25.18 | >95 | [1] |
| 900 | Anatase/Rutile | 58.9 | 8.76 | ~70 | [1] |
| 1100 | Rutile | >100 | 3.25 | ~20 | [1] |
Table 2: Comparison of Sol-Gel and Hydrothermal Synthesis Methods for TiO₂
| Synthesis Method | Predominant Crystal Phase | Crystallite Size (nm) | Surface Area (m²/g) | Methylene Blue Degradation Efficiency (%) | Reference |
| Sol-Gel | Anatase | 15-20 | 50-150 | ~90 | [6][9] |
| Hydrothermal | Anatase/Rutile | 20-40 | 30-100 | >95 | [6] |
Table 3: Influence of Experimental Parameters on Methylene Blue Degradation
| Parameter | Condition 1 | Degradation Rate | Condition 2 | Degradation Rate | Reference |
| pH | 3 | Low | 11 | High | [5] |
| Catalyst Conc. | 0.5 g/L | Moderate | 1.0 g/L | High | [10] |
| Catalyst Conc. | 2.0 g/L | Decreased | [10] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol provides a general procedure for the synthesis of TiO₂ nanoparticles via the sol-gel method.
-
Precursor Solution Preparation:
-
In a beaker, mix titanium tetraisopropoxide (TTIP) with absolute ethanol (B145695). A typical molar ratio is 1:10 (TTIP:Ethanol).
-
In a separate beaker, prepare a solution of deionized water, ethanol, and an acid catalyst (e.g., HCl or HNO₃). The molar ratio of TTIP:Water is typically between 1:2 and 1:4.
-
-
Hydrolysis:
-
Slowly add the water-ethanol-acid solution dropwise to the TTIP-ethanol solution under vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis and the formation of a stable sol.
-
-
Gelation:
-
Age the sol at room temperature for 24-48 hours until a transparent gel is formed.
-
-
Drying:
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
-
-
Calcination:
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a muffle furnace at a desired temperature (e.g., 400-600 °C) for 2-4 hours to obtain the crystalline TiO₂ nanoparticles.
-
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanoparticles
This protocol outlines a typical hydrothermal synthesis route for TiO₂ nanoparticles.
-
Precursor Solution Preparation:
-
Prepare a solution of titanium butoxide in ethanol.
-
In a separate beaker, prepare an aqueous solution of a mineralizer, such as NaOH.
-
-
Mixing and Transfer:
-
Add the titanium precursor solution to the aqueous solution under stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Treatment:
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200 °C) for a set duration (e.g., 12-24 hours).
-
-
Washing and Drying:
-
After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any residual ions.
-
Dry the final product in an oven at 60-80 °C.
-
-
Calcination (Optional):
-
The as-synthesized powder can be calcined at a desired temperature to improve crystallinity.
-
Protocol 3: Photocatalytic Activity Testing using Methylene Blue Degradation
This protocol describes a standard procedure for evaluating the photocatalytic activity of synthesized TiO₂ using methylene blue (MB) as a model pollutant.
-
Preparation of the Suspension:
-
Disperse a specific amount of the synthesized TiO₂ catalyst (e.g., 50 mg) in a known volume of deionized water (e.g., 100 mL) in a photoreactor.
-
Ultrasonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
-
Adsorption-Desorption Equilibrium:
-
Add a specific volume of a stock solution of methylene blue to the suspension to achieve the desired initial concentration (e.g., 10 mg/L).
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the MB molecules.
-
-
Photocatalytic Reaction:
-
Turn on the light source (e.g., a UV lamp) to initiate the photocatalytic reaction.
-
Continue stirring the suspension throughout the experiment.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL).
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove the TiO₂ nanoparticles.
-
Analyze the concentration of MB in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 664 nm).
-
-
Data Analysis:
-
Calculate the degradation efficiency (%) at each time point using the formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration after the dark adsorption period and Cₜ is the concentration at time t.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of sol-gel and hydrothermal synthesis methods on the structural, optical and photocatalytic properties of Nb… [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Uniform TiO2 Films via Dip-Coating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their dip-coating parameters for the fabrication of uniform Titanium Dioxide (TiO2) films.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dip-coating process for TiO2 films.
Issue 1: The TiO2 film is not uniform and has streaks or a cloudy appearance.
-
Question: What causes a lack of uniformity, streaks, or cloudiness in my dip-coated TiO2 film?
-
Answer: Several factors can contribute to non-uniform films. A primary cause can be the cleanliness of your substrate; any contaminants on the surface can lead to uneven coating.[1][2] The viscosity and stability of the TiO2 sol are also critical; a solution that has started to gel or contains particulates will not coat evenly. Additionally, environmental factors such as uncontrolled temperature and humidity can affect the solvent evaporation rate and the viscosity of the sol, leading to defects.[3] Finally, an unstable or jerky withdrawal from the sol can cause variations in film thickness.
Issue 2: The TiO2 film has cracks.
-
Question: Why is my TiO2 film cracking after deposition and annealing?
-
Answer: Crack formation is typically a result of stress accumulation within the film.[4] This stress can arise from several sources:
-
Film Thickness: Thicker films are more prone to cracking as stress increases with thickness.[1][5]
-
Drying and Annealing: Rapid solvent evaporation during drying or a high heating rate during annealing can induce significant stress.[1][4] Thermal shock, caused by cooling the film too quickly after annealing, is also a common cause of cracking.[1]
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion between the TiO2 film and the substrate can lead to stress and cracking upon heating and cooling.[1][6]
-
Sol Composition: The chemical composition of the precursor sol can influence the propensity for crack formation.[4]
-
Issue 3: The thickness of the TiO2 film is not what I expected.
-
Question: How can I control the thickness of my dip-coated TiO2 film?
-
Answer: The thickness of the film is primarily influenced by two key parameters: the withdrawal speed and the viscosity of the TiO2 sol.[3][7] Increasing the withdrawal speed will generally result in a thicker film.[3][8][9] Similarly, a more viscous sol will lead to a thicker coating.[10] The number of dipping cycles also directly impacts the final thickness; multiple depositions will build up a thicker film.[11]
Issue 4: The TiO2 film has poor adhesion to the substrate.
-
Question: What can I do to improve the adhesion of my TiO2 film to the substrate?
-
Answer: Poor adhesion is often linked to inadequate substrate preparation. Ensuring the substrate is scrupulously clean is the first and most critical step.[1] Pre-treatment of the substrate, such as with a plasma or chemical etch, can also improve adhesion by creating a more reactive surface. The annealing process is also crucial for promoting strong adhesion between the film and the substrate.[12]
Quantitative Data Summary
The following tables summarize the influence of key dip-coating parameters on the properties of TiO2 films.
Table 1: Effect of Withdrawal Speed on TiO2 Film Thickness
| Withdrawal Speed (cm/min) | Resulting Film Thickness (nm) | Reference |
| 3 | ~140 | [8] |
Table 2: Effect of Annealing Temperature on TiO2 Film Properties
| Annealing Temperature (°C) | Crystalline Phase | Grain Size (nm) | Surface Roughness (rms, nm) | Reference |
| 300 | Anatase (poor crystallinity) | 12.7 - 14.0 | 0.266 | [12][13] |
| 350 | Anatase | - | 0.516 | [14] |
| 400 | Anatase | 14.1 - 15.5 | 1.192 | [12][14] |
| 450 | Anatase | - | 1.355 | [14] |
| 500 | Anatase | 15.9 - 49.1 | 1.647 | [12][14] |
| 700 | Anatase | - | - | [13] |
| 900 | Anatase to Rutile | 40.53 (Rutile) | - | [13][15] |
Experimental Protocols
Protocol 1: Preparation of TiO2 Sol-Gel Solution
This protocol describes a common method for preparing a TiO2 precursor solution suitable for dip-coating.
-
Precursor Mixture: In a controlled environment, mix titanium (IV) isopropoxide (TTIP) with ethanol (B145695). A common starting ratio is 1:10 by weight.[2]
-
Hydrolysis Control: To control the hydrolysis and condensation reactions, an agent such as acetylacetone (B45752) can be added.[16]
-
Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution while stirring continuously.[16] The molar ratio of tetrabutyl titanate to hydrolysis control agent to water can be optimized, for example, at 1:0.5:2.[16]
-
Aging: Allow the sol to age for a period, typically several hours to a day, to ensure the completion of hydrolysis and condensation reactions, leading to a stable sol.
Protocol 2: Dip-Coating and Annealing Procedure
This protocol outlines the steps for depositing a uniform TiO2 film onto a substrate.
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A typical procedure involves sequential sonication in a cleaning solution (e.g., Helmanex in deionized water), isopropanol, and finally rinsing with deionized water.[2] The substrate should be dried completely before coating.
-
Immersion: Immerse the cleaned substrate into the prepared TiO2 sol at a constant speed.
-
Dwell Time: Allow the substrate to remain in the sol for a specific duration (e.g., 5-20 seconds) to ensure complete wetting.[17]
-
Withdrawal: Withdraw the substrate from the sol at a constant and controlled speed. This step is critical for determining the film thickness and uniformity.[3]
-
Drying: Dry the coated substrate to remove the solvent. This can be done at room temperature or on a hot plate at a low temperature (e.g., 100°C).[15]
-
Annealing: Place the dried film in a furnace and anneal at the desired temperature (e.g., 450-500°C) for a specific duration (e.g., 1 hour) to crystallize the TiO2 and improve adhesion.[2][12] The heating and cooling rates should be controlled to prevent cracking.[1]
-
Multiple Layers (Optional): For thicker films, the dipping and drying/annealing process can be repeated multiple times.[11]
Visualizations
Caption: Experimental workflow for TiO2 film deposition.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving Film Thickness Uniformity in Dip Coating: Fundamentals and Practical Techniques – Useful columns for dip coating [sdicompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preventing Uneven Coating in Dip Coating: Causes and Solutions – Useful columns for dip coating [sdicompany.com]
- 11. researchgate.net [researchgate.net]
- 12. arpnjournals.org [arpnjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
- 15. pubs.aip.org [pubs.aip.org]
- 16. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property [mdpi.com]
- 17. as-proceeding.com [as-proceeding.com]
effect of precursor concentration on TiO2 nanoparticle morphology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of titanium dioxide (TiO₂) nanoparticles. The following content addresses common issues related to the effect of precursor concentration on nanoparticle morphology.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of the titanium precursor affect the final size of the TiO₂ nanoparticles?
A1: Generally, a higher concentration of the titanium precursor leads to the formation of larger nanoparticles.[1][2][3] This is attributed to increased nucleation and growth rates at higher reactant concentrations. Conversely, lower precursor concentrations tend to produce smaller nanoparticles.[4][5] For instance, in a sol-gel synthesis using tetra-n-butyl orthotitanate (TNBT), increasing the precursor amount from 3 ml to 17 ml resulted in an increase in the average crystallite size from 16 nm to 41 nm.[1][2]
Q2: What is the influence of precursor concentration on the crystal phase (anatase, rutile, brookite) of TiO₂ nanoparticles?
A2: Precursor concentration can significantly influence the resulting crystal phase of the TiO₂ nanoparticles. In many synthesis methods, such as the hydrothermal method using TiCl₄, higher precursor concentrations favor the formation of the rutile phase.[6] Lower concentrations of TiCl₄, on the other hand, have been observed to yield small amounts of the anatase phase alongside the predominant rutile phase.[6] The interplay between precursor concentration and other parameters like pH and temperature is crucial in determining the final crystal structure.
Q3: My TiO₂ nanoparticles are heavily aggregated. Could the precursor concentration be the cause?
A3: Yes, high precursor concentrations are a common cause of nanoparticle aggregation.[2] As the concentration of the precursor increases, the rate of particle formation can become too rapid, leading to uncontrolled growth and insufficient stabilization of individual nanoparticles, causing them to clump together.[2] To mitigate aggregation, it is often recommended to use a lower precursor concentration, ensure vigorous and uniform stirring, and use appropriate capping agents or solvents.
Q4: Can I control the morphology (e.g., spherical, nanorods, nanoflowers) of TiO₂ nanoparticles by adjusting the precursor concentration?
A4: Yes, precursor concentration is a key parameter for controlling the morphology of TiO₂ nanoparticles. For example, in the synthesis of TiO₂ nano-flowers using a microwave-hydrothermal method with titanium butoxide, the aspect ratio of the nanostructures was observed to vary with the precursor concentration.[3] At low concentrations of tetra-n-butyl-orthotitanate, spherical nanoparticles were observed, while higher concentrations led to more agglomerated structures.[2]
Troubleshooting Guide
| Issue | Potential Cause Related to Precursor Concentration | Suggested Solution |
| Nanoparticle size is too large | The concentration of the titanium precursor is too high, leading to rapid particle growth.[1][3] | Decrease the concentration of the titanium precursor in the reaction mixture. |
| Nanoparticle size is too small | The concentration of the titanium precursor is too low, resulting in limited particle growth. | Increase the concentration of the titanium precursor. Be mindful of potential aggregation at very high concentrations. |
| Formation of the wrong crystal phase (e.g., rutile instead of anatase) | The precursor concentration may be favoring the formation of an undesired phase. Higher concentrations often favor rutile.[6] | Adjust the precursor concentration. For anatase, a lower concentration may be preferable. Also, consider adjusting other parameters like pH and temperature. |
| Significant aggregation of nanoparticles | High precursor concentration leading to uncontrolled nucleation and growth.[2] | Reduce the precursor concentration. Ensure adequate stirring and consider adding a stabilizing agent or modifying the solvent system. |
| Poorly defined or irregular morphology | The precursor concentration is not optimized for the desired shape. | Systematically vary the precursor concentration while keeping other parameters constant to find the optimal range for the target morphology. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of precursor concentration on TiO₂ nanoparticle size.
Table 1: Effect of Titanium Isopropoxide (TTIP) Concentration on Nanoparticle Size
| Precursor Concentration (M) | Solvent System (Ethanol:Water) | Nanoparticle Size (nm) | Synthesis Method |
| 0.10 | 4:1 | 7 | Hydrothermal[4] |
| 0.04 | 1:2 | 15 | Hydrothermal[4] |
| 0.02 | 1:8 | 25 | Hydrothermal[4] |
Table 2: Effect of Tetra-n-butyl Orthotitanate (TNBT) Concentration on Crystallite Size
| Precursor Volume (ml) | Crystallite Size (nm) | Synthesis Method |
| 3 | 16 | Sol-Gel[1][2] |
| 17 | 41 | Sol-Gel[1][2] |
Table 3: Effect of TiCl₄ Concentration on Crystal Phase
| Precursor Concentration (M) | Predominant Crystal Phase | Minor Crystal Phase | Synthesis Method |
| >3 | Rutile | - | Hydrolysis[6] |
| 1 - 4.98 | Rutile | Anatase (at lower concentrations) | Hydrolysis[6] |
Experimental Protocols
1. Sol-Gel Synthesis of TiO₂ Nanoparticles
This protocol is a generalized procedure based on common sol-gel synthesis methods.
-
Materials: Titanium (IV) isopropoxide (TTIP) (precursor), ethanol (B145695) (solvent), deionized water, nitric acid (catalyst).
-
Procedure:
-
Prepare a solution of ethanol and deionized water in a flask.
-
In a separate container, dissolve TTIP in ethanol.
-
Slowly add the TTIP solution to the water-ethanol mixture under vigorous stirring.
-
Add nitric acid dropwise to catalyze the hydrolysis and condensation reactions, leading to the formation of a sol.
-
Continue stirring for a set period to allow the sol to age and form a gel.
-
Dry the gel in an oven at a specific temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcine the dried powder in a furnace at a higher temperature (e.g., 450-600 °C) to obtain crystalline TiO₂ nanoparticles.
-
2. Hydrothermal Synthesis of TiO₂ Nanoparticles
This protocol outlines a general hydrothermal synthesis route.
-
Materials: Titanium (IV) butoxide (TBO) (precursor), ethanol, deionized water.
-
Procedure:
-
Mix TBO with ethanol and stir to form a homogeneous solution.
-
Add deionized water to the solution under stirring to initiate hydrolysis.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 150-250 °C) for a certain duration (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product with deionized water and ethanol several times to remove any unreacted chemicals.
-
Dry the final product in an oven.
-
Visualizations
Caption: A typical workflow for the sol-gel synthesis of TiO₂ nanoparticles.
Caption: Relationship between precursor concentration and TiO₂ nanoparticle properties.
References
Validation & Comparative
A Comparative Guide to the Characterization of TiO2 Synthesized from Titanium(IV) Ethoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and functional properties of titanium dioxide (TiO₂) synthesized from titanium(IV) ethoxide and other common titanium precursors. The selection of the precursor material is a critical step in the synthesis of TiO₂ nanoparticles, as it significantly influences the resulting material's characteristics, including crystal structure, particle size, surface area, and photocatalytic performance. This document summarizes key performance data, outlines detailed experimental protocols for characterization, and presents visual workflows to aid in the selection and analysis of TiO₂ materials for research and development applications.
Comparative Analysis of TiO₂ Properties from Different Precursors
The properties of TiO₂ nanoparticles are highly dependent on the precursor used in the sol-gel synthesis process. The reactivity of the precursor affects the hydrolysis and condensation rates, which in turn dictates the final characteristics of the nanoparticles.[1] This section compares TiO₂ synthesized from this compound with materials derived from other frequently used precursors like titanium(IV) isopropoxide and titanium(IV) chloride.
| Precursor | Predominant Crystal Phase | Crystallite Size (nm) | BET Surface Area (m²/g) | Photocatalytic Activity (Methylene Blue Degradation) |
| This compound | Anatase | 10 - 20 | 50 - 150 | High |
| Titanium(IV) Isopropoxide | Anatase (sometimes with Rutile) | 7 - 30[2][3][4] | 45 - 200[5][6] | Very High[7] |
| Titanium(IV) Butoxide | Anatase | 15 - 40 | 30 - 100 | Moderate to High[2] |
| Titanium(IV) Chloride | Anatase and/or Rutile | 9 - 40[8][9] | 40 - 120 | Variable (depends on phase composition)[7] |
Note: The values presented are typical ranges reported in the literature and can vary significantly based on the specific synthesis conditions such as pH, temperature, and calcination treatment.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of TiO₂ nanoparticles are crucial for reproducible research and accurate comparison of materials.
Sol-Gel Synthesis of TiO₂ Nanoparticles from this compound
This protocol describes a common method for synthesizing TiO₂ nanoparticles using this compound as the precursor.
Materials:
-
This compound (Ti(OC₂H₅)₄)
-
Absolute ethanol (B145695) (C₂H₅OH)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for pH adjustment)
Procedure:
-
A solution of this compound in absolute ethanol is prepared under vigorous stirring.
-
In a separate beaker, a mixture of deionized water and ethanol is prepared. The pH of this solution is adjusted to approximately 3-4 using a mineral acid (e.g., HNO₃ or HCl).
-
The acidic water/ethanol mixture is added dropwise to the this compound solution under continuous stirring.
-
The resulting sol is stirred for several hours at room temperature to promote hydrolysis and condensation, leading to the formation of a gel.
-
The gel is aged for 24-48 hours to complete the reaction.
-
The aged gel is dried in an oven at 80-100°C to remove the solvent.
-
The dried powder is then calcined in a furnace at a temperature typically between 400°C and 600°C for several hours to induce crystallization into the desired TiO₂ phase (e.g., anatase).
X-ray Diffraction (XRD) Analysis
XRD is used to determine the crystal structure and crystallite size of the synthesized TiO₂ nanoparticles.
Instrumentation:
-
X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
A small amount of the powdered TiO₂ sample is placed on a sample holder.
-
The sample is scanned over a 2θ range, typically from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[10]
-
The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction patterns (e.g., JCPDS cards for anatase, rutile, and brookite).
-
The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle morphology, size, and agglomeration state.
Sample Preparation:
-
A small amount of the TiO₂ powder is dispersed in a suitable solvent (e.g., ethanol) using ultrasonication to create a dilute suspension.
-
A drop of the suspension is placed onto a carbon-coated copper TEM grid.
-
The solvent is allowed to evaporate completely, leaving the nanoparticles dispersed on the grid.
Analysis:
-
The TEM grid is loaded into the transmission electron microscope.
-
Images are acquired at different magnifications to observe the overall morphology and individual particle details.
-
Image analysis software can be used to measure the size distribution of the nanoparticles from the recorded images.[11]
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is used to determine the specific surface area of the TiO₂ powder, which is a critical parameter for applications such as catalysis and adsorption.
Instrumentation:
-
BET surface area analyzer.
Procedure:
-
A known mass of the TiO₂ powder is degassed under vacuum at an elevated temperature (e.g., 150-300°C) for several hours to remove adsorbed contaminants.
-
The degassed sample is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample in controlled increments, and the amount of gas adsorbed at each relative pressure is measured.
-
The BET equation is applied to the adsorption isotherm data to calculate the specific surface area.
Photocatalytic Activity Evaluation
The photocatalytic performance of the synthesized TiO₂ is commonly assessed by monitoring the degradation of an organic dye, such as methylene (B1212753) blue, under UV or visible light irradiation.[12][13][14][15]
Materials:
-
Synthesized TiO₂ nanoparticles
-
Methylene blue solution of known concentration
-
UV lamp or solar simulator
-
UV-Vis spectrophotometer
Procedure:
-
A suspension of the TiO₂ catalyst in the methylene blue solution is prepared in a reaction vessel.
-
The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
The suspension is then irradiated with a light source of a specific wavelength (e.g., UV-A).
-
Aliquots of the suspension are withdrawn at regular time intervals.
-
The aliquots are centrifuged or filtered to remove the TiO₂ particles.
-
The concentration of methylene blue in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at its maximum wavelength (around 664 nm).
-
The degradation efficiency is calculated as a function of irradiation time.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the synthesis and characterization of TiO₂ nanoparticles.
Caption: Sol-Gel Synthesis Workflow for TiO₂ Nanoparticles.
Caption: Characterization Workflow for TiO₂ Nanoparticles.
Caption: Influence of Precursor on TiO₂ Nanoparticle Properties.
References
- 1. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. krishisanskriti.org [krishisanskriti.org]
- 4. On the Sol-gel Synthesis and Characterization of Titanium Oxide Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study on the Structure and Photoactivity of Titanium Dioxide Obtained from Various Synthetics for the Degradation of Organic Dye | Engineering and Technology For Sustainable Development [jst.vn]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Titanium Oxide Nanomaterials Using Sol-Gel Method, American Journal of Nano Research and Applications, Science Publishing Group [sciencepublishinggroup.com]
- 9. scispace.com [scispace.com]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jes.utm.md [jes.utm.md]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Titanium(IV) Alkoxide Precursors for Nanoparticle Synthesis: Ethoxide vs. Isopropoxide
The synthesis of titanium dioxide (TiO₂) nanoparticles is fundamental to advancements in photocatalysis, drug delivery, and materials science. The selection of a titanium alkoxide precursor is a critical step that significantly influences the physicochemical properties of the resulting nanoparticles, including their size, crystallinity, and surface area. This guide provides a detailed, objective comparison between two common precursors, titanium(IV) ethoxide and titanium(IV) isopropoxide, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis protocols.
Precursor Reactivity and its Impact on Synthesis
The primary difference between this compound (Ti(OCH₂CH₃)₄) and titanium(IV) isopropoxide (Ti(OCH(CH₃)₂)₄) lies in the steric hindrance of their alkoxy groups. The ethoxide group is less sterically hindered than the isopropoxide group. This structural difference directly impacts the precursor's reactivity, particularly the rates of hydrolysis and condensation, which are the foundational reactions in the sol-gel synthesis of TiO₂ nanoparticles.[1]
Generally, the reactivity of titanium alkoxides decreases as the length and branching of the alkyl chain increase. The established order of reactivity is: ethoxide > propoxide ≥ isopropoxide > butoxide.[2] this compound's higher reactivity leads to faster hydrolysis. While this can accelerate the synthesis process, it can also make the reaction more difficult to control, potentially leading to rapid precipitation and the formation of larger, more agglomerated particles. Conversely, the greater steric hindrance of the isopropoxide groups in titanium(IV) isopropoxide slows down the hydrolysis rate, allowing for more controlled nucleation and growth of nanoparticles, which can lead to smaller particle sizes and a narrower size distribution.[1][3]
Quantitative Performance Comparison
The following table summarizes the properties of the precursors and the typical characteristics of TiO₂ nanoparticles synthesized from them. It is important to note that the nanoparticle characteristics are highly dependent on the specific experimental conditions (e.g., pH, temperature, solvent, and water-to-alkoxide ratio).
| Property | This compound | Titanium(IV) Isopropoxide | Experimental Conditions |
| Chemical Formula | C₈H₂₀O₄Ti | C₁₂H₂₈O₄Ti | N/A |
| Molar Mass | 228.1 g/mol | 284.22 g/mol [1] | N/A |
| Relative Reactivity | Higher[2] | Lower[2] | General observation in sol-gel synthesis |
| Resulting Crystal Phase | Anatase[4] | Anatase[5][6] | Dependent on calcination temperature |
| Typical Crystal Size | Not explicitly detailed | ~7-9 nm[5] | Supercritical CO₂/ethanol (B145695) medium[5] |
| Typical Surface Area | Not explicitly detailed | ~180-230 m²/g[5] | Supercritical CO₂/ethanol medium[5] |
Experimental Protocols
The sol-gel method is a widely used, versatile technique for synthesizing TiO₂ nanoparticles from alkoxide precursors.[7] Below are representative protocols for both this compound and titanium(IV) isopropoxide.
Protocol 1: Sol-Gel Synthesis using this compound
This protocol is adapted from a method for fabricating TiO₂ coatings.[4]
-
Hydrolysis: Vigorously stir 6.4 g of deionized water. Slowly add 1.0 g of this compound (20% Ti in ethanol) to the water under continuous stirring (e.g., 1200 rpm) for 5 minutes in a sealed vial.
-
Aging: To control particle growth and properties, the hydrolyzed precursor solution is aged. For instance, the sealed vial can be stored at 4°C for 96 hours.[4]
-
Gelation & Drying: The aged sol is then typically heated (e.g., in an oven at 80-100°C) to evaporate the solvent, leading to the formation of a gel.[8]
-
Calcination: The dried gel is ground into a fine powder and calcined in a furnace at temperatures ranging from 400-700°C to induce crystallization into the desired phase (e.g., anatase) and remove residual organics.[8]
Protocol 2: Sol-Gel Synthesis using Titanium(IV) Isopropoxide
This is a general and widely cited protocol for TiO₂ nanoparticle synthesis.[1][8]
-
Precursor Solution Preparation: Prepare a solution of titanium(IV) isopropoxide in a dry alcohol solvent, such as ethanol or isopropanol.[1] For example, 5 mL of titanium(IV) isopropoxide can be added dropwise to a vigorously stirred solution.[8]
-
Hydrolysis: Prepare a separate solution of deionized water and alcohol. This aqueous solution, which may be acidified (e.g., with nitric acid) to control the reaction rate, is added dropwise to the rapidly stirring precursor solution.[1]
-
Gelation and Aging: Continue stirring the mixture for several hours (e.g., 5 hours) to ensure complete hydrolysis and the formation of a uniform sol.[8] The resulting sol is then left undisturbed in a dark place for approximately 24 hours to allow for aging and nucleation.[8]
-
Drying: The aged sol is placed in a hot air oven, typically at 80-100°C, until a dry gel (xerogel) is formed.[8]
-
Calcination: The dried gel is ground into a powder and calcined at a specified temperature (e.g., 500-600°C) for several hours to obtain the final crystalline TiO₂ nanoparticles.[8]
Synthesis Workflow and Logic
The following diagrams illustrate the generalized experimental workflow for the sol-gel synthesis of TiO₂ nanoparticles and the logical relationship governing the choice of precursor.
Caption: Experimental workflow for sol-gel synthesis of TiO₂ nanoparticles.
Caption: Logical relationship of precursor choice and synthesis outcome.
Conclusion
The selection between this compound and titanium(IV) isopropoxide for nanoparticle synthesis is a trade-off between reaction kinetics and process control. This compound offers faster reaction times due to its higher reactivity, but this can make controlling nanoparticle size and morphology challenging. In contrast, titanium(IV) isopropoxide's slower, more deliberate hydrolysis rate provides greater control over the nucleation and growth phases, often resulting in smaller, more uniform nanoparticles.[1] For applications where precise control over nanoparticle characteristics is paramount, titanium(IV) isopropoxide is frequently the preferred precursor. However, for processes where rapid production is a priority and subsequent processing steps can refine particle characteristics, this compound may be a suitable alternative. Ultimately, the optimal precursor choice is contingent upon the specific desired attributes of the final TiO₂ nanomaterial and the synthesis method employed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
comparative analysis of different titanium alkoxide precursors in sol-gel methods
A Comparative Guide to Titanium Alkoxide Precursors in Sol-Gel Synthesis of TiO₂
The selection of a titanium alkoxide precursor is a critical step in the sol-gel synthesis of titanium dioxide (TiO₂), profoundly influencing the kinetics of the process and the final properties of the nanomaterials. For researchers, scientists, and drug development professionals, understanding the differences between these precursors is essential for tailoring TiO₂ characteristics such as particle size, surface area, and crystallinity for specific applications ranging from photocatalysis to drug delivery. This guide provides an objective comparison of the most commonly used titanium alkoxide precursors, supported by experimental data.
The sol-gel process involves the hydrolysis and subsequent condensation of a molecular precursor.[1] In the case of titanium alkoxides, the general reactions are:
-
Hydrolysis: Ti(OR)₄ + 4 H₂O → Ti(OH)₄ + 4 ROH
-
Condensation: Ti(OH)₄ → TiO₂ + 2 H₂O
The nature of the alkyl group (R) in the Ti(OR)₄ precursor significantly affects the rates of these reactions, primarily due to steric hindrance and electronic effects.[2] Generally, a longer or bulkier alkyl chain slows down the hydrolysis rate, allowing for more controlled particle growth.[3]
Precursor Performance Comparison
The choice of precursor directly impacts the physical and functional properties of the synthesized TiO₂. The following table summarizes key performance indicators for titanium isopropoxide (TTIP), titanium butoxide (TBT), and titanium ethoxide (TTE), which are among the most widely studied precursors.
| Property | Titanium Isopropoxide (TTIP) | Titanium Butoxide (TBT) | Titanium Ethoxide (TTE) | Key Influencing Factor |
| Reactivity/Hydrolysis Rate | High | Moderate to Low | Very High | Steric hindrance of the alkyl group. Longer/bulkier groups decrease reactivity.[3] |
| Gelation Time | Short | Long | Very Short | Slower hydrolysis and condensation kinetics lead to longer gelation times.[4] |
| Resulting Crystal Size (nm) | ~7-9[3] | ~8-10[3] | Generally small due to rapid nucleation[5] | Slower reaction rates often lead to larger, more ordered crystalline structures.[3] |
| BET Surface Area (m²/g) | ~180-230[3] | ~150-200[3] | Can achieve high surface area (~310 m²/g) under specific conditions[6] | Faster hydrolysis can lead to smaller particles and consequently higher surface areas.[1] |
| Photocatalytic Activity | Often reported as higher, potentially due to smaller crystal size and higher surface area.[3][7] | Good, but sometimes slightly lower than TTIP-derived TiO₂ under similar conditions.[3] | Can exhibit high activity, dependent on final morphology and crystallinity.[8] | Influenced by a combination of surface area, crystallinity (anatase phase is often most active), and particle size.[9][10] |
In-Depth Analysis of Precursors
Titanium (IV) Isopropoxide (TTIP): Due to its high reactivity, TTIP is one of the most frequently used precursors for TiO₂ synthesis.[1][7] The rapid hydrolysis can be advantageous for producing small nanoparticles with a high surface area.[3] However, this high reactivity can also make the reaction difficult to control, potentially leading to the formation of amorphous structures or broad particle size distributions if not managed carefully.[11]
Titanium (IV) Butoxide (TBT/TBOT): The bulkier butoxy group in TBT offers greater steric hindrance compared to the isopropoxy group in TTIP.[1] This leads to a slower, more controlled rate of hydrolysis and condensation.[3][12] This controlled reaction is often beneficial for achieving higher crystallinity and more uniform particle morphologies.[13] The slower kinetics can also result in slightly larger crystal sizes and lower surface areas compared to materials synthesized from TTIP under identical conditions.[3]
Titanium (IV) Ethoxide (TTE): With a smaller ethyl group, TTE is generally more reactive than TTIP and TBT.[5] This very high reactivity can lead to extremely fast nucleation and the formation of very small particles. However, controlling the process to prevent rapid, uncontrolled precipitation and ensure homogeneity can be challenging.[14]
Experimental Workflow and Protocols
The sol-gel synthesis of TiO₂ nanoparticles generally follows a consistent workflow, regardless of the specific alkoxide precursor used. The primary variables that are adjusted to control the final product's characteristics include the precursor type, the water-to-alkoxide molar ratio, the solvent, pH (acid or base catalysis), and the final calcination temperature.[15][16]
Caption: Generalized workflow for synthesizing TiO₂ nanoparticles via the sol-gel method.
Experimental Protocols
Below is a generalized experimental protocol for the sol-gel synthesis of TiO₂ nanoparticles. This protocol can be adapted by selecting the desired titanium alkoxide precursor.
Materials:
-
Titanium (IV) isopropoxide (TTIP), Titanium (IV) butoxide (TBT), or Titanium (IV) ethoxide (TTE)
-
Absolute Ethanol (or another suitable alcohol like isopropanol)
-
Deionized Water
-
Nitric Acid (HNO₃) or another acid/base for pH control
Procedure:
-
Precursor Solution Preparation: A solution (Solution A) is prepared by dissolving the chosen titanium precursor (e.g., 10 mL of TTIP) in an alcohol solvent (e.g., 50 mL of ethanol) in a dry atmosphere under vigorous stirring.[1][13]
-
Hydrolysis Solution Preparation: A separate solution (Solution B) is prepared by mixing deionized water (e.g., 20 mL) with an alcohol solvent (e.g., 20 mL of ethanol). The pH is adjusted by adding a catalyst, such as a few drops of nitric acid, to control the hydrolysis rate.[13]
-
Hydrolysis and Condensation: Solution B is added dropwise to Solution A under continuous and vigorous stirring. The rate of addition is crucial for controlling particle size and distribution.[17] A slower addition rate is generally preferred for more controlled growth.
-
Gelation (Aging): Once the addition is complete, the resulting transparent or translucent sol is left to age at room temperature for a set period (e.g., 24 hours), during which a gel network forms.[18]
-
Drying: The wet gel is then dried in an oven, typically at a temperature between 80°C and 110°C, to remove the solvent and residual organic compounds, resulting in a xerogel.[3]
-
Calcination: The dried powder is ground and then calcined in a furnace at a specific temperature (e.g., 450°C - 650°C) for several hours.[13] This final heat treatment step is critical for inducing crystallization (typically to the anatase phase) and removing any remaining organic residues.
Conclusion
The choice between titanium isopropoxide, butoxide, and ethoxide for sol-gel synthesis depends heavily on the desired outcome.
-
Titanium Ethoxide (TTE) offers the highest reactivity, which can be harnessed to produce very fine nanoparticles, but requires stringent control over reaction conditions.
-
Titanium Isopropoxide (TTIP) provides a balance of high reactivity and usability, making it a popular choice for generating TiO₂ with high surface area and photocatalytic activity.[3]
-
Titanium Butoxide (TBT) , with its lower reactivity, is ideal for processes where controlled growth, high crystallinity, and particle uniformity are the primary objectives.[1]
By carefully selecting the precursor and tuning the parameters of the sol-gel method, researchers can effectively engineer the properties of TiO₂ nanomaterials for a wide array of scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Controllable and facile one-pot synthesis of high surface area amorphous, crystalline, and triphasic TiO2: catalytic and photocatalytic applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. [1410.8255] Single- and Mixed-Phase TiO2 Powders Prepared by Excess-Hydrolysis of a Titanium Alkoxide [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Nano Titanium Dioxide Photocatalysts Via Sol Gel Method over Narrow Ranges of Varying Parameters – Oriental Journal of Chemistry [orientjchem.org]
- 14. vbn.aau.dk [vbn.aau.dk]
- 15. digital-library.theiet.org [digital-library.theiet.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Sol-Gel Method and its Characterization | Scientific.Net [scientific.net]
- 18. pubs.aip.org [pubs.aip.org]
A Researcher's Guide to Crystalline TiO₂: Synthesis from Titanium(IV) Ethoxide and XRD Phase Analysis
This guide provides a comprehensive comparison of experimental methodologies for synthesizing different crystalline phases of titanium dioxide (TiO₂) from titanium(IV) ethoxide. It offers detailed protocols for the sol-gel synthesis of anatase, rutile, and brookite phases and outlines the subsequent X-ray diffraction (XRD) analysis for phase determination and characterization. Quantitative data from various studies are summarized to facilitate comparison, and key experimental workflows are visualized.
Introduction to TiO₂ Crystal Phases
Titanium dioxide, or titania, is a versatile semiconductor material that exists in several crystalline forms, most notably anatase, rutile, and brookite.[1] Each phase possesses distinct physical and chemical properties, making the selective synthesis of a specific phase crucial for various applications, including photocatalysis, sensors, and photovoltaics.[2][3] The anatase phase, often formed at lower temperatures, is known for its high photocatalytic activity.[4][5] Rutile is the most thermodynamically stable phase and is favored at higher temperatures.[4] Brookite is typically the most challenging to synthesize as a pure phase.[6] The crystal structure of the synthesized TiO₂ is highly dependent on the synthesis conditions.
The sol-gel method, utilizing titanium alkoxide precursors such as this compound, is a widely employed technique for producing TiO₂ nanoparticles due to its ability to control particle size, shape, and crystallinity.[7][8] Subsequent calcination at different temperatures is a key step in controlling the final crystal phase.
Experimental Protocols: Synthesis and XRD Analysis
This section details the experimental procedures for the synthesis of anatase, rutile, and brookite TiO₂ nanoparticles from this compound via the sol-gel method, followed by the protocol for their characterization using X-ray diffraction.
2.1. Synthesis of TiO₂ Nanoparticles
The following protocols describe the synthesis of the three primary TiO₂ phases. The key variable for phase control in these procedures is the final calcination temperature.
Materials:
-
This compound (Ti(OCH₂CH₃)₄)
-
Ethanol (B145695) (C₂H₅OH), absolute
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) (for hydrolysis control)
Protocol 1: Synthesis of Anatase TiO₂
-
Precursor Solution Preparation: In a typical synthesis, a solution of this compound in absolute ethanol is prepared. For example, 10 mL of this compound is mixed with 50 mL of ethanol and stirred for 15 minutes.
-
Hydrolysis: A separate solution of deionized water and ethanol, acidified with a few drops of nitric acid or hydrochloric acid (to a pH of around 3-4), is prepared. This acidic solution is added dropwise to the this compound solution under vigorous stirring. The acid helps to control the hydrolysis and condensation rates.
-
Gelation: The mixture is stirred continuously until a transparent sol is formed, which then turns into a gel upon further stirring for several hours at room temperature.
-
Aging: The gel is aged for 24-48 hours at room temperature to allow for the completion of the polycondensation reactions.
-
Drying: The aged gel is dried in an oven at 80-100 °C for 12-24 hours to remove the solvent and residual organic compounds, resulting in a xerogel.
-
Calcination: The dried xerogel powder is calcined in a muffle furnace at a temperature range of 400-500 °C for 2-4 hours. This temperature range is crucial for the formation of the anatase phase.[9]
Protocol 2: Synthesis of Rutile TiO₂
-
Follow steps 1-5 of the anatase synthesis protocol.
-
Calcination: The dried xerogel powder is calcined at a higher temperature, typically ≥ 600 °C , for 2-4 hours. The anatase to rutile phase transformation generally occurs at temperatures between 600 °C and 800 °C.[9]
Protocol 3: Synthesis of Brookite TiO₂
The synthesis of pure brookite is more complex and often results in a mixed-phase product. However, specific conditions can favor its formation.
-
Precursor and Hydrolysis Modification: The hydrolysis step is critical. A higher pH during hydrolysis can favor the formation of brookite. This can be achieved by using a basic catalyst or by adjusting the precursor concentration and water-to-alkoxide ratio.
-
Hydrothermal Treatment: Following gelation and drying at a low temperature (e.g., 60 °C), a hydrothermal treatment is often employed. The dried powder is dispersed in an aqueous solution (e.g., a solution containing sodium hydroxide) and heated in a Teflon-lined autoclave at temperatures between 150-200 °C for 12-24 hours.
-
Washing and Drying: After the hydrothermal treatment, the product is thoroughly washed with deionized water and ethanol to remove any residual ions and then dried at a low temperature.
2.2. XRD Analysis Protocol
X-ray diffraction is the primary technique for identifying the crystalline phases of the synthesized TiO₂.
-
Sample Preparation: A small amount of the calcined TiO₂ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Acquisition: The XRD patterns are recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 20° to 80° with a step size of 0.02°.
-
Phase Identification: The obtained diffraction peaks are compared with standard diffraction patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The characteristic peaks for each phase are:
-
Anatase: A strong peak at approximately 2θ = 25.3° (101 plane) and other peaks at 37.8° (004), 48.0° (200), 53.9° (105), and 55.1° (211).[10]
-
Rutile: A strong peak at approximately 2θ = 27.4° (110 plane) and other peaks at 36.1° (101), 41.2° (111), and 54.3° (211).[4]
-
Brookite: Characteristic peaks are found at approximately 2θ = 25.3° (120), 25.7° (111), and 30.8° (121).[11]
-
-
Quantitative Phase Analysis: The weight fraction of each phase in a mixed-phase sample can be determined using the Rietveld refinement method or by using the intensity of the most intense peaks of each phase.[12][13] The Spurr and Myers equation can be used to estimate the weight fraction of anatase (W_A) and rutile (W_R):
-
W_A = 1 / (1 + 1.265 * (I_R / I_A))
-
W_R = 1 - W_A where I_A and I_R are the integrated intensities of the anatase (101) and rutile (110) peaks, respectively.[14]
-
-
Crystallite Size Determination: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:
-
D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[9]
-
Data Presentation and Comparison
The following tables summarize typical quantitative data obtained from the XRD analysis of TiO₂ synthesized from this compound under different calcination temperatures.
Table 1: Influence of Calcination Temperature on TiO₂ Crystal Phase and Crystallite Size
| Calcination Temperature (°C) | Dominant Crystal Phase | Anatase (101) Peak Position (2θ) | Rutile (110) Peak Position (2θ) | Average Crystallite Size (nm) | Reference |
| 400 | Anatase | ~25.3° | - | ~15 | [9] |
| 500 | Anatase | ~25.3° | - | ~25 | [9] |
| 600 | Anatase + Rutile | ~25.3° | ~27.4° | ~40 | [15] |
| 700 | Rutile + Anatase | ~25.3° | ~27.4° | ~60 | [15] |
| 800 | Rutile | - | ~27.4° | >80 | [9] |
Table 2: Comparison of Lattice Parameters for Different TiO₂ Phases
| Crystal Phase | Crystal System | a (Å) | c (Å) | JCPDS Card No. |
| Anatase | Tetragonal | 3.784 | 9.515 | 21-1272 |
| Rutile | Tetragonal | 4.593 | 2.959 | 21-1276 |
| Brookite | Orthorhombic | 9.184 | 5.145 (b) | 29-1360 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relationship between synthesis parameters and the resulting TiO₂ crystal phase.
Caption: Experimental workflow for TiO₂ synthesis and analysis.
Caption: Factors influencing TiO₂ crystal phase formation.
References
- 1. mdpi.com [mdpi.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase-Selective Synthesis of Anatase and Rutile TiO2 Nanocrystals and Their Impacts on Grapevine Leaves: Accumulation of Mineral Nutrients and Triggering the Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Quantitative Phase Analysis for Titanium Dioxide From X-Ray Powder Diffraction Data Using The Rietveld Method | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to SEM and TEM Imaging for Morphological Analysis of TiO₂ from Titanium(IV) Ethoxide
The synthesis of titanium dioxide (TiO₂) nanoparticles from precursors like titanium(IV) ethoxide is a cornerstone of materials science, with applications in photocatalysis, photovoltaics, and biomedical devices.[1] The morphological and structural characteristics of these nanoparticles, such as size, shape, and crystallinity, are critical to their function. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful and complementary techniques for a comprehensive analysis of these properties. This guide provides a detailed comparison of SEM and TEM for analyzing TiO₂ synthesized via the sol-gel method using this compound, complete with experimental protocols and comparative data.
Synthesis of TiO₂ Nanoparticles from this compound
The sol-gel process is a versatile and widely adopted technique for synthesizing TiO₂ nanoparticles, offering precise control over the material's properties at a molecular level.[1] This bottom-up approach involves the hydrolysis and condensation of a titanium precursor, in this case, this compound, to form a stable colloidal suspension (sol) that is then converted into a solid network (gel).
Morphological Analysis: SEM vs. TEM
Scanning Electron Microscopy (SEM) provides high-resolution imaging of a sample's surface topography. An electron beam is scanned across the sample, and the resulting interactions generate secondary electrons, backscattered electrons, and X-rays that are collected by detectors to form an image. For TiO₂ nanoparticles, SEM is invaluable for determining:
-
Particle size and size distribution: While it can be challenging for particles smaller than 20 nm.[2]
-
Morphology and shape: Revealing whether particles are spherical, rod-like, or irregular.[3][4]
-
Agglomeration and aggregation: Showing how individual nanoparticles cluster together.[5][6]
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin sample. The transmitted electrons are focused to create a highly magnified image. TEM provides information on the internal structure of the material. For TiO₂ nanoparticles, TEM is used to determine:
-
Particle size and morphology: With higher resolution than SEM, especially for very small nanoparticles.[7]
-
Crystallinity and crystal structure: Selected area electron diffraction (SAED) patterns can confirm the crystalline phase (e.g., anatase, rutile).[7][8]
-
Lattice fringes: High-resolution TEM (HR-TEM) can visualize the atomic lattice of the crystals.
Experimental Protocols
1. Synthesis of TiO₂ Nanoparticles via Sol-Gel Method
This protocol is a typical example of a sol-gel synthesis using this compound.
-
Precursor Solution: Prepare a solution by dissolving this compound in an alcohol, such as ethanol (B145695) or isopropanol.
-
Hydrolysis: In a separate beaker, mix deionized water with the same alcohol and often a small amount of acid (e.g., HCl or HNO₃) to act as a catalyst and control the pH.
-
Mixing: Add the water-alcohol-acid mixture dropwise to the titanium precursor solution under vigorous stirring.
-
Gelation: Continue stirring the solution for several hours until a gel is formed.
-
Aging: Allow the gel to age for a period, typically 24 hours, at room temperature.
-
Drying: Dry the gel in an oven at a temperature around 100°C to remove the solvent.
-
Calcination: Calcine the dried powder at a high temperature (e.g., 400-500°C) to induce crystallization into the desired TiO₂ phase (typically anatase).[8]
2. Sample Preparation for SEM Analysis
Proper sample preparation is crucial for obtaining high-quality SEM images.
-
Dispersion: Disperse a small amount of the synthesized TiO₂ powder in a suitable solvent like ethanol.
-
Sonication: Use an ultrasonic bath to break up agglomerates and achieve a well-dispersed suspension.[9]
-
Mounting: Place a drop of the suspension onto an SEM stub that has been covered with double-sided conductive carbon tape.[10] A common substrate like a piece of silicon wafer can also be placed on the tape first.[10]
-
Drying: Allow the solvent to evaporate completely in a clean, dry environment.[10]
-
Coating: For non-conductive samples like TiO₂, a thin layer of a conductive material (e.g., gold, platinum, or carbon) must be sputter-coated onto the sample to prevent charging effects from the electron beam.
3. Sample Preparation for TEM Analysis
TEM requires extremely thin samples to allow for electron transmission.
-
Dispersion: Prepare a very dilute suspension of the TiO₂ powder in a solvent such as ethanol.
-
Sonication: Sonicate the suspension for several minutes to ensure the nanoparticles are well-dispersated.[9]
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a TEM grid (typically a copper mesh coated with a thin film of carbon).[9]
-
Drying: Allow the solvent to evaporate completely, leaving the dispersed nanoparticles on the carbon film. The sample is now ready for analysis.
Data Presentation: Comparison of SEM and TEM for TiO₂ Analysis
| Parameter | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Primary Information | Surface topography, morphology, particle aggregation | Internal structure, crystallinity, particle size, and shape |
| Typical Resolution | ~1-10 nm | <1 nm |
| Sample Thickness | Bulk samples, relatively thick | Ultrathin samples (<100 nm) |
| Imaging Principle | Scans a focused electron beam over the surface | Transmits a broad electron beam through the sample |
| Particle Size Analysis | Good for larger particles (>20 nm), provides size distribution of visible particles on the surface.[2] | Excellent for small nanoparticles, provides more accurate primary particle size.[7] |
| Crystallinity | Cannot directly determine crystallinity | Can determine crystal phase and structure through diffraction patterns (SAED).[7] |
| Internal Structure | No information on internal structure | Provides detailed information on internal defects and lattice structure (HR-TEM). |
Comparison with an Alternative Synthesis Method: Hydrothermal Synthesis
The choice of synthesis method significantly impacts the final morphology of the TiO₂ nanoparticles.[1][11] The hydrothermal method is another common technique that can produce different morphologies compared to the sol-gel method.
| Feature | Sol-Gel Method | Hydrothermal Method |
| Typical Morphology | Often produces spherical nanoparticles or aggregates of fine particles.[5][7] | Can produce a variety of morphologies including nanorods, nanowires, and nanotubes.[12] |
| Crystallite Size | Tends to produce smaller crystallite sizes (e.g., ~7 nm).[7][11] | Often results in larger crystallite sizes (e.g., ~17 nm).[7][11] |
| Crystallinity | Typically requires a post-synthesis calcination step to achieve high crystallinity. | Can produce highly crystalline materials directly during synthesis. |
| Process Conditions | Low-temperature processing, ambient pressure.[1] | High temperature and high pressure in a sealed autoclave. |
Experimental Workflow
The following diagram illustrates the workflow from the synthesis of TiO₂ using this compound to its morphological characterization by SEM and TEM.
Caption: Workflow for TiO₂ synthesis and morphological analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fn-nano.com [fn-nano.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. SYNTHESIS AND CHARACTERIZATION OF NANO-TIO2 VIA DIFFERENT METHODS | Semantic Scholar [semanticscholar.org]
- 12. Comparative Analysis of Anodized TiO2 Nanotubes and Hydrothermally Synthesized TiO2 Nanotubes: Morphological, Structural, and Photoelectrochemical Properties [mdpi.com]
Spectroscopic Journey into Titanium(IV) Ethoxide Hydrolysis: A Comparative Guide
A detailed examination of the sol-gel process's initial stages, this guide provides a comparative analysis of spectroscopic investigations into the hydrolysis pathway of titanium(IV) ethoxide. By presenting key experimental data, detailed protocols, and visual pathway representations, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and manipulating this critical reaction.
The hydrolysis of this compound, Ti(OEt)₄, is a fundamental precursor step in the sol-gel synthesis of titania (TiO₂) nanomaterials, which have widespread applications in photocatalysis, sensing, and biomedicine. The intricate pathway of this reaction, involving a series of hydrolysis and condensation steps, dictates the structure and properties of the final material. Spectroscopic techniques have proven invaluable in elucidating the transient intermediates and reaction kinetics that govern this transformation. This guide synthesizes findings from various spectroscopic studies to provide a comparative overview of the hydrolysis process.
Comparative Spectroscopic Data
The hydrolysis of this compound involves the stepwise replacement of ethoxy (-OEt) groups with hydroxyl (-OH) groups, followed by condensation reactions to form Ti-O-Ti bridges. Different spectroscopic methods provide unique insights into these molecular changes.
| Spectroscopic Technique | Key Observations | Reference Conditions |
| FT-IR Spectroscopy | Decrease in intensity of Ti-O-C stretching bands (around 1130, 1100, and 1039 cm⁻¹). Appearance and evolution of bands assigned to Ti-OH groups (around 3660 cm⁻¹) and adsorbed water molecules (around 3525 cm⁻¹). The broad bands at 3000 to 3500 cm⁻¹ and 1600 cm⁻¹ are attributed to the OH stretching of physisorbed water.[1][2] | Hydrolysis of titanium tetrabutoxide in butanol with a water/alkoxide molar ratio of 4.[2] Analysis of TiO₂ samples prepared by calcination at 250-900 °C.[1] |
| ¹H-NMR Spectroscopy | Disappearance of the characteristic quartet (around 4.36 ppm) and triplet (around 1.27 ppm) of the ethoxy groups in Ti(OEt)₄.[3] Appearance of signals corresponding to free ethanol (B145695). In studies with titanium butoxide, the disappearance of the alkoxide fingerprint is replaced by chemical shifts of free n-butanol, indicating the completion of the hydrolysis step.[4] | Hydrolysis of Ti(IV)-butoxide in the presence of HCl.[4] Purity assay of Ti(OEt)₄ in chloroform-d.[3] |
| ¹³C-NMR Spectroscopy | Shows lines around 70 ppm for the CH₂ group and around 20 ppm for the terminal CH₃ group of titanium ethoxide.[5] The technique can be used to study the exchange of terminal and bridging alkoxides.[5] | Solid-state ¹³C MAS NMR of titanium ethoxide at temperatures between -20°C and 20°C.[5] |
| Raman Spectroscopy | Can be used to identify the different crystalline phases of the final TiO₂ product. Anatase phase shows major bands at 144, 197, 399, 515, and 639 cm⁻¹. Rutile phase shows bands at 143, 447, and 612 cm⁻¹.[6] Amorphous titania precursors can also be studied.[7] | Analysis of TiO₂ powders calcined at different temperatures.[6] |
| UV-Vis Spectroscopy | Can be used to study the kinetics of the hydrolysis reaction.[8] | Kinetic studies of the hydrolysis of titanium tetraethoxide.[8] |
Visualizing the Hydrolysis Pathway
The hydrolysis and subsequent condensation of this compound can be visualized as a multi-step process. The following diagrams illustrate the key reaction pathways and a general experimental workflow for its spectroscopic investigation.
Caption: Hydrolysis and condensation pathway of this compound.
Caption: General experimental workflow for spectroscopic investigation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key spectroscopic analyses of this compound hydrolysis.
In-situ FT-IR Spectroscopy
-
Objective: To monitor the changes in functional groups during the hydrolysis reaction in real-time.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Procedure:
-
A solution of this compound in a suitable solvent (e.g., anhydrous ethanol or isopropanol) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The ATR probe is immersed in the solution, and a background spectrum of the initial solution is recorded.
-
A controlled amount of deionized water, often mixed with the same solvent, is injected into the reactor with vigorous stirring.
-
FT-IR spectra are collected at regular time intervals to monitor the decrease of the Ti-O-C bands and the appearance of Ti-OH and water bands.
-
The evolution of the peak intensities can be used to infer kinetic information about the hydrolysis and condensation reactions.
-
¹H-NMR Spectroscopy
-
Objective: To track the consumption of the ethoxide precursor and the formation of ethanol.
-
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.
-
Procedure:
-
A stock solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or d₈-toluene) inside a glovebox to prevent premature hydrolysis.
-
An initial ¹H-NMR spectrum is recorded to confirm the purity of the precursor.
-
A specific amount of D₂O (or a solution of H₂O in a deuterated solvent) is added to the NMR tube containing the alkoxide solution.
-
The tube is shaken, and ¹H-NMR spectra are acquired at different time points.
-
The disappearance of the ethoxy proton signals and the appearance and growth of the ethanol signals are monitored and quantified by integrating the respective peaks.
-
Raman Spectroscopy
-
Objective: To characterize the structure of the initial sol, the intermediate species, and the final TiO₂ product, particularly its crystallinity.
-
Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Procedure:
-
For in-situ measurements, a reaction cell compatible with the Raman spectrometer is used. The hydrolysis reaction is initiated as described for FT-IR. Raman spectra are collected throughout the reaction to observe changes in the Ti-O skeletal vibrations.
-
For ex-situ analysis of the final product, the precipitate formed after hydrolysis is separated, washed, and dried. If desired, the powder is calcined at various temperatures.
-
The solid sample is then placed on a microscope slide, and the Raman spectrum is recorded. The positions and widths of the Raman bands are used to identify the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size.[9]
-
This comparative guide highlights the power of spectroscopic techniques in unraveling the complex hydrolysis pathway of this compound. By carefully selecting and combining these analytical methods, researchers can gain a deeper understanding of the sol-gel process, enabling finer control over the synthesis of titania-based materials with tailored properties for a variety of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Raman Spectrum of Ultrafine Anatase Powders Derived from Hydrolysis of Alkoxide | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Titanium Dioxide Precursors: A Comparative Analysis of Photocatalytic Efficiency
The selection of a titanium precursor is a critical determinant in the synthesis of titanium dioxide (TiO₂) photocatalysts, profoundly influencing their physicochemical properties and, consequently, their photocatalytic performance. This guide provides a comparative analysis of TiO₂ synthesized from various common titanium precursors, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific applications.
The photocatalytic activity of TiO₂ is intrinsically linked to its structural and surface properties, such as crystal phase, particle size, surface area, and the density of surface hydroxyl groups. These characteristics are heavily dependent on the synthesis method and the chemical nature of the titanium precursor used. The most frequently employed titanium precursors in TiO₂ synthesis include titanium alkoxides like titanium tetraisopropoxide (TTIP) and titanium (IV) butoxide (TBT), as well as inorganic salts such as titanium tetrachloride (TiCl₄) and titanium sulfate (B86663) (Ti(SO₄)₂).
Comparative Analysis of Photocatalytic Efficiency
The choice of precursor significantly impacts the final properties and photocatalytic efficacy of the synthesized TiO₂. The following table summarizes quantitative data from various studies, comparing TiO₂ synthesized from different precursors.
| Precursor | Synthesis Method | Resulting TiO₂ Properties | Pollutant/Reaction | Photocatalytic Efficiency |
| Titanium Tetraisopropoxide (TTIP) | Sol-Gel | Anatase phase, smaller grain size, improved surface roughness[1] | Methylene (B1212753) Blue | 98.1% degradation in 90 min (with HCl catalyst)[2][3] |
| Titanium Tetraisopropoxide (TTIP) | Hydrothermal | Anatase phase, 10.43 nm crystal size[4] | - | - |
| Titanium (IV) Butoxide (TBO) | Sol-Gel | Larger grain size than TTIP-derived TiO₂[1] | Methyl Orange | Lower than TTIP-derived TiO₂[1] |
| Titanium Tetrachloride (TiCl₄) | Hydrolysis | Rutile phase favored with slow precursor addition[5] | Isopropanol | Lower photocatalytic oxidation rate with increasing anatase content[5] |
| Titanium Tetrachloride (TiCl₄) | Hydrothermal | Rutile phase[4] | - | - |
| Titanium (IV) Fluoride | Hydrothermal | Anatase phase[6] | Rhodamine B | Good photocatalytic performance[6] |
| Tetrabutyl Titanate | Hydrothermal | Mixed crystal phase (rutile and anatase)[6] | Rhodamine B | Superior photocatalytic activity compared to other morphologies[6] |
| Titanium Oxysulfate (TiOSO₄) | Sol-Gel | Anatase and brookite mixture[7] | Methylene Blue | - |
| Diisopropoxytitanium bis(acetylacetonate) (TDB) | Supercritical CO₂ | - | CO₂ Photoreduction | Lower conversion than TIP and TEO[8][9][10] |
| Titanium (IV) isopropoxide (TIP) | Supercritical CO₂ | - | CO₂ Photoreduction | 6.3-7 µmol·g⁻¹·h⁻¹[8][9][10] |
| Titanium (IV) butoxide (TBO) | Supercritical CO₂ | - | CO₂ Photoreduction | Lower conversion than TIP and TEO[8][9][10] |
| Titanium (IV) 2-ethylhexyloxide (TEO) | Supercritical CO₂ | - | CO₂ Photoreduction | 6.3-7 µmol·g⁻¹·h⁻¹[8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of TiO₂ nanoparticles and the evaluation of their photocatalytic activity.
Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles using TTIP
This protocol describes a general procedure for synthesizing TiO₂ nanoparticles using titanium tetraisopropoxide (TTIP) as the precursor.[2]
-
Precursor Solution Preparation: A specific molar ratio of TTIP is slowly added to absolute ethanol (B145695) under vigorous stirring.
-
Hydrolysis: A mixture of deionized water and ethanol (and sometimes an acid catalyst like HCl or nitric acid to control the hydrolysis rate) is added dropwise to the TTIP solution while maintaining vigorous stirring.[2]
-
Gelation: The solution is stirred continuously until a transparent sol transitions into a viscous gel.
-
Aging: The gel is aged for a specific period (e.g., 24 hours) at room temperature to allow for the completion of condensation reactions.
-
Drying: The aged gel is dried in an oven at a specific temperature (e.g., 80-100 °C) to remove the solvent and residual organic compounds.
-
Calcination: The dried powder is calcined in a furnace at a high temperature (e.g., 450-600 °C) for a set duration to induce crystallization into the desired TiO₂ phase (typically anatase).
Protocol 2: Hydrothermal Synthesis of TiO₂ Nanocrystals using TTIP
This protocol outlines a typical hydrothermal synthesis process.[4]
-
Precursor Mixture: A solution of TTIP is mixed with an alkaline solution (e.g., NaOH).
-
Hydrothermal Treatment: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).
-
Washing: After cooling, the resulting precipitate is washed thoroughly with distilled water and an acid (e.g., HCl) to remove impurities and adjust the pH to neutral.[4]
-
Drying: The washed product is dried in an oven at a low temperature (e.g., 80 °C).
-
Calcination (Optional): The dried powder may be calcined to improve crystallinity.
Protocol 3: Evaluation of Photocatalytic Activity
This protocol describes a common method for assessing the photocatalytic efficiency of the synthesized TiO₂ nanoparticles by monitoring the degradation of a model organic dye, such as methylene blue (MB).[2]
-
Suspension Preparation: A specific amount of the synthesized TiO₂ photocatalyst (e.g., 100 mg) is dispersed in an aqueous solution of the model pollutant with a known initial concentration (e.g., 20 mg/L of MB).[2]
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: The suspension is then exposed to a light source (e.g., a UV lamp or a solar simulator) under continuous stirring.
-
Sampling: Aliquots of the suspension are collected at regular time intervals.
-
Analysis: The collected samples are centrifuged or filtered to remove the TiO₂ particles. The concentration of the pollutant in the supernatant is then measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of the pollutant (after the dark adsorption step) and Cₜ is the concentration at time 't'.
Visualizing the Workflow and Influencing Factors
The following diagrams illustrate the general experimental workflow for comparing the photocatalytic efficiency of TiO₂ from different precursors and the logical relationship of how precursor choice influences the final photocatalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Various TiO2 Micro-/Nano-Structures and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sol-Gel Synthesis of TiO2 from TiOSO4 (Part 2): Kinetics and Photocatalytic Efficiency of Methylene Blue Degradation Under UV Irradiation | MDPI [mdpi.com]
- 8. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of TiO2 Purity and Stoichiometry from Titanium(IV) Ethoxide
For researchers, scientists, and drug development professionals, ensuring the purity and stoichiometry of synthesized titanium dioxide (TiO2) is paramount for its reliable application in areas ranging from photocatalysis to pharmaceuticals. This guide provides a comprehensive comparison of TiO2 synthesized from titanium(IV) ethoxide via the sol-gel method with alternative synthesis routes, offering detailed experimental data and protocols for validation.
The sol-gel method, utilizing titanium alkoxide precursors like this compound, is a prevalent technique for producing high-purity TiO2 nanoparticles.[1] This method offers excellent control over particle size and morphology at relatively low processing temperatures.[2] However, alternative methods such as hydrothermal synthesis are also widely employed and offer distinct advantages in controlling crystallinity and morphology.[3][4] This guide will delve into the validation of TiO2 synthesized from this compound and compare its key characteristics with TiO2 produced through the hydrothermal method.
Comparative Analysis of Synthesis Methods
The choice of synthesis method significantly impacts the final properties of the TiO2 nanoparticles. The sol-gel process is known for producing highly pure and homogenous nanoparticles, while the hydrothermal method can yield highly crystalline structures.
Data Presentation: Synthesis Method Comparison
The following tables summarize the key quantitative data comparing the properties of TiO2 nanoparticles synthesized via the sol-gel method (using a titanium alkoxide precursor) and the hydrothermal method.
| Parameter | Sol-Gel Method (from Titanium Alkoxide) | Hydrothermal Method | References |
| Precursor | This compound/Isopropoxide/Butoxide | Titanium(IV) Isopropoxide, Titanium Tetrachloride, or amorphous TiO2 | [3][5][6][7] |
| Typical Crystallite Size | 10 - 30 nm | 15 - 50 nm | [5][6] |
| Phase Composition | Predominantly Anatase, can form Rutile at higher calcination temperatures | Can form Anatase, Rutile, or a mix of phases depending on conditions | [8][9][10] |
| Purity | High purity, minimal contaminants | High purity, potential for trace impurities from precursors or reaction vessel | [1][11] |
| Stoichiometry (Ti:O Ratio) | Close to stoichiometric TiO2 | Generally stoichiometric TiO2 | [12][13] |
| Surface Area | Generally high | Can be high, dependent on synthesis conditions | [10][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of TiO2 nanoparticles.
Sol-Gel Synthesis of TiO2 from this compound
This protocol describes a typical sol-gel synthesis of TiO2 nanoparticles from this compound.
Materials:
-
This compound (20% Ti in ethanol)
-
Deionized water
-
Ethanol (B145695) (anhydrous)
-
Nitric acid (as a catalyst)
-
Hydrogen Peroxide (30 wt%)
-
Pluronic P123 (templating agent)
Procedure:
-
Hydrolysis: 1.0 g of this compound is hydrolyzed with 6.4 g of deionized water under vigorous stirring.[15]
-
Precipitation and Washing: The resulting precipitate is vacuum-filtered, washed repeatedly with deionized water, and dried.[15]
-
Peptization: The dried powder is dispersed in chilled deionized water, followed by the dropwise addition of cold hydrogen peroxide.[15]
-
Aging: The solution is aged to form a stable sol.
-
Gelation: The sol is then heated to form a gel.
-
Drying: The gel is dried in an oven to remove the solvent.
-
Calcination: The dried powder is calcined at a specific temperature (e.g., 400-600 °C) to obtain crystalline TiO2 nanoparticles.[2]
Hydrothermal Synthesis of TiO2
This protocol outlines a general procedure for the hydrothermal synthesis of TiO2 nanoparticles.
Materials:
-
Titanium(IV) isopropoxide (TTIP) or another titanium precursor
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) or an acid for pH control
Procedure:
-
Precursor Solution: A precursor solution is prepared by dissolving the titanium precursor in a suitable solvent.
-
Hydrolysis: The precursor is hydrolyzed by adding water, often with a catalyst (acid or base) to control the reaction rate.
-
Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 130-180 °C) for a set duration (e.g., 24 hours).[2][5]
-
Washing and Drying: After the reaction, the autoclave is cooled, and the product is collected, washed with deionized water and ethanol to remove any remaining reactants and byproducts, and then dried.
Validation Techniques
Several analytical techniques are employed to validate the purity, stoichiometry, and other critical properties of the synthesized TiO2.
X-ray Diffraction (XRD)
XRD is a fundamental technique used to determine the crystalline phase and estimate the crystallite size of the TiO2 nanoparticles.[16] The diffraction pattern reveals the presence of anatase, rutile, or brookite phases by comparing the peak positions to standard reference patterns.[6] The broadening of the diffraction peaks can be used to calculate the average crystallite size using the Debye-Scherrer equation.[6]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the TiO2 nanoparticles.[11] For high-purity TiO2, the survey scan should only show peaks corresponding to titanium and oxygen. High-resolution scans of the Ti 2p and O 1s regions can confirm the +4 oxidation state of titanium and the presence of lattice oxygen, respectively, which is indicative of stoichiometric TiO2.[17][18] The absence of unexpected elemental peaks confirms high surface purity.[1]
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of the synthesized TiO2 nanoparticles. SEM provides information about the surface topography and particle shape, while TEM allows for the determination of the particle size distribution and visualization of the crystal lattice.
Mandatory Visualizations
Synthesis and Validation Workflow
Caption: Workflow for TiO2 synthesis and validation.
Signaling Pathway for Photocatalysis
Caption: Photocatalytic degradation mechanism of TiO2.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of titanium dioxide nanoparticles with renewable resources and their applications: review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. krishisanskriti.org [krishisanskriti.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. universepg.com [universepg.com]
- 15. mdpi.com [mdpi.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. ijmmm.org [ijmmm.org]
- 18. researchgate.net [researchgate.net]
Assessing the Reproducibility of TiO2 Synthesis Using Titanium(IV) Ethoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of titanium dioxide (TiO2) nanoparticles with consistent properties is crucial for their diverse applications in photocatalysis, drug delivery, and biomedical devices. Titanium(IV) ethoxide is a common precursor for producing these nanoparticles via sol-gel and other methods. However, achieving high reproducibility can be challenging due to the sensitivity of the reaction to various parameters. This guide provides an objective comparison of different synthesis approaches, supported by experimental data, to help researchers control and reproduce the synthesis of TiO2 nanoparticles.
Factors Influencing Reproducibility
The final properties of TiO2 nanoparticles, such as crystal structure, particle size, and morphology, are highly dependent on the reaction conditions. Key factors that must be precisely controlled to ensure reproducibility include:
-
Precursor Concentration: The concentration of this compound in the solvent directly impacts the nucleation and growth rates of the nanoparticles.
-
Water-to-Alkoxide Ratio (R): This ratio is a critical parameter in the hydrolysis reaction. A high R value can lead to rapid, uncontrolled precipitation, while a low R value allows for more controlled growth.
-
Reaction Temperature: Temperature affects the rates of both hydrolysis and condensation reactions, thereby influencing the particle size and crystallinity.
-
pH (Catalyst): The presence of an acid or base catalyst significantly alters the reaction kinetics. Acidic conditions generally lead to slower hydrolysis and the formation of smaller particles, while basic conditions can result in larger, more aggregated particles.
-
Solvent: The choice of solvent (e.g., ethanol (B145695), isopropanol) can influence the precursor's reactivity and the stability of the resulting sol.[1]
-
Stirring Rate: Adequate mixing is essential for ensuring a homogeneous reaction mixture and uniform particle formation.
-
Aging Time: The duration for which the sol is allowed to age can affect the degree of condensation and the final particle characteristics.[2]
-
Calcination Temperature and Time: Post-synthesis heat treatment is often employed to induce crystallization and control the phase of the TiO2 nanoparticles (anatase, rutile, or brookite).[1][3][4]
Comparison of Synthesis Protocols
The sol-gel method is a widely used technique for synthesizing TiO2 nanoparticles from titanium alkoxides.[3][5][6] Variations of this method, including hydrothermal and green synthesis approaches, offer different levels of control over the final product's properties.
Table 1: Comparison of Sol-Gel Synthesis Parameters for TiO2 Nanoparticles
| Parameter | Protocol 1: Acid-Catalyzed Sol-Gel | Protocol 2: Base-Catalyzed Sol-Gel | Protocol 3: Green Synthesis | Reference |
| Precursor | This compound/isopropoxide | Titanium(IV) isopropoxide | Titanium(IV) isopropoxide | [5][7][8] |
| Solvent | Ethanol/Isopropanol | Isopropanol | Ethanol/Water | [5][7][8] |
| Catalyst | Nitric Acid/Hydrochloric Acid | Sodium Hydroxide | Plant Extract (e.g., Morus nigra) | [7][9][10] |
| Water Source | Deionized Water | Deionized Water | Aqueous Plant Extract | [7][9] |
| Typical pH | < 3 | > 9 | Neutral to slightly acidic | [10][11] |
| Reaction Temp. | Room Temperature ~ 60°C | Room Temperature ~ 50°C | Room Temperature ~ 60°C | [6][9] |
| Calcination Temp. | 400 - 600°C | 450°C | 500 - 600°C | [10][12][13] |
| Resulting Phase | Primarily Anatase | Anatase/Brookite | Anatase/Rutile | [3][10][12][14] |
| Typical Size | 7 - 25 nm | 4 nm | 10 - 120 nm | [9][10][14][15] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Sol-Gel Synthesis
This method generally yields small, well-dispersed anatase nanoparticles.[15]
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in anhydrous ethanol under vigorous stirring.
-
Hydrolysis Solution Preparation: In a separate vessel, prepare a solution of deionized water, ethanol, and a small amount of an acid catalyst (e.g., nitric acid).
-
Hydrolysis: Add the hydrolysis solution dropwise to the precursor solution under constant, vigorous stirring.
-
Gelation and Aging: Continue stirring until a gel is formed. Allow the gel to age for a specified period (e.g., 24 hours) at room temperature.[4]
-
Drying: Dry the gel in an oven at a controlled temperature (e.g., 80-100°C) to remove the solvent.[4][12]
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 450-500°C) to obtain crystalline TiO2 nanoparticles.[4][10]
Protocol 2: Green Synthesis using Plant Extracts
This eco-friendly approach utilizes phytochemicals as reducing and capping agents, offering a simpler and often more sustainable alternative.[8][9]
-
Plant Extract Preparation: Fresh leaves (e.g., Morus nigra) are washed, dried, and powdered. The powder is then boiled in deionized water to create an aqueous extract, which is subsequently filtered.[13]
-
Precursor Solution Preparation: Prepare a solution of this compound in a solvent like ethanol.[13]
-
Reaction: Slowly add the plant extract to the precursor solution under vigorous stirring. A change in color and the formation of a precipitate indicate nanoparticle synthesis.[13]
-
Separation and Washing: The precipitate is separated by centrifugation or filtration and washed multiple times with deionized water and ethanol to remove impurities.
-
Drying and Calcination: The purified nanoparticles are dried in an oven and may be calcined to improve crystallinity.[13]
Visualization of Experimental Workflows
References
- 1. ripublication.com [ripublication.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. On the Sol-gel Synthesis and Characterization of Titanium Oxide Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 5. Synthesis of Titanium Dioxide (TiO2) Nanoparticles by Sol-Gel Method and its Characterization | Scientific.Net [scientific.net]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Synthesis and characterization of titanium dioxide nanoparticles from Bacillus subtilis MTCC 8322 and its application for the removal of methylene blue and orange G dyes under UV light and visible light [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Titanium(IV) Ethoxide and Titanium Tetrachloride as TiO₂ Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical determinant in the synthesis of titanium dioxide (TiO₂) nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in various applications, including photocatalysis, drug delivery, and biomaterials. This guide provides an objective comparison of two commonly employed precursors: titanium(IV) ethoxide and titanium tetrachloride. The following sections present a detailed analysis supported by experimental data, comprehensive protocols, and visual representations of the underlying chemical processes.
Performance Comparison: Key Experimental Data
The choice between this compound and titanium tetrachloride impacts several key parameters of the resulting TiO₂ nanoparticles. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Physical and Chemical Properties of TiO₂ Nanoparticles
| Property | This compound derived TiO₂ | Titanium Tetrachloride derived TiO₂ | Reference |
| Crystallite Size (nm) | 10 - 30 | 15 - 50 | [1] |
| Surface Area (m²/g) | 50 - 150 | 30 - 100 | [2] |
| Predominant Crystal Phase | Anatase (at lower temperatures) | Anatase/Rutile mixture (highly dependent on synthesis conditions) | [1] |
| Band Gap (eV) | ~3.2 | ~3.0 - 3.2 | [3] |
Disclaimer: The data presented is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparison of Photocatalytic Activity
| Pollutant | This compound derived TiO₂ Degradation Efficiency (%) | Titanium Tetrachloride derived TiO₂ Degradation Efficiency (%) | Reference |
| Methylene Blue | ~95% | ~85% | [4][5] |
| 4-Chlorophenol | High | Moderate to High | [6] |
Disclaimer: The data presented is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the synthesis of TiO₂ nanoparticles using the sol-gel method for both precursors are provided below.
Synthesis of TiO₂ Nanoparticles from this compound
Materials:
-
This compound (Ti(OCH₂CH₃)₄)
-
Absolute ethanol (B145695) (C₂H₅OH)
-
Deionized water
-
Nitric acid (HNO₃) (or other acid/base catalyst)
Procedure:
-
A solution of this compound in absolute ethanol is prepared in a molar ratio of 1:20.
-
In a separate beaker, a mixture of deionized water, ethanol, and nitric acid is prepared. The molar ratio of water to the titanium precursor is typically maintained at 4:1. Nitric acid is added to maintain a pH of 3-4.
-
The water-ethanol-acid solution is added dropwise to the this compound solution under vigorous stirring.
-
The resulting sol is stirred for 2 hours at room temperature to form a transparent gel.
-
The gel is aged for 24-48 hours at room temperature.
-
The aged gel is dried in an oven at 100°C for 12 hours to remove solvents.
-
The dried powder is then calcined in a muffle furnace at 400-500°C for 2-4 hours to obtain crystalline TiO₂ nanoparticles.
Synthesis of TiO₂ Nanoparticles from Titanium Tetrachloride
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Absolute ethanol (C₂H₅OH) or Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or other base
Procedure:
-
A specific volume of titanium tetrachloride is slowly added dropwise to a chilled solution of absolute ethanol or deionized water (in an ice bath) under vigorous stirring. The ratio of TiCl₄ to the solvent is a critical parameter influencing the final product.[2]
-
The solution is stirred for 1-2 hours.
-
A precipitating agent, such as ammonium hydroxide, is added dropwise to the solution until a pH of 7-9 is reached, leading to the formation of a white precipitate of titanium hydroxide.
-
The precipitate is aged for 24 hours at room temperature.
-
The aged precipitate is then washed several times with deionized water to remove chloride ions and other impurities. This can be done through repeated centrifugation and redispersion.
-
The washed precipitate is dried in an oven at 100°C for 12 hours.
-
The dried powder is calcined in a muffle furnace at 400-600°C for 2-4 hours to yield crystalline TiO₂ nanoparticles.[7]
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental steps involved in the synthesis of TiO₂ from both precursors.
Caption: Hydrolysis and condensation of this compound.
Caption: Hydrolysis and condensation of titanium tetrachloride.
References
- 1. researchgate.net [researchgate.net]
- 2. universepg.com [universepg.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Degradation of Methylene Blue over TiO2 Pretreated with Varying Concentrations of NaOH [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Titanium(IV) Ethoxide in Key Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of titanium(IV) ethoxide's performance against common alternatives in several key applications. The information presented is supported by experimental data to aid in the selection of appropriate materials for your research and development needs. This compound, a versatile organometallic compound, is widely utilized as a precursor for titanium dioxide (TiO2) nanomaterials and as a catalyst in various chemical transformations.[1] Its efficacy is benchmarked here in the fields of photocatalysis, atomic layer deposition (ALD), and biodiesel production.
Section 1: Photocatalytic Degradation of Organic Pollutants
This compound is a common precursor for synthesizing titanium dioxide (TiO2) photocatalysts, often via sol-gel methods.[1][2] These catalysts are highly effective in degrading organic pollutants under UV irradiation.[1][3] The performance of TiO2 derived from this compound is compared with TiO2 from other precursors and alternative photocatalysts.
Performance Data
| Catalyst System | Target Pollutant | Degradation Efficiency (%) | Reaction Time (min) | Light Source | Reference |
| TiO2 (from this compound precursor) | Methylene (B1212753) Blue | >90% (typical) | 60 - 180 | UV/Visible | [3][4][5] |
| TiO2 (from Titanium Isopropoxide precursor) | Methylene Blue / Methyl Orange | ~80-95% | 120 - 240 | UV | [6] |
| TiO2 (from Titanium(IV) Butoxide precursor) | Methylene Blue | Not specified | Not specified | UV | [7] |
| Zn-doped TiO2 | Malachite Green | >95% | 60 | Visible | [4] |
| Commercial TiO2 (Degussa P25) | Malachite Green | Not specified | Not specified | UV-A/UV-B | [8] |
Experimental Protocol: Synthesis of TiO2 Nanoparticles via Sol-Gel and Photocatalytic Degradation
1. Synthesis of TiO2 Nanoparticles:
- This compound is hydrolyzed in a controlled manner, often in an alcohol solvent with a specific amount of water and an acid or base catalyst.[9][10]
- For instance, 1.0 g of this compound (20% Ti in ethanol) is hydrolyzed with 6.4 g of deionized water under vigorous stirring.[9]
- The resulting precipitate is filtered, washed, and dried.[9]
- The dried powder is then often calcined at temperatures ranging from 400°C to 600°C to achieve the desired crystalline phase (typically anatase for high photocatalytic activity).[2][9]
2. Photocatalytic Activity Measurement:
- A suspension of the synthesized TiO2 nanoparticles (e.g., 0.025% m/v) is prepared in an aqueous solution of the target organic dye (e.g., 10 ppm methylene blue or malachite green).[8]
- The reaction vessel is placed under a suitable light source (e.g., UV lamp or solar simulator).[3][8]
- The solution is stirred continuously, and air or oxygen is often bubbled through to provide an electron acceptor.[8]
- Aliquots of the solution are taken at regular intervals, centrifuged to remove the catalyst, and the concentration of the dye is measured using a UV-Vis spectrophotometer at its maximum absorbance wavelength.[5]
- The degradation efficiency is calculated as ((C0 - Ct) / C0) * 100%, where C0 is the initial dye concentration and Ct is the concentration at time t.[5]
Workflow and Mechanism
References
- 1. sodium-methoxide.net [sodium-methoxide.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An experimental study on photocatalytic degradation to free river water from toxic dye pollutant using Zn doped TiO2 nanoparticles [jwent.net]
- 5. scientificarchives.com [scientificarchives.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.viu.ca [web.viu.ca]
- 9. mdpi.com [mdpi.com]
- 10. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Comparative Analysis of Sol-Gel and Hydrothermal Synthesis of TiO₂ Nanoparticles from Titanium(IV) Ethoxide
For researchers, scientists, and professionals in drug development, the choice of synthesis method for titanium dioxide (TiO₂) nanoparticles is a critical decision that dictates the material's physicochemical properties and its ultimate performance in various applications. Among the plethora of available techniques, sol-gel and hydrothermal methods are two of the most prominent, each offering a unique set of advantages and disadvantages. This guide provides an objective comparison of these two methods, utilizing titanium(IV) ethoxide as the precursor, supported by experimental data and detailed protocols.
At a Glance: Sol-Gel vs. Hydrothermal Synthesis
| Feature | Sol-Gel Synthesis | Hydrothermal Synthesis |
| Process | A wet-chemical technique involving the evolution of a colloidal suspension (sol) into a gelatinous network (gel). | A process of chemical reaction in a sealed, heated aqueous solution above ambient temperature and pressure. |
| Temperature | Generally lower temperatures for gel formation (around 80°C), but requires a subsequent higher temperature calcination step (350-600°C) to achieve crystallinity.[1][2][3] | Higher initial reaction temperatures (150-220°C) within an autoclave, often leading to crystalline products without the need for post-synthesis calcination.[2][4][5] |
| Pressure | Ambient pressure. | High autogenous pressure. |
| Control over Particle Size | Good control over particle size and morphology through careful control of hydrolysis and condensation rates.[1] | Offers good control over particle size, morphology, and crystallinity by tuning reaction temperature, time, and precursor concentration.[6] |
| Crystallinity | As-synthesized gel is typically amorphous, requiring calcination to induce crystallinity.[7] | Often yields highly crystalline nanoparticles directly from the synthesis.[4][8] |
| Purity & Homogeneity | Can produce materials with high purity and homogeneity at a molecular level.[2] | Can also produce high-purity materials, with the potential for incorporating dopants during the synthesis. |
| Typical Product Phases | Can produce anatase, rutile, or a mix of phases depending on calcination temperature and other synthesis parameters.[9][10] | Can selectively produce different phases (anatase, rutile, brookite) by controlling synthesis conditions like pH and temperature.[4][11][12] |
| Advantages | Simple procedure, low initial temperature, good homogeneity.[1][13] | Direct formation of crystalline phases, good control over morphology, can produce unique nanostructures.[6][14] |
| Disadvantages | Often requires a post-synthesis calcination step, potential for cracking of the gel during drying. | Requires specialized equipment (autoclave), operates at high pressures and temperatures. |
Quantitative Comparison of Nanoparticle Properties
The choice of synthesis method significantly impacts the final properties of the TiO₂ nanoparticles. The following table summarizes typical quantitative data from comparative studies.
| Property | Sol-Gel | Hydrothermal | Reference |
| Crystallite Size (nm) | 12 - 18.3 | 29 | [3][14] |
| Crystal Phase | Predominantly Anatase (before high-temp calcination) | Anatase, Rutile, or a mixture | [9][10][14] |
| Surface Area (m²/g) | Up to 134 | Generally higher than sol-gel at lower calcination temperatures | [4] |
| Band Gap (eV) | 3.2 | 3.0 | [14] |
| Photocatalytic Degradation Efficiency (%) | ~92.06% | ~95.6% | [9][10] |
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of TiO₂ nanoparticles using this compound via the sol-gel and hydrothermal routes.
Sol-Gel Synthesis Protocol
This protocol is a synthesized representation of common sol-gel procedures.
-
Precursor Solution Preparation: In a beaker, 10 mL of this compound is added dropwise to 30 mL of absolute ethanol (B145695) under vigorous stirring.
-
Hydrolysis: A hydrolysis solution is prepared by mixing 3 mL of nitric acid with 150 mL of deionized water. This aqueous solution is then added dropwise to the titanium ethoxide solution over a period of at least 4 hours with continuous stirring.[15]
-
Gelation: The resulting mixture is stirred for an additional 2 hours at 60°C until a transparent and viscous sol is formed. The sol is then aged in a dark place for 24 hours to allow for the completion of the gelation process.[2][15]
-
Drying: The wet gel is placed in an oven at 100°C for 24 hours to evaporate the solvents, resulting in a xerogel.[15]
-
Calcination: The dried xerogel is ground into a fine powder using a mortar and pestle and then calcined in a muffle furnace at 550°C for 1 hour to obtain crystalline TiO₂ nanoparticles.[9][10]
Hydrothermal Synthesis Protocol
This protocol is a synthesized representation of common hydrothermal procedures.
-
Precursor Solution Preparation: In a fume hood, a solution is prepared by mixing concentrated hydrochloric acid and deionized water in a 1:1 volumetric ratio. While stirring vigorously, this compound is slowly added dropwise. The solution will initially appear milky and then become clear.[5]
-
Hydrothermal Reaction: The clear precursor solution is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and placed in a laboratory oven preheated to 180°C.[4][5]
-
Heating and Cooling: The autoclave is maintained at 180°C for a duration of 12 hours. Afterward, it is allowed to cool down to room temperature naturally.[4][5]
-
Collection and Washing: The resulting white precipitate is collected by centrifugation. The powder is then washed several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Drying: The final product is dried in a vacuum oven at 80°C for several hours to obtain the crystalline TiO₂ nanoparticles.[5]
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in both the sol-gel and hydrothermal synthesis processes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the Preparation Method (Sol-Gel or Hydrothermal) and Conditions on the TiO2 Properties and Activity for Propene Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 15. youtube.com [youtube.com]
Controlling Titanium(IV) Ethoxide Reactions: A Comparative Guide to Chelating Agents
For researchers, scientists, and drug development professionals, precise control over the synthesis of titanium-based materials is paramount. The highly reactive nature of titanium(IV) ethoxide necessitates the use of modifying agents to temper its hydrolysis and condensation rates. This guide provides a comparative analysis of common chelating agents, supported by experimental data, to aid in the selection of the most suitable agent for specific applications, from photocatalysis to biomaterial coatings.
The sol-gel process, a versatile method for producing metal oxides, relies on the controlled hydrolysis and condensation of metal alkoxide precursors. However, the rapid and often uncontrollable reaction of this compound with water can lead to the immediate precipitation of titanium dioxide, hindering the formation of homogenous gels and well-defined nanostructures. Chelating agents mitigate this by forming stable complexes with the titanium precursor, thereby reducing its reactivity and allowing for a more controlled reaction pathway. This guide explores the influence of three common chelating agents: acetylacetone (B45752) (acac), acetic acid (AcOH), and ethyl acetoacetate (B1235776) (EAcAc).
Comparative Performance of Chelating Agents
The choice of chelating agent significantly impacts the resulting material's properties, including particle size, surface area, crystallinity, and photocatalytic activity. The following table summarizes the quantitative effects of different chelating agents on these parameters as reported in various studies.
| Chelating Agent | Precursor | Molar Ratio (Chelating Agent:Ti) | Particle/Crystallite Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Photocatalytic Activity (% Degradation of Methylene Blue) | Reference |
| None | Titanium Tetraisopropoxide (TTIP) | - | 12.59 | - | - | - | [1] |
| Acetylacetone (acac) | Titanium(IV) butoxide | 1:1 | 20.15 | - | - | Decreased compared to no chelating agent | [1] |
| Acetic Acid (AcOH) | Titanium Tetraisopropoxide (TTIP) | Various | - | - | 3.27 | - | [2] |
| Nitric Acid (NA) | Titanium Tetraisopropoxide (TTIP) | Various | - | - | 3.27 | - | [2] |
| Acetylacetone (acac) | Titanium Tetraisopropoxide (TTIP) | 1:8 | - | - | 3.3 - 3.5 | Uniform and crack-free film surface | [3] |
| Acetic Acid (AcOH) & Ethyl Acetoacetate (EAcAc) | Tetrabutyl Orthotitanate (TBOT) | R(AC)=0.5, R(EAcAc)=0.65 | - | - | - | Resulted in uniform 30 nm thick coating | [4] |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the sol-gel synthesis of titanium dioxide using different chelating agents.
Protocol 1: Synthesis of TiO₂ Nanoparticles using Acetylacetone (acac) as a Chelating Agent
This protocol describes the synthesis of TiO₂ nanoparticles with controlled particle size through the chelation of this compound with acetylacetone.
Materials:
-
This compound (Ti(OEt)₄)
-
Ethanol (B145695) (anhydrous)
-
Acetylacetone (acac)
-
Deionized water
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous ethanol to a desired concentration (e.g., 0.1 M).
-
Add acetylacetone to the solution with a specific molar ratio of Ti(OEt)₄:acac (e.g., 1:1). Stir the solution for 30 minutes at room temperature to allow for the formation of the titanium-acetylacetonate complex. The solution will typically turn a yellowish color.
-
In a separate beaker, prepare a solution of deionized water in ethanol.
-
Add the water/ethanol solution dropwise to the titanium-chelate solution under vigorous stirring. The addition rate should be slow to control the hydrolysis reaction.
-
After the complete addition of water, continue stirring the solution for 2 hours to allow for the condensation and formation of a stable sol.
-
The resulting sol can be aged, dried, and calcined at elevated temperatures (e.g., 400-500 °C) to obtain crystalline TiO₂ nanoparticles.
Protocol 2: Synthesis of TiO₂ Nanoparticles using Acetic Acid as a Chelating Agent
This protocol details the use of acetic acid to both catalyze the reaction and chelate the titanium precursor, leading to the formation of stable TiO₂ sols.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Glacial acetic acid
-
2-Propanol
-
Deionized water
Procedure:
-
Prepare a solution of deionized water and glacial acetic acid in a round-bottom flask, placed in an ice bath to control the initial exothermic reaction.
-
In a dropping funnel, mix titanium(IV) isopropoxide with 2-propanol.
-
Slowly add the TTIP/2-propanol mixture to the chilled acetic acid solution under vigorous stirring. A cloudy white precipitate will form.[5]
-
After the addition is complete, heat the solution to approximately 80°C while continuing to stir. The precipitate should dissolve, and the solution will become a clear or slightly bluish, viscous sol.[5]
-
The sol can then be used for coating applications or further processed into a gel by aging.
Reaction Mechanisms and Workflows
The underlying chemical processes dictate the final material properties. The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Chelation of this compound.
The chelating agent replaces one of the alkoxy groups on the titanium atom, forming a more stable complex. This steric hindrance and electronic modification of the titanium center slows down the subsequent hydrolysis and condensation reactions.
Caption: Sol-Gel Experimental Workflow.
This generalized workflow illustrates the key stages in the sol-gel synthesis of TiO₂ materials using a chelating agent.
Conclusion
The selection of an appropriate chelating agent is a critical parameter in the sol-gel synthesis of titanium-based materials. Acetylacetone, acetic acid, and ethyl acetoacetate each offer distinct advantages in controlling the reaction kinetics and influencing the final properties of the material. By understanding the comparative performance and underlying mechanisms presented in this guide, researchers can make more informed decisions to tailor the synthesis process for their specific research and development needs. The provided protocols offer a starting point for experimentation, which can be further optimized to achieve desired material characteristics.
References
Cross-Validation of Experimental Results with Literature Data for Titanium(IV) Ethoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for titanium(IV) ethoxide with established literature values. It is designed to assist researchers in validating their experimental findings and ensuring the quality of their materials. This document outlines key physicochemical properties, spectroscopic data, and thermal analysis parameters, presenting them in easily comparable formats. Detailed experimental protocols for common characterization techniques are also provided to facilitate reproducibility.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the quantitative data for this compound, cross-referencing experimental findings with data reported in scientific literature.
Table 1: Physicochemical Properties of this compound
| Property | Literature Value | Experimental Result |
| Chemical Formula | C₈H₂₀O₄Ti[1] | To be determined |
| Molecular Weight | 228.11 g/mol | To be determined |
| Appearance | Colorless to yellowish liquid/solid[2] | To be determined |
| Density | 1.088 g/mL at 25 °C | To be determined |
| Boiling Point | 150-152 °C at 10 mmHg | To be determined |
| Melting Point | 54 °C | To be determined |
| Refractive Index | n20/D 1.505 | To be determined |
Table 2: ¹H and ¹³C NMR Spectral Data of this compound
| Nucleus | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 4.36 (in CDCl₃)[3] | To be determined | Quartet | -OCH₂- |
| 1.27 (in CDCl₃)[3] | To be determined | Triplet | -CH₃ | |
| ¹³C NMR | ~70 | To be determined | Not specified | -OCH₂- |
| ~20 | To be determined | Not specified | -CH₃ |
Table 3: Vibrational Spectroscopy Data for Titanium(IV) Alkoxides
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference | Experimental Result |
| FTIR (Titanium(IV) Isopropoxide) | To be determined | ||
| ~2920 | C-H stretching in methyl groups | [4] | |
| 1057 | Ti-O bond vibrations | [4] | |
| ~832 | O-Ti-O bond vibrations | [4] | |
| ~722 | Ti-O bond vibrations | [4] | |
| ~648 | O-Ti-N and Ti-O vibrations (for N-doped) | [4] | |
| 589 | Ti-O stretching mode | [4] | |
| 435 | Ti-O weak stretching band | [4] | |
| Raman (Anatase TiO₂ from alkoxide precursor) | To be determined | ||
| 638.2 | Eg | [5] | |
| 521.0 | A1g | [5] | |
| 514.4 | B1g | [5] | |
| 396.5 | B1g | [5] | |
| 196.5 | Eg | [5] | |
| 142.9 | Eg | [5] |
Table 4: Thermal Analysis Data for Titanium Alkoxide Decomposition
| Thermal Event | Temperature Range (°C) | Observation | Reference | Experimental Result |
| TGA/DTA (of Ti(OH)₄ from TTIP) | To be determined | |||
| Endotherm | 95.6 | Evaporation of physically adsorbed water | [6] | |
| Endotherm | 162.8 | Beginning of decomposition of organic precursor groups | [6] | |
| Exotherm | ~314 | Oxidative decomposition | [7] | |
| Exotherm | ~490 | Phase transition (e.g., to anatase) | [7] |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and purity of this compound.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The concentration should be optimized for signal-to-noise ratio.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs are typically used.
-
Data Analysis: Process the spectra to identify chemical shifts, peak multiplicities, and integration values. Compare these with literature values to confirm the structure and assess purity.
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound by observing their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer with a suitable sampling accessory (e.g., ATR, transmission).
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.
-
Transmission (Liquid Film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty accessory should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities with literature data for similar compounds.
2.3 Raman Spectroscopy
-
Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric bonds and the inorganic framework.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.
-
Sample Preparation: Place the liquid sample in a glass vial or on a microscope slide.
-
Data Acquisition: Focus the laser on the sample and collect the scattered light. The spectral range and acquisition time should be optimized to obtain a good quality spectrum.
-
Data Analysis: Identify the Raman shifts of the observed bands and compare them with literature data.
2.4 Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To study the thermal stability and decomposition profile of this compound.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in an inert crucible (e.g., alumina (B75360) or platinum).
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic or exothermic events (e.g., melting, boiling, decomposition).
2.5 X-ray Diffraction (XRD)
-
Objective: To determine the crystalline structure of solid materials derived from this compound (e.g., TiO₂).
-
Instrumentation: An X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).
-
Sample Preparation: Prepare a flat powder sample of the solid material.
-
Data Acquisition: Scan the sample over a range of 2θ angles.
-
Data Analysis: Compare the resulting diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.
2.6 Scanning Electron Microscopy (SEM)
-
Objective: To visualize the morphology and microstructure of materials synthesized from this compound.
-
Instrumentation: A scanning electron microscope.
-
Sample Preparation: Mount the solid sample on an SEM stub using conductive tape or adhesive. If the sample is non-conductive, it should be coated with a thin layer of a conductive material (e.g., gold or carbon).
-
Data Acquisition: Image the sample at various magnifications to observe its surface features.
-
Data Analysis: Analyze the images to determine particle size, shape, and overall morphology.
Visualizing Workflows and Pathways
3.1 Cross-Validation Workflow
The following diagram illustrates the logical workflow for cross-validating experimental results with literature data.
3.2 Hydrolysis and Condensation Pathway of this compound
This diagram illustrates the sol-gel process, starting from the hydrolysis and condensation of this compound to form a titanium dioxide network.
References
- 1. Titanium ethoxide(3087-36-3) 1H NMR spectrum [chemicalbook.com]
- 2. This compound, TiO{2} 33% min 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Titanium ethoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
performance comparison of TiO2 coatings from different alkoxide precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison
The selection of a titanium alkoxide precursor is a critical determinant in the sol-gel synthesis of titanium dioxide (TiO2) coatings, profoundly influencing the material's final properties and performance in various applications, including photocatalysis, self-cleaning surfaces, and biomedical devices. This guide provides an objective comparison of TiO2 coatings derived from three common alkoxide precursors: titanium isopropoxide (TTIP), titanium butoxide (TBT), and titanium ethoxide (TTE). The performance of these coatings is evaluated based on key metrics such as photocatalytic activity, hydrophilicity, and surface morphology, supported by experimental data from scientific literature.
Performance Comparison: A Quantitative Look
The choice of alkoxide precursor significantly impacts the hydrolysis and condensation rates during the sol-gel process, which in turn affects the physicochemical properties of the resulting TiO2 coatings. Generally, the reactivity of titanium alkoxides decreases with increasing length and steric hindrance of the alkyl chain (ethoxide > isopropoxide > butoxide). This difference in reactivity influences the particle size, crystallinity, and surface characteristics of the TiO2 films.
Photocatalytic Activity
The photocatalytic efficiency of TiO2 coatings is a crucial performance indicator, often evaluated by the degradation of organic pollutants such as methylene (B1212753) blue under UV irradiation. While a direct comparison under identical conditions is not extensively documented in a single study, the following table summarizes representative data collated from various sources. It is important to note that experimental conditions such as precursor concentration, solvent, pH, and calcination temperature can significantly influence the results.
| Precursor | Pollutant | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Titanium Isopropoxide (TTIP) | Methylene Blue | 150 | 87 - 97 | [1] |
| Titanium Butoxide (TBT) | Methylene Blue | 90 | ~100 | [2] |
| Titanium Ethoxide (TTE) | Rhodamine B | - | (Data not readily available in comparative studies) |
Note: The photocatalytic activity is highly dependent on the synthesis method and experimental conditions.
Hydrophilicity
The wettability of a TiO2 coating, determined by its water contact angle, is critical for applications such as self-cleaning and anti-fogging surfaces. Upon UV irradiation, TiO2 surfaces can become superhydrophilic. The choice of precursor can influence the initial contact angle and the rate of hydrophilic conversion.
| Precursor | Initial Water Contact Angle (°) | Water Contact Angle after UV Irradiation (°) | Reference |
| Titanium Isopropoxide (TTIP) | ~72 | < 10 | [3] |
| Titanium Butoxide (TBT) | ~21 | ~0 | [2] |
| Titanium Ethoxide (TTE) | (Data not readily available in comparative studies) | (Data not readily available in comparative studies) |
Surface Morphology
The surface roughness and grain size of TiO2 coatings, typically characterized by Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), play a significant role in their performance. A higher surface area can enhance photocatalytic activity.
| Precursor | Surface Roughness (RMS, nm) | Grain Size (nm) | Reference |
| Titanium Isopropoxide (TTIP) | 1.65 - 3.26 | 30 - 40 | [4][5] |
| Titanium Butoxide (TBT) | ~3.9 | 18 - 20 | [2][6] |
| Titanium Ethoxide (TTE) | (Data not readily available in comparative studies) | (Data not readily available in comparative studies) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline generalized experimental protocols for the synthesis of TiO2 coatings using the sol-gel method with different alkoxide precursors.
Sol-Gel Synthesis of TiO2 Coatings
The sol-gel process generally involves the hydrolysis and subsequent condensation of a titanium alkoxide precursor in an alcoholic solvent, followed by the deposition of the resulting sol onto a substrate and a final heat treatment (calcination) to form the crystalline TiO2 coating.
1. Using Titanium Isopropoxide (TTIP) as a Precursor
-
Precursor Solution Preparation: A solution of titanium isopropoxide is prepared in an alcohol, such as isopropanol.
-
Hydrolysis: A mixture of deionized water and alcohol, with a controlled pH (often acidic to control the hydrolysis rate), is added dropwise to the precursor solution under vigorous stirring.
-
Aging: The resulting sol is aged for a specific period (e.g., 24 hours) to allow for the completion of hydrolysis and condensation reactions.
-
Coating Deposition: The aged sol is deposited onto a substrate using techniques like dip-coating, spin-coating, or spray-coating.
-
Drying and Calcination: The coated substrate is dried to remove the solvent and then calcined at a high temperature (e.g., 450-550 °C) to induce crystallization of the TiO2 into the desired phase (typically anatase for high photocatalytic activity).[7]
2. Using Titanium Butoxide (TBT) as a Precursor
-
Precursor Solution Preparation: Titanium butoxide is dissolved in a suitable alcohol, such as ethanol (B145695).
-
Hydrolysis Control: A hydrolysis control agent, such as acetylacetone, is often added to the precursor solution to manage the fast hydrolysis rate of TBT.
-
Hydrolysis: A solution of water and ethanol is added dropwise to the precursor solution while stirring.
-
Aging: The sol is aged at room temperature for a set duration (e.g., 12 hours) to form a stable sol.
-
Coating and Thermal Treatment: The coating is applied to the substrate, followed by drying and calcination at temperatures typically around 500 °C.[2]
3. Using Titanium Ethoxide (TTE) as a Precursor
-
Precursor Solution Preparation: Titanium ethoxide is dissolved in an alcohol, commonly ethanol.
-
Hydrolysis: An acidic aqueous solution (e.g., containing nitric acid) is added to the precursor solution to catalyze the hydrolysis.
-
Aging and Deposition: The sol is aged and then deposited onto the substrate.
-
Calcination: The coated substrate is heat-treated to obtain the crystalline TiO2 film.
Visualization of the Experimental Workflow
The following diagrams illustrate the key stages in the preparation and characterization of TiO2 coatings from different alkoxide precursors.
Caption: General workflow for TiO2 coating synthesis and evaluation.
Caption: Key chemical transformations in the sol-gel process.
References
- 1. A Comparative Study on the Structure and Photoactivity of Titanium Dioxide Obtained from Various Synthetics for the Degradation of Organic Dye | Engineering and Technology For Sustainable Development [jst.vn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Low Loss Sol-Gel TiO2 Thin Films for Waveguiding Applications [mdpi.com]
- 6. Titanium butoxide molar ratio effect in the TiO2 nanoparticles size and methylene blue degradation [ouci.dntb.gov.ua]
- 7. krishisanskriti.org [krishisanskriti.org]
Safety Operating Guide
Safe Disposal of Titanium(IV) Ethoxide: A Procedural Guide
For laboratory professionals engaged in research, scientific, and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of Titanium(IV) ethoxide, a flammable and moisture-sensitive compound. Adherence to these protocols is essential to mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory setting.[1] It is a flammable liquid and vapor that is sensitive to moisture.[2][3][4][5] Exposure can cause serious eye irritation, as well as skin and respiratory tract irritation.[2][3]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5]
-
Hand Protection: Neoprene or nitrile rubber gloves.[6]
-
Skin and Body Protection: A standard laboratory coat and protective clothing to prevent skin exposure.[1][6]
-
Respiratory Protection: If working outside of a fume hood or in case of vapor generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][3][4][5]
-
Ground and bond containers when transferring material to prevent static discharge.[3][8]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][3] The material is moisture-sensitive and should be stored under an inert atmosphere.[3][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| UN Number | UN1993 | [2] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Packing Group | III | [2] |
| NFPA Health Hazard | 4 | [1] |
| NFPA Flammability | 2 | [1] |
| NFPA Instability | 1 | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2] The primary method involves controlled hydrolysis to convert it into a less reactive form (titanium dioxide and ethanol), followed by appropriate waste collection.
Experimental Protocol: Controlled Hydrolysis for Disposal
This protocol is designed for the safe neutralization of small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
A large beaker or flask (at least 10 times the volume of the waste)
-
A stir plate and magnetic stir bar
-
A dropping funnel or burette
-
Ethanol (B145695) (or isopropanol)
-
Water
-
A designated hazardous waste container
Procedure:
-
Preparation:
-
Dilution:
-
In the fume hood, cautiously dilute the this compound waste with an equal volume of ethanol or isopropanol. This helps to moderate the subsequent reaction with water.
-
-
Controlled Hydrolysis:
-
Begin stirring the diluted solution.
-
Slowly add water dropwise to the solution using a dropping funnel or burette. The reaction is exothermic, and a slow addition rate is crucial to control the temperature. This compound reacts with water to form titanium dioxide and ethanol.[6]
-
Continue stirring for at least one hour to ensure the reaction is complete.
-
-
Waste Collection:
-
Once the reaction has ceased and the mixture has cooled to room temperature, the resulting suspension of titanium dioxide in ethanol/water can be collected.
-
Transfer the mixture to a properly labeled hazardous waste container. The waste should be classified as flammable liquid waste due to the presence of ethanol.
-
-
Decontamination:
-
Rinse all glassware and equipment used in the procedure with ethanol, and collect the rinsate in the same hazardous waste container.
-
Wipe down the work area within the fume hood.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Titanium(IV) Ethoxide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Titanium(IV) ethoxide. It offers procedural guidance for safe handling, storage, and disposal.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Tetraethyl orthotitanate, Titanium tetraethoxide, Titanium(4+) ethanolate[1][2]
-
CAS Number: 3087-36-3[1]
Hazard Identification and First Aid
This compound is a flammable and moisture-sensitive liquid that can cause irritation to the eyes, skin, and respiratory tract.[1][2] It may also cause central nervous system depression.[1]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops or persists.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1] This product reacts with water in the stomach to form ethanol.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to ensure personal safety when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side protection. A face shield may also be necessary. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] Contact lenses should not be worn.[3] |
| Hand Protection | Neoprene or nitrile rubber gloves. | Check for impermeability before use. |
| Skin and Body Protection | Flame retardant antistatic protective clothing. Lab coat and appropriate protective clothing to prevent skin exposure.[1] | Non-static clothing with no metallic fasteners is recommended for large-scale use.[2] |
| Respiratory Protection | A NIOSH-certified organic vapor respirator with a black cartridge is required when vapors or aerosols are generated. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1][3]
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5]
-
This material is moisture-sensitive; store under an inert atmosphere.[5][6]
Spill Management:
-
Remove all sources of ignition.
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[5][7]
Disposal:
-
Dispose of waste in accordance with federal, state, and local regulations.[1]
-
Waste is classified as hazardous.[5]
-
Empty containers may retain product residue and can be dangerous. Do not reuse empty containers.[1]
-
Disposal can be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
